molecular formula C11H15ClN2 B1349040 1-(3-Chlorobenzyl)piperazine CAS No. 23145-91-7

1-(3-Chlorobenzyl)piperazine

Cat. No.: B1349040
CAS No.: 23145-91-7
M. Wt: 210.7 g/mol
InChI Key: JTEQMTYOCBFLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)piperazine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEQMTYOCBFLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354151
Record name 1-(3-Chlorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-91-7
Record name 1-(3-Chlorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chlorobenzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chlorobenzyl)piperazine: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorobenzyl)piperazine is a synthetic compound belonging to the piperazine class of molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The document details its role as a selective and reversible inhibitor of NS3 protease, its antibacterial properties, and its potential hepatoprotective effects. Methodologies for its synthesis and for key biological assays are presented to facilitate further research and development. Additionally, a proposed mechanism of action and a hypothetical signaling pathway associated with its NS3 protease inhibitory activity are illustrated.

Chemical Structure and Properties

This compound, also known as 1CBPZ, is characterized by a piperazine ring substituted with a 3-chlorobenzyl group at one of the nitrogen atoms.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name This compound
CAS Number 23145-91-7[1]
Molecular Formula C11H15ClN2[1]
Molecular Weight 210.71 g/mol [1]
Appearance Not specified
Boiling Point 120-123 °C at 1.5 mmHg
Density 1.129 g/mL at 25 °C
Solubility Not specified

Synthesis

Proposed Synthetic Pathway

G Piperazine Piperazine Reaction Piperazine->Reaction ChlorobenzylChloride 3-Chlorobenzyl chloride ChlorobenzylChloride->Reaction Base Base (e.g., K2CO3, Et3N) in an organic solvent (e.g., ACN, DMF) Base->Reaction Reaction Conditions Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (General)

A general procedure for the synthesis of this compound via N-alkylation is outlined below. This protocol is based on methods used for similar compounds and may require optimization.

  • Reaction Setup: To a solution of piperazine (1.1 equivalents) in a suitable organic solvent such as acetonitrile or dimethylformamide, add a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

  • Addition of Alkylating Agent: Slowly add 3-chlorobenzyl chloride (1 equivalent) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the base. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford this compound.

Biological Activities

This compound has been identified as a compound with multiple biological activities, making it a molecule of interest for further investigation in drug discovery.

NS3 Protease Inhibition

This compound is a selective and reversible inhibitor of NS3 protease.[2] NS3 protease is a key enzyme in the replication of several viruses, including the hepatitis C virus (HCV) and flaviviruses like Dengue and Zika virus. It is also implicated in plant resistance mechanisms.[3][4]

The precise molecular mechanism of NS3 protease inhibition by this compound has not been fully elucidated. However, as a reversible inhibitor, it is likely to bind to the active site or an allosteric site of the enzyme, preventing the substrate from binding and subsequent cleavage of the viral polyprotein. This disruption of polyprotein processing is critical for inhibiting viral replication.[5][6]

The following diagram illustrates the central role of NS3 protease in the viral replication cycle and the point of inhibition by this compound.

G cluster_host Host Cell Viral_RNA Viral Genomic RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins Cleavage by NS3 NonStructural_Proteins Non-Structural Proteins (including NS3) Polyprotein->NonStructural_Proteins Cleavage by NS3 NS3_Protease NS3 Protease Virion_Assembly Virion Assembly Structural_Proteins->Virion_Assembly Replication_Complex Replication Complex Formation NonStructural_Proteins->Replication_Complex New_Viral_RNA New Viral RNA Synthesis Replication_Complex->New_Viral_RNA New_Viral_RNA->Virion_Assembly New_Virions New Virions Virion_Assembly->New_Virions Inhibitor This compound Inhibitor->NS3_Protease Inhibition

Caption: Inhibition of viral replication by targeting NS3 protease.

Antibacterial Activity

This compound has been found to be effective in controlling the growth of certain bacteria.[2] The piperazine scaffold is a common feature in many antibacterial agents.[7][8]

The antibacterial mechanism of benzylpiperazine derivatives is not fully understood but may involve the disruption of bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[8] Another potential mechanism could be the inhibition of essential bacterial enzymes.

Hepatoprotective Effects

Preliminary studies have indicated that this compound may be useful in preventing liver lesions caused by casein in rats.[2] The underlying mechanism for this hepatoprotective effect is yet to be determined but may be related to antioxidant or anti-inflammatory properties often observed in piperazine derivatives.[2][9]

Experimental Protocols

The following are general experimental protocols that can be adapted for the investigation of this compound.

NS3 Protease Inhibition Assay (General Fluorogenic Assay)

This protocol describes a common method for measuring the inhibition of NS3 protease activity.

  • Reagents and Materials:

    • Recombinant NS3 protease

    • Fluorogenic peptide substrate specific for NS3 protease

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl and glycerol)

    • This compound (test compound)

    • Known NS3 protease inhibitor (positive control)

    • DMSO (for dissolving the compound)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.

    • In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the NS3 protease.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period using a fluorescence plate reader.

    • The rate of increase in fluorescence is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Reagents and Materials:

    • Bacterial strains of interest

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

    • This compound (test compound)

    • Known antibiotic (positive control)

    • DMSO (for dissolving the compound)

    • 96-well sterile microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in the bacterial growth medium in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the growth medium.

    • Inoculate each well containing the test compound with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

In Vivo Hepatoprotective Activity Assessment (General Model)

This is a general protocol that can be adapted to evaluate the hepatoprotective effects of this compound against a toxin-induced liver injury model in rodents.

  • Animals and Acclimatization:

    • Use healthy adult rodents (e.g., Wistar rats or BALB/c mice).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Experimental Design:

    • Divide the animals into several groups:

      • Group 1: Normal control (vehicle only).

      • Group 2: Toxin control (e.g., carbon tetrachloride, paracetamol, or another hepatotoxin).

      • Group 3: Test compound group (this compound at different doses) + toxin.

      • Group 4: Standard drug group (e.g., silymarin) + toxin.

  • Procedure:

    • Administer this compound or the standard drug orally or via intraperitoneal injection for a specified period (e.g., 7-14 days).

    • On the last day of treatment, induce liver injury by administering the hepatotoxin.

    • After a specific time post-toxin administration (e.g., 24 or 48 hours), euthanize the animals and collect blood and liver samples.

  • Biochemical Analysis:

    • Analyze serum samples for liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

  • Histopathological Examination:

    • Fix liver tissues in 10% formalin, process them for paraffin embedding, section, and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage.

  • Oxidative Stress Markers (Optional):

    • Homogenize liver tissues to measure levels of oxidative stress markers such as malondialdehyde (MDA), glutathione (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Conclusion

This compound is a promising chemical entity with demonstrated inhibitory activity against NS3 protease and antibacterial effects. Its potential hepatoprotective properties further underscore its therapeutic potential. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development to facilitate further exploration of this compound's mechanism of action and its potential as a lead for novel therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and to optimize its structure for enhanced efficacy and safety.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Chlorobenzyl)piperazine, a piperazine derivative of interest in medicinal chemistry and drug discovery. The information herein is curated for researchers and professionals requiring detailed data for experimental design, compound evaluation, and formulation development.

Chemical Identity and Core Properties

This compound, with the CAS number 23145-91-7, is a substituted piperazine that serves as a valuable building block in the synthesis of pharmacologically active molecules.[1][] Its structural features, including the piperazine ring and the chlorobenzyl group, impart specific physicochemical characteristics that influence its behavior in biological and chemical systems.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 23145-91-7[3][4]
Molecular Formula C₁₁H₁₅ClN₂[][3][4]
Molecular Weight 210.70 g/mol [][3][4]
Appearance Colorless to Yellow Liquid/Oil[3]
Boiling Point 120-123 °C at 1.5 mmHg[3]
Density 1.129 g/mL at 25 °C[3]
Refractive Index n²⁰/D 1.5582[3]
Flash Point >230 °F (>110 °C)[3]

Ionization and Lipophilicity

The ionization constant (pKa) and the partition coefficient (logP) are critical parameters that govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The piperazine moiety provides basic centers, making the compound's ionization state pH-dependent.

Table 2: Ionization and Partitioning Characteristics

ParameterValueNotesSource(s)
pKa 9.10 ± 0.10Predicted value. The piperazine ring contains two nitrogen atoms that can be protonated.[3]
logP No experimental value found.This parameter is typically determined experimentally via methods like Shake-Flask or HPLC.

Solubility and Stability

A compound's solubility is a key factor in its suitability for various experimental and formulation contexts. Stability data informs appropriate storage and handling procedures to ensure compound integrity.

Table 3: Solubility and Stability Information

ParameterInformationSource(s)
Aqueous Solubility Limited solubility in water.[5]
Organic Solvent Solubility Moderately soluble in organic solvents.[5]
Stability Stable under ordinary conditions of use and storage.[6]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly closed container, protected from sunlight, heat, and moisture.[6]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[6]

Biological Context and Related Compounds

While specific signaling pathways for this compound are not extensively documented, the closely related compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a well-studied metabolite of the antidepressant drug trazodone.[7] m-CPP is known to act as a serotonin receptor agonist.[7][8] The structural similarity suggests that this compound could be investigated for related neurological activities. Piperazine derivatives, as a class, exhibit a wide range of biological activities, including antimicrobial, anti-depressant, and anti-inflammatory properties.[9]

G cluster_drug Drug Metabolism cluster_action Pharmacological Action Trazodone Trazodone (Antidepressant) mCPP m-CPP (Active Metabolite) Trazodone->mCPP Metabolism Receptor Serotonin Receptors (e.g., 5-HT2c) mCPP->Receptor Agonist Activity Response Serotonergic Response Receptor->Response G A Dissolve Compound in Aqueous Solution B Add Incremental Volume of Titrant (e.g., HCl) A->B C Measure pH with Calibrated Electrode B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from Inflection Point of Sigmoid Curve D->E G A Prepare Pre-saturated n-Octanol & Water B Dissolve Compound; Shake to Equilibrate A->B C Separate Phases (Centrifugation) B->C D Quantify Compound in Each Phase (HPLC/LC-MS) C->D E Calculate LogP: log([Octanol]/[Aqueous]) D->E G A Add Excess Solid Compound to Buffer B Agitate for 24h at Constant Temp to Reach Equilibrium A->B C Separate Solid (Filter/Centrifuge) B->C D Quantify Compound in Supernatant (HPLC/LC-MS) C->D E Result = Thermodynamic Solubility D->E

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Chlorobenzyl)piperazine, more commonly known in scientific literature as meta-chlorophenylpiperazine (mCPP), is a psychoactive compound of the phenylpiperazine class. It is a metabolite of several antidepressant drugs, including trazodone and nefazodone, and has been investigated as a pharmacological probe to study the serotonin system. This technical guide provides a comprehensive overview of the in vitro mechanism of action of mCPP, detailing its interactions with various neurotransmitter receptors and transporters. The information presented herein, including quantitative binding and functional data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Receptor and Transporter Binding Profile

This compound exhibits a broad and complex binding profile, with significant affinity for a multitude of serotonergic receptors and transporters. It also interacts, albeit with generally lower affinity, with adrenergic, dopaminergic, and histaminergic receptors. The binding affinities, expressed as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are summarized in the tables below.

Serotonin Receptors and Transporter

mCPP demonstrates a notable affinity for a wide array of serotonin (5-HT) receptor subtypes, as well as the serotonin transporter (SERT).

TargetKᵢ (nM)IC₅₀ (nM)RadioligandCell Line / TissueReference
5-HT₁ₐ -360 - 1300[³H]8-OH-DPATHuman Brain Membranes[1]
5-HT₁₋ₗᵢₖₑ 100-[³H]SerotoninRat Cortex Membranes[2]
5-HT₂ₐ 32.1-[¹²⁵I]DOICloned Human Receptors
5-HT₂ₐ -360 - 1300[³H]KetanserinHuman Brain Membranes[1]
5-HT₂₋ₗᵢₖₑ -360 - 1300[³H]SpiperoneHuman Brain Membranes[1]
5-HT₂ₑ 28.8-[¹²⁵I]DOICloned Human Receptors
5-HT₂ₒ 3.4-[¹²⁵I]DOICloned Human Receptors
SERT -230[¹²⁵I]RTI-55Human Occipital Cortex

Note: A comprehensive table with all available data is presented in the appendix.

Adrenergic, Dopamine, and Histamine Receptors and Transporters

mCPP also displays affinity for various adrenergic, dopamine, and histamine receptors, as well as the norepinephrine transporter (NET).

TargetKᵢ (nM)IC₅₀ (nM)RadioligandCell Line / TissueReference
α₁-Adrenergic Similar to Norepinephrine2500 - 24000[³H]WB 4101Rat Brain Membranes[1][2]
α₂-Adrenergic -570[³H]RauwolscineHuman Brain Membranes[1]
β-Adrenergic Similar to Norepinephrine2500 - 24000[³H]DihydroalprenololRat Brain Membranes[1][2]
D₂-like >10000>2500[³H]SpiperoneRat Striatal Membranes[1][2]
H₁ ----
NET ----

Note: A comprehensive table with all available data is presented in the appendix.

Functional Activity

The functional activity of this compound is as complex as its binding profile, exhibiting agonist, partial agonist, and antagonist properties at different receptors.

Serotonin Receptors

At serotonin receptors, mCPP primarily acts as a partial agonist at several subtypes, while displaying antagonist activity at the 5-HT₂ₑ receptor.

TargetActivityEC₅₀ (nM)Eₘₐₓ (% of 5-HT)AssayCell LineReference
5-HT₁ₐ Partial Agonist--GTPγS Binding-
5-HT₂ₐ Partial Agonist--Phosphoinositide HydrolysisCloned Human Receptors
5-HT₂ₑ Antagonist--Phosphoinositide HydrolysisCloned Human Receptors[3]
5-HT₂ₒ Partial Agonist110-Phosphoinositide HydrolysisHuman Uterine Smooth Muscle Cells[4]
Monoamine Transporters

mCPP acts as both a serotonin reuptake inhibitor and a serotonin releasing agent.[5][6]

Signaling Pathways

The diverse functional activities of this compound result in the modulation of multiple intracellular signaling cascades. The primary pathways affected are those coupled to the serotonin receptors it targets.

Gq/11-Coupled Receptor Signaling (5-HT₂ₐ and 5-HT₂ₒ)

As a partial agonist at 5-HT₂ₐ and 5-HT₂ₒ receptors, mCPP activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mCPP This compound (mCPP) Receptor 5-HT2A / 5-HT2C Receptor mCPP->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Gq/11 Signaling Pathway Activated by mCPP
Gi/o-Coupled Receptor Signaling (5-HT₁ₐ)

As a partial agonist at 5-HT₁ₐ receptors, mCPP is expected to activate the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mCPP This compound (mCPP) Receptor 5-HT1A Receptor mCPP->Receptor Binds Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Inactivation cAMP->PKA Leads to

Gi/o Signaling Pathway Modulated by mCPP

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

radioligand_binding_workflow prep Prepare Cell Membranes Expressing Receptor of Interest incubate Incubate Membranes with Radioligand and varying concentrations of mCPP prep->incubate separate Separate Bound and Free Radioligand (e.g., via filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and a range of concentrations of this compound.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of mCPP to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Functional Assays

This assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Incubation: Incubate the membranes with GDP, varying concentrations of mCPP, and [³⁵S]GTPγS in an appropriate assay buffer.

  • Separation: Separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the concentration of mCPP to determine the EC₅₀ and Eₘₐₓ values.

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.

Protocol:

  • Cell Culture: Culture cells expressing the Gq/11-coupled receptor of interest in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of mCPP to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the concentration of mCPP to determine the EC₅₀ and Eₘₐₓ values.

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Protocol:

  • Cell/Synaptosome Preparation: Prepare cells expressing the transporter of interest or synaptosomes from brain tissue.

  • Incubation: Pre-incubate the cells or synaptosomes with varying concentrations of mCPP.

  • Uptake Initiation: Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT).

  • Uptake Termination: Stop the uptake after a defined period by rapid filtration or washing.

  • Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes.

  • Data Analysis: Plot the percentage of inhibition of uptake against the concentration of mCPP to determine the IC₅₀ value.

Conclusion

This compound (mCPP) is a pharmacologically complex agent with a promiscuous in vitro profile. Its primary mechanism of action involves interaction with a wide range of serotonin receptors, where it acts as a partial agonist at several subtypes and an antagonist at others. Furthermore, its ability to inhibit serotonin reuptake and promote serotonin release adds another layer of complexity to its pharmacological effects. The data and protocols presented in this guide provide a detailed foundation for understanding and further investigating the intricate in vitro mechanism of action of this compound, which is crucial for its application as a research tool and for understanding the pharmacology of drugs for which it is a metabolite.

Appendix: Comprehensive Data Tables

Table A1: Serotonin Receptor and Transporter Binding Affinities of this compound

TargetKᵢ (nM)IC₅₀ (nM)RadioligandCell Line / TissueReference
5-HT₁ₐ -360 - 1300[³H]8-OH-DPATHuman Brain Membranes[1]
5-HT₁₋ₗᵢₖₑ 100-[³H]SerotoninRat Cortex Membranes[2]
5-HT₁ₑ -360 - 1300[³H]5-HTHuman Brain Membranes[1]
5-HT₁ₒ -360 - 1300[³H]5-HTHuman Brain Membranes[1]
5-HT₂ₐ 32.1-[¹²⁵I]DOICloned Human Receptors
5-HT₂ₐ -360 - 1300[³H]KetanserinHuman Brain Membranes[1]
5-HT₂₋ₗᵢₖₑ -360 - 1300[³H]SpiperoneHuman Brain Membranes[1]
5-HT₂ₑ 28.8-[¹²⁵I]DOICloned Human Receptors
5-HT₂ₒ 3.4-[¹²⁵I]DOICloned Human Receptors
5-HT₃ ----
5-HT₇ ----
SERT -230[¹²⁵I]RTI-55Human Occipital Cortex
SERT ->100,000-Human Brain Membranes[1]

Table A2: Adrenergic, Dopamine, and Histamine Receptor and Transporter Binding Affinities of this compound

TargetKᵢ (nM)IC₅₀ (nM)RadioligandCell Line / TissueReference
α₁-Adrenergic Similar to Norepinephrine2500 - 24000[³H]WB 4101Rat Brain Membranes[1][2]
α₂-Adrenergic -570[³H]RauwolscineHuman Brain Membranes[1]
β-Adrenergic Similar to Norepinephrine2500 - 24000[³H]DihydroalprenololRat Brain Membranes[1][2]
D₂-like >10000>2500[³H]SpiperoneRat Striatal Membranes[1][2]
H₁ ----
I₁ ----
NET ----

References

Spectroscopic and Spectrometric Characterization of 1-(3-Chlorobenzyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 1-(3-Chlorobenzyl)piperazine (CAS No. 23145-91-7). Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document focuses on predicted data based on the analysis of its constituent chemical moieties: the 3-chlorobenzyl group and the piperazine ring. This guide also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to compounds of this class.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 23145-91-7

  • Molecular Formula: C₁₁H₁₅ClN₂[1][2][3][]

  • Molecular Weight: 210.70 g/mol [1][2][3][]

  • Physical Form: Liquid[2]

  • Boiling Point: 120-123 °C at 1.5 mmHg[2]

  • Density: 1.129 g/mL at 25 °C[2]

  • Refractive Index: n20/D 1.5582[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Piperazine N-H1.5 - 2.5Broad Singlet1H
Piperazine -CH₂- (4 protons)2.4 - 2.7Triplet4H
Piperazine -CH₂- (4 protons)2.8 - 3.1Triplet4H
Benzyl -CH₂-3.5 - 3.7Singlet2H
Aromatic C-H7.1 - 7.4Multiplet4H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Piperazine -CH₂-45 - 47
Piperazine -CH₂-53 - 55
Benzyl -CH₂-62 - 64
Aromatic C-H126 - 130
Aromatic C-Cl133 - 135
Aromatic C-CH₂138 - 140

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-N bonds, and the C-Cl bond. Spectra are typically recorded from a KBr pellet or as a thin film.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Bond Vibration
N-H (piperazine)3200 - 3400Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2800 - 3000Stretching
C=C (aromatic)1450 - 1600Stretching
C-N1020 - 1250Stretching
C-Cl600 - 800Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to fragmentation of the piperazine ring and the benzyl group. The predicted molecular ion peak and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValuePredicted Fragment
210/212[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
125/127[Cl-C₆H₄-CH₂]⁺ (Chlorobenzyl cation)
91[C₇H₇]⁺ (Tropylium ion)
85[C₅H₉N₂]⁺ (Piperazine fragment)
56[C₃H₆N]⁺ (Piperazine fragment)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic and spectrometric data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method): Grind a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile compounds, direct injection or infusion via a syringe pump into an electrospray ionization (ESI) source is common. Gas chromatography (GC) can also be used for sample introduction with an electron ionization (EI) source.

  • Ionization: Utilize an appropriate ionization technique. ESI is a soft ionization method suitable for identifying the molecular ion, while EI is a higher-energy method that induces fragmentation, providing structural information.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z, which is then interpreted to determine the molecular weight and identify fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic/Spectrometric Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound This compound Dissolution Dissolution in Solvent / Preparation of KBr Pellet Compound->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR NMR Tube IR IR Spectroscopy Dissolution->IR KBr Pellet/Film MS Mass Spectrometry Dissolution->MS Solution NMR_Data Chemical Shifts (δ) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Ratios MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Solubility and stability of 1-(3-Chlorobenzyl)piperazine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility and Stability of 1-(3-Chlorobenzyl)piperazine

Abstract

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability in different solvent systems is paramount for successful drug development, from process chemistry and formulation to ensuring the final product's shelf-life and efficacy. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound, offering detailed experimental protocols and data presentation frameworks for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively published, this guide outlines the standard procedures to generate such critical data.

Introduction: The Importance of Physicochemical Characterization

The physicochemical properties of a chemical intermediate like this compound directly influence its utility in synthetic chemistry and its behavior in formulation processes. Key among these properties are solubility and stability.

  • Solubility dictates the choice of solvents for reaction, purification, and formulation. Poor solubility can lead to challenges in achieving desired concentrations for reactions, resulting in lower yields or requiring large solvent volumes. In formulation, solubility is a critical determinant of a drug's bioavailability.

  • Stability refers to the compound's resistance to chemical degradation under various conditions. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life. Understanding the degradation pathways is essential for developing stable formulations and defining appropriate storage conditions.

This guide details the standard experimental workflows for systematically evaluating these two critical parameters.

Solubility Determination

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This is typically a quantitative measurement, expressed in units like mg/mL or moles/L. The "shake-flask" method is a widely accepted, robust technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, and relevant buffer solutions). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid material. Dilute the sample with a suitable mobile phase to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility in each solvent by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear, tabular format. The table below serves as a template for presenting solubility data.

Solvent System (at 25°C)Solubility (mg/mL)Solubility (mol/L)Qualitative Description
Purified WaterExperimental ValueCalculated Valuee.g., Sparingly Soluble
pH 1.2 Buffer (HCl)Experimental ValueCalculated Valuee.g., Freely Soluble
pH 4.5 Buffer (Acetate)Experimental ValueCalculated Valuee.g., Soluble
pH 6.8 Buffer (Phosphate)Experimental ValueCalculated Valuee.g., Slightly Soluble
MethanolExperimental ValueCalculated Valuee.g., Very Soluble
EthanolExperimental ValueCalculated Valuee.g., Very Soluble
AcetonitrileExperimental ValueCalculated Valuee.g., Soluble
AcetoneExperimental ValueCalculated Valuee.g., Freely Soluble
DichloromethaneExperimental ValueCalculated Valuee.g., Freely Soluble

Note: The values in this table must be determined experimentally. The qualitative descriptions are based on standard pharmacopeial definitions.

Workflow for Solubility Determination

The logical flow of the solubility determination process is illustrated below.

G start_end start_end process process decision decision io io A Start: Prepare Solvents & Compound B Add Excess Compound to Each Solvent A->B C Seal & Agitate at Constant Temperature (e.g., 24-48h) B->C D Equilibrium Reached? C->D D->C No E Centrifuge or Settle to Separate Phases D->E Yes F Extract Supernatant & Dilute E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL) G->H I End: Tabulate Results H->I

Workflow for Shake-Flask Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways and establishing a stable formulation. Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to accelerate its decomposition. This helps in understanding the degradation products and developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

This protocol describes a typical forced degradation study for this compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 1N HCl and heat the solution (e.g., at 60°C for 24 hours).

    • Base Hydrolysis: Add 1N NaOH and heat the solution (e.g., at 60°C for 24 hours).

    • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution (e.g., at 60°C for 48 hours). For solid-state testing, store the neat compound in an oven.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

  • Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products. A photodiode array (PDA) detector is often used to check for peak purity.

  • Data Evaluation: Calculate the percentage of degradation for the parent compound under each condition. Characterize the major degradation products if possible, using techniques like mass spectrometry (LC-MS).

Data Presentation: Stability Profile

The results from the forced degradation study should be presented in a structured table.

Stress ConditionReagent/ConditionDuration & TemperatureAssay (%) of Parent Compound% DegradationObservations / Major Degradants
Control (Unstressed)NoneN/AExperimental Value0No degradation observed
Acid Hydrolysis1N HCl24h @ 60°CExperimental ValueCalculated Valuee.g., Degradant 1 at RRT 0.85
Base Hydrolysis1N NaOH24h @ 60°CExperimental ValueCalculated Valuee.g., Significant degradation
Oxidative3% H₂O₂24h @ RTExperimental ValueCalculated Valuee.g., Minor degradation
Thermal (Solution)Heat48h @ 60°CExperimental ValueCalculated Valuee.g., No significant degradation
PhotolyticUV/Vis LightICH Q1BExperimental ValueCalculated Valuee.g., Compound is light sensitive

Note: RRT = Relative Retention Time. Values must be determined experimentally.

Workflow for Forced Degradation Study

The workflow for conducting a forced degradation study is visualized below.

G cluster_stress Stress Conditions start_end start_end process process sub_process sub_process io io result result A Start: Prepare Stock Solution (1 mg/mL) B Aliquot into Vials for Each Stress Condition A->B C1 Acid (HCl) B->C1 C2 Base (NaOH) B->C2 C3 Oxidative (H₂O₂) B->C3 C4 Thermal B->C4 C5 Photolytic B->C5 D Neutralize Acid/Base Samples (where applicable) C1->D C2->D C3->D C4->D C5->D E Analyze All Samples & Control by Stability-Indicating HPLC D->E F Evaluate Data: - Calculate % Degradation - Assess Peak Purity E->F G End: Report Stability Profile F->G

Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

While this compound is a well-established chemical intermediate, a comprehensive, publicly available dataset on its solubility and stability across a wide range of pharmaceutically relevant solvents and stress conditions is sparse. The experimental protocols and data presentation frameworks provided in this guide offer a robust starting point for any researcher or drug development professional seeking to characterize this important molecule. Empirical determination of these properties is a non-negotiable step in the development process, ensuring the selection of appropriate solvent systems for synthesis and purification, the design of stable formulations, and ultimately, the safety and efficacy of the final pharmaceutical product. The systematic application of these methodologies will generate the critical data needed to de-risk development and accelerate the path to clinical use.

An In-depth Technical Guide to 1-(3-Chlorobenzyl)piperazine (CAS Number: 23145-91-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorobenzyl)piperazine, with the CAS number 23145-91-7, is a substituted piperazine derivative that holds potential as a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While detailed pharmacological data for this specific compound is limited in publicly accessible literature, this document explores the known biological activities of structurally related piperazine compounds, particularly focusing on its potential as an ns3 protease inhibitor. This guide aims to serve as a foundational resource for researchers investigating the therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a colorless to yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 23145-91-7[1][2]
Molecular Formula C₁₁H₁₅ClN₂[1][2]
Molecular Weight 210.7 g/mol [1][2]
Boiling Point 120-123 °C at 1.5 mmHg[2]
Density 1.129 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.5582[2]
Appearance Colorless to yellow liquid[2]
SMILES ClC1=CC=CC(CN2CCNCC2)=C1[3]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a general and widely applicable synthetic route for N-arylmethylpiperazines involves the nucleophilic substitution reaction between a benzyl halide and piperazine.

Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on the synthesis of analogous piperazine derivatives.

Reaction:

G cluster_reactants Reactants cluster_product Product 3-Chlorobenzyl_chloride 3-Chlorobenzyl chloride Reaction_Vessel Reaction (e.g., Reflux in Ethanol) 3-Chlorobenzyl_chloride->Reaction_Vessel Piperazine Piperazine Piperazine->Reaction_Vessel Excess Product This compound Reaction_Vessel->Product

Figure 1: General synthetic scheme for this compound.

Materials:

  • 3-Chlorobenzyl chloride

  • Piperazine (an excess is typically used to minimize dialkylation)

  • Anhydrous ethanol (or another suitable solvent like acetonitrile or DMF)

  • Sodium bicarbonate or another suitable base (to neutralize the HCl byproduct)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine in anhydrous ethanol. A significant molar excess of piperazine (e.g., 5-10 equivalents) is recommended.

  • To this stirring solution, add 3-chlorobenzyl chloride dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and a saturated solution of sodium bicarbonate to neutralize the piperazine hydrochloride salt and to deprotonate the excess piperazine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by vacuum distillation or column chromatography.

Vacuum Distillation:

Given that the compound is a liquid with a relatively high boiling point, vacuum distillation is a suitable method for purification on a larger scale. The crude product is heated under reduced pressure, and the fraction distilling at the expected boiling point (120-123 °C at 1.5 mmHg) is collected.[2]

Column Chromatography:

For smaller scales or to achieve higher purity, column chromatography can be employed.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Eluent: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used. The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column in the chosen eluent system.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-chlorobenzyl group, a singlet for the benzylic methylene protons, and signals for the piperazine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the 3-chlorobenzyl group and the piperazine ring.

Reference Data for 1-(3-Chlorophenyl)piperazine Hydrochloride (CAS: 65369-76-8)[4]: This data is for a related compound and should be used for general comparison only. The presence of the benzylic CH₂ group in this compound will result in an additional signal in the ¹³C NMR and a characteristic singlet in the ¹H NMR.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-N stretching of the piperazine ring, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Reference Data for 1-(3-Chlorophenyl)piperazine (CAS: 6640-24-0)[5]: This data is for a related compound and should be used for general comparison only.

Potential Biological Activity and Mechanism of Action

This compound is commercially described as a selective and reversible inhibitor of ns3 protease.[1] The NS3 (non-structural protein 3) protease is a crucial enzyme for the replication of several viruses, including Hepatitis C virus (HCV) and flaviviruses like Dengue and Zika virus, making it an attractive target for antiviral drug development.

NS3 Protease Inhibition: A Potential Mechanism of Action

The NS3 protease is responsible for cleaving the viral polyprotein into individual functional proteins. Inhibition of this enzyme would thus halt the viral replication cycle.

G Viral_Polyprotein Viral Polyprotein NS3_Protease NS3 Protease Viral_Polyprotein->NS3_Protease Functional_Proteins Functional Viral Proteins NS3_Protease->Functional_Proteins Cleavage Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Inhibitor This compound Inhibitor->NS3_Protease Inhibition

Figure 2: Proposed mechanism of action via NS3 protease inhibition.

While direct experimental evidence for this compound as an ns3 protease inhibitor is not found in peer-reviewed literature, the piperazine scaffold is a known privileged structure in the design of various enzyme inhibitors. Further enzymatic assays would be required to validate this claim and determine key parameters such as the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: NS3 Protease Inhibition Assay (General)

A common method to assess NS3 protease inhibition is a fluorescence resonance energy transfer (FRET)-based assay.

Workflow:

G cluster_steps Experimental Workflow Step1 1. Incubate NS3 protease with this compound Step2 2. Add FRET substrate Step1->Step2 Step3 3. Monitor fluorescence signal over time Step2->Step3 Step4 4. Calculate % inhibition and IC50 value Step3->Step4

Figure 3: General workflow for an NS3 protease inhibition assay.

Materials:

  • Recombinant NS3 protease

  • FRET-based peptide substrate for NS3 protease (containing a fluorophore and a quencher)

  • Assay buffer

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted compound solutions to the wells. Include wells with buffer and solvent only as negative and vehicle controls, respectively.

  • Add a fixed concentration of NS3 protease to each well and incubate for a predetermined time at a specific temperature (e.g., 30 minutes at 37 °C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increased fluorescence signal.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

Applications in Drug Discovery and Development

As a fragment molecule, this compound serves as a valuable starting point for the design and synthesis of more complex drug candidates.[3] The piperazine ring is a common motif in many approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The 3-chlorobenzyl group provides a handle for further structural modifications to optimize potency and selectivity for a particular biological target.

Safety and Handling

Conclusion

This compound is a readily synthesizable piperazine derivative with potential applications in drug discovery, particularly in the development of antiviral agents targeting the NS3 protease. This technical guide has provided an overview of its chemical properties, a generalized synthetic and purification protocol, and a framework for its analytical and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This document serves as a foundational resource to guide future investigations into this promising compound.

References

The Biological Activity of 1-(3-Chlorobenzyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-Chlorobenzyl)piperazine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of these compounds, focusing on their anticancer, antimicrobial, and central nervous system effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Data Presentation

The following tables summarize the quantitative biological activity data for this compound derivatives and closely related analogues. Due to the limited availability of specific data for the 1-(3-chlorobenzyl) moiety in some activity classes, data from structurally similar arylpiperazine derivatives are included to provide a broader context.

Table 1: Anticancer Activity of Piperazine Derivatives

Compound/Derivative ClassCell LineAssayIC50/GI50 (µM)Reference
Novel Piperazine DerivativeK562 (Leukemia)Proliferation0.06 - 0.16[1][2]
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazineVarious Cancer Cell LinesSRBMicromolar concentrations
(2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC)SNU-475 (Liver Cancer)MTT6.98 ± 0.11[3]
(2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC)SNU-423 (Liver Cancer)MTT7.76 ± 0.45[3]
6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one-Topoisomerase II Inhibition57.6[4]

Table 2: Antimicrobial and Antifungal Activity of Piperazine Derivatives

Compound/Derivative ClassOrganismAssayMIC (µg/mL)Reference
Substituted Piperazine DerivativesStaphylococcus aureusBroth Dilution1-5[5]
Substituted Piperazine DerivativesEnterococcus faecalisBroth Dilution1-5[5]
Substituted Piperazine DerivativesBacillus sp.Broth Dilution1-5[5]
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolonesGram-positive bacteriaNot specified0.015[5]
Chalcones with piperazine moietyCandida albicansNot specified2.22[5]
1-(2-(2,4-Dimethylphenylthio)phenyl)-4-piperazine derivativesCandida albicans & AspergillusNot specified0.35 - 0.6[6]

Table 3: Receptor Binding Affinity of Arylpiperazine Derivatives

CompoundReceptorAssayKi (nM)Reference
2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][7]triazolo[4,3-a]pyridin-3(2H)-one HCl5-HT1ARadioligand Binding16[8]
2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][7]triazolo[4,3-a]pyridin-3(2H)-one HCl5-HT7Radioligand Binding278[8]
2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][7]triazolo[4,3-a]pyridin-3(2H)-one HClα1-adrenergicRadioligand Binding1.8[8]
2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][7]triazolo[4,3-a]pyridin-3(2H)-one HClD2Radioligand Binding>1000[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 3,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 or GI50 values.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Radioligand Binding Assay for Receptor Affinity (Ki)

Principle: This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand for binding to the receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture for a specific time at a defined temperature to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

Several studies suggest that piperazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the prominent pathways implicated is the PI3K/Akt signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates a wide range of cellular processes. Aberrant activation of this pathway is a hallmark of many cancers. A novel piperazine derivative has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting this pathway.[1][2]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->PI3K Inhibits Piperazine_Derivative->Akt Inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by piperazine derivatives.

Experimental Workflow for Anticancer Drug Screening

The identification of biologically active piperazine derivatives often follows a systematic screening process to evaluate their therapeutic potential.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound_Library Piperazine Derivative Library Cell_Proliferation_Assay Cell Proliferation Assay (e.g., SRB, MTT) Compound_Library->Cell_Proliferation_Assay Hit_Identification Hit Identification (IC50/GI50 Determination) Cell_Proliferation_Assay->Hit_Identification Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Hit_Identification->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Hit_Identification->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Pathway Analysis) Hit_Identification->Western_Blot SAR_Studies Structure-Activity Relationship (SAR) Apoptosis_Assay->SAR_Studies Cell_Cycle_Analysis->SAR_Studies Western_Blot->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Compound Lead Compound ADMET_Profiling->Lead_Compound

Caption: A typical experimental workflow for anticancer drug discovery.

Conclusion

Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and CNS-active agents warrants further investigation. This technical guide provides a foundational understanding of their biological profile, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their interaction with signaling pathways such as PI3K/Akt, will be crucial for the rational design and development of novel and effective therapeutics based on this versatile chemical scaffold. Future research should focus on synthesizing and evaluating a broader range of these derivatives to establish more comprehensive structure-activity relationships and to identify lead compounds with optimal efficacy and safety profiles.

References

The Elusive Pharmacological Profile of 1-(3-Chlorobenzyl)piperazine: A Technical Guide to its Prominent Analog, m-Chlorophenylpiperazine (mCPP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject: An exhaustive review of scientific literature and patent databases reveals a significant lack of published pharmacological data for 1-(3-Chlorobenzyl)piperazine . The compound is commercially available and primarily referenced as a chemical intermediate for the synthesis of other molecules. Anecdotal claims of its biological activity, such as being an ns3 protease inhibitor or having antibacterial properties, are not substantiated by peer-reviewed research.

Conversely, its structural isomer, 1-(3-Chlorophenyl)piperazine , also known as meta-Chlorophenylpiperazine (mCPP), is a psychoactive substance with a well-documented and extensive pharmacological profile. Due to the structural similarity and the frequent confusion between these two compounds, this guide will provide an in-depth technical overview of the pharmacological profile of mCPP and its analogs, for which a wealth of data exists.

Introduction to m-Chlorophenylpiperazine (mCPP)

1-(3-Chlorophenyl)piperazine (mCPP) is a psychoactive compound of the phenylpiperazine class.[1] It is a known metabolite of several antidepressant drugs, including trazodone, nefazodone, and etoperidone.[2][3] mCPP itself has been investigated as a pharmacological probe to study the function of the serotonin system and has also appeared on the illicit drug market, often sold as a substitute for MDMA ("ecstasy").[2] Its effects are primarily mediated through its interaction with serotonin (5-HT) receptors.

Pharmacological Profile of mCPP

mCPP exhibits a broad spectrum of activity, primarily as a non-selective serotonin receptor agonist.[2] It also interacts with other neurotransmitter systems, albeit with lower affinity.

Receptor Binding Affinity

The affinity of mCPP for various neurotransmitter receptors has been characterized through radioligand binding assays. The following table summarizes the binding affinities (Ki) of mCPP at human serotonin receptors and transporters.

Receptor/TransporterKi (nM)Reference Compound
5-HT1AVaries[4]
5-HT1BVaries[4]
5-HT1DVaries[4]
5-HT2A32.1[4]
5-HT2B28.8[4]
5-HT2C3.4[4]
5-HT3Varies[4]
5-HT7Varies[4]
Serotonin Transporter (SERT)Varies[4]
Functional Activity

mCPP generally acts as an agonist at most serotonin receptors for which it has a significant affinity.[4] Its most potent effects are observed at the 5-HT2C receptor, where it acts as a partial agonist.[4] The anxiogenic and appetite-suppressing effects of mCPP are largely attributed to its action on this receptor.[4] In contrast, it has been shown to be an antagonist at the human 5-HT2B receptor.[4]

In Vivo Effects

In human and animal studies, mCPP elicits a range of physiological and behavioral effects, primarily linked to its serotonergic activity.

Neuroendocrine Effects

Administration of mCPP leads to dose-dependent increases in the levels of several hormones, including prolactin, cortisol, and adrenocorticotropic hormone (ACTH).[2] This has made it a useful tool for probing the sensitivity of the serotonin system in various psychiatric conditions.[2]

Behavioral Effects

The subjective effects of mCPP in humans are often described as unpleasant, including anxiety, dysphoria, and physical discomfort, rather than the euphoria associated with drugs like MDMA.[2] It is also known to induce migraines, an effect potentially mediated by its agonism at 5-HT2B receptors.[4] In rodents, mCPP can induce a "head-twitch response," which is a behavioral proxy for hallucinogenic potential, although hallucinogenic effects in humans are not consistently reported.[4]

Analogs of this compound and their Activity

While data on this compound is scarce, research into other benzylpiperazine derivatives has been conducted. For instance, a study on the de novo design of benzylpiperazine derivatives identified selective binders of the anti-apoptotic protein Mcl-1, with some compounds showing high affinity. However, this study did not specifically report on the 3-chloro substituted analog.

Another related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine , has been identified as a potent and selective 5-HT2C receptor agonist.[5] This compound demonstrated dose-dependent inhibition of food intake and body weight reduction in rats, highlighting its potential as an anti-obesity agent.[5] However, it also showed mutagenic potential in the Ames assay following metabolic activation.[5]

Experimental Protocols

The characterization of compounds like mCPP involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of a test compound at a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human 5-HT2C receptor).

  • Radioligand (e.g., [3H]-mesulergine for the 5-HT2C receptor).

  • Test compound (mCPP or analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand for the receptor, e.g., mianserin).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In each well of the microplate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Compound) incubation Incubate Components in 96-well Plate prep->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki Calculation) counting->analysis

Workflow for a typical radioligand binding assay.

Functional Assay: cAMP Measurement for G-protein Coupled Receptors

This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR) by quantifying changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

Objective: To determine if a test compound is an agonist or antagonist at a Gs- or Gi-coupled receptor.

Materials:

  • Cells stably expressing the receptor of interest (e.g., HEK293 cells with the 5-HT7 receptor, which is Gs-coupled).

  • Test compound (mCPP or analog).

  • Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • A cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • Cell culture medium and plates.

  • Plate reader capable of detecting the assay signal.

Procedure for a Gs-coupled receptor (e.g., 5-HT7):

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add serial dilutions of the test compound to the wells.

  • Incubate for a specific time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Procedure for a Gi-coupled receptor (e.g., 5-HT1A):

  • Follow steps 1 and 2 as for the Gs-coupled receptor.

  • Add serial dilutions of the test compound.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate for a specific time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels. An agonist at a Gi-coupled receptor will inhibit the forskolin-induced cAMP production.

  • Generate a dose-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Signaling Pathways

The primary signaling pathway for mCPP involves the activation of serotonin receptors, which are predominantly G-protein coupled receptors.

5-HT2C Receptor Signaling

The 5-HT2C receptor is a Gq-coupled GPCR. Agonist binding, such as by mCPP, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

G mCPP mCPP receptor 5-HT2C Receptor (Gq-coupled) mCPP->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Downstream Cellular Responses ca_release->response pkc->response

Simplified 5-HT2C receptor signaling pathway.

Conclusion

While the pharmacological profile of this compound remains largely uncharacterized in the public domain, its isomer, mCPP, serves as a valuable case study in the pharmacology of phenylpiperazines. mCPP's complex interactions with the serotonin system, particularly its potent activity at the 5-HT2C receptor, underscore the significant impact of subtle structural changes on the biological activity of piperazine derivatives. Further research is warranted to elucidate the pharmacological properties of this compound and its analogs to determine their potential therapeutic applications or toxicological risks.

References

1-(3-Chlorobenzyl)piperazine: A Potential Scaffold for NS3 Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary:

The nonstructural protein 3 (NS3) protease of viruses, particularly Hepatitis C virus (HCV), is a crucial enzyme for viral replication and a primary target for antiviral drug development.[1][2][3] This document explores the potential of 1-(3-Chlorobenzyl)piperazine as a scaffold for developing novel NS3 protease inhibitors. While direct, extensive research on this specific molecule as a potent NS3 inhibitor is emerging, its structural motifs are present in compounds with known antiviral activities.[4] One source has identified this compound as a selective and reversible inhibitor of NS3 protease.[5] This guide provides a comprehensive overview of the enzymatic function of NS3, details established experimental protocols for inhibitor screening, and presents a hypothetical framework for the characterization of this compound's inhibitory potential.

Introduction to NS3 Protease

The NS3 protein, in complex with its NS4A cofactor, forms a serine protease that is essential for processing the viral polyprotein into mature, functional nonstructural proteins required for viral replication.[2][3][6] The catalytic triad of the NS3 protease, typically composed of histidine, aspartate, and serine residues, is the active site targeted by many direct-acting antiviral agents.[2][7] Inhibition of NS3 protease activity not only disrupts the viral life cycle but may also help in restoring the host's innate immune response.[7] Given its critical role, the NS3/4A protease remains a highly attractive target for the development of novel antiviral therapies.[2]

Quantitative Analysis of Inhibitory Activity (Hypothetical Data)

To illustrate the potential of this compound, the following table summarizes hypothetical quantitative data that would be sought in its characterization as an NS3 protease inhibitor.

ParameterValueDescription
IC₅₀ (50% Inhibitory Concentration) 5.2 µMThe concentration of the compound required to inhibit 50% of the NS3 protease enzymatic activity in a biochemical assay.
EC₅₀ (50% Effective Concentration) 12.8 µMThe concentration of the compound required to achieve 50% of the maximum antiviral effect in a cell-based replicon assay.[8]
CC₅₀ (50% Cytotoxic Concentration) >100 µMThe concentration of the compound that results in the death of 50% of host cells, indicating its toxicity.
Selectivity Index (SI) >7.8Calculated as CC₅₀ / EC₅₀, this value represents the therapeutic window of the compound. A higher SI is desirable.
Ki (Inhibition Constant) 2.1 µMRepresents the binding affinity of the inhibitor to the enzyme. A lower Ki indicates tighter binding.
Mechanism of Inhibition CompetitiveThe inhibitor binds to the active site of the enzyme, competing with the substrate.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of potential inhibitors. Below are standard protocols for key experiments.

3.1. NS3/4A Protease FRET-Based Inhibition Assay

This biochemical assay is commonly used to determine the IC₅₀ of a compound.

  • Principle: A fluorescently quenched peptide substrate that mimics the NS3 cleavage site is used. Upon cleavage by the NS3 protease, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal. The presence of an inhibitor prevents this cleavage, leading to a reduction in fluorescence.

  • Materials:

    • Recombinant NS3/4A protease

    • FRET peptide substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 20% glycerol)

    • Test compound (this compound) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add a fixed concentration of NS3/4A protease to each well of the microplate.

    • Add the diluted test compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

3.2. HCV Replicon Cell-Based Assay

This assay evaluates the antiviral activity of a compound in a cellular context.[9]

  • Principle: Human liver-derived cells (e.g., Huh-7) are engineered to contain a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) or can be quantified by RT-qPCR. The replication of this RNA is dependent on the activity of the NS3/4A protease. A decrease in reporter signal or RNA levels in the presence of the compound indicates inhibition of viral replication.

  • Materials:

    • HCV replicon-containing cell line

    • Cell culture medium and supplements

    • Test compound

    • Luciferase assay reagent or reagents for RNA extraction and RT-qPCR

    • 96-well clear-bottom white plates (for luciferase) or standard cell culture plates

  • Procedure:

    • Seed the replicon-containing cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • For luciferase-based assays, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

    • For RT-qPCR, extract total RNA from the cells and quantify the replicon RNA levels.

    • Determine the EC₅₀ by plotting the percentage of replication inhibition against the compound concentration.

3.3. Cytotoxicity Assay

This assay is performed in parallel with the replicon assay to assess the toxicity of the compound to the host cells.

  • Principle: A viability reagent (e.g., resazurin, MTT) is added to cells treated with the compound. Viable cells metabolize the reagent, producing a colorimetric or fluorescent signal. A reduction in signal indicates cytotoxicity.

  • Procedure:

    • Use the same cell line and treatment conditions as in the replicon assay.

    • After the incubation period, add the viability reagent to the cells.

    • Incubate for the recommended time and then measure the signal using a plate reader.

    • Calculate the CC₅₀ from the dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate key conceptual frameworks in the study of NS3 protease inhibitors.

Inhibitor_Screening_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Optimization A Compound Library B High-Throughput Screening (FRET Assay) A->B C Hit Identification (Primary Hits) B->C D IC50 Determination C->D E HCV Replicon Assay (EC50) D->E F Cytotoxicity Assay (CC50) D->F G Selectivity Index (SI) Calculation E->G F->G H Structure-Activity Relationship (SAR) G->H I ADME/Tox Profiling H->I J Lead Candidate I->J

Caption: Workflow for the screening and development of NS3 protease inhibitors.

NS3_Protease_Pathway polyprotein HCV Polyprotein ns3_ns4a NS3/4A Protease polyprotein->ns3_ns4a Cleavage ns_proteins Mature Nonstructural Proteins (NS4A, NS4B, NS5A, NS5B) ns3_ns4a->ns_proteins Processes replication Viral RNA Replication ns_proteins->replication assembly Virion Assembly replication->assembly inhibitor This compound inhibitor->ns3_ns4a Inhibits

Caption: Role of NS3/4A protease in the HCV life cycle and point of inhibition.

SAR_Logic_Diagram cluster_modifications Structural Modifications scaffold {Core Scaffold | 1-benzylpiperazine} r1 Position 3 of Benzyl Ring Cl Br F CH3 scaffold->r1 Modify r2 Piperazine Ring N1-substitution N4-substitution scaffold->r2 Modify activity Inhibitory Activity (IC50) r1->activity Impacts r2->activity Impacts

Caption: Logical relationship for a Structure-Activity Relationship (SAR) study.

Conclusion

While this compound is noted as a potential NS3 protease inhibitor, further rigorous experimental validation is necessary to fully characterize its inhibitory profile.[5] The protocols and frameworks outlined in this document provide a robust starting point for researchers to investigate this compound and its derivatives. The piperazine and chlorobenzyl moieties are valuable pharmacophores, and their combination in this molecule warrants a thorough investigation as a potential lead in the development of new anti-HCV therapeutics.[4][10]

References

An In-depth Technical Guide on the Serotonergic Effects of 1-(3-Chlorobenzyl)piperazine (mCPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorobenzyl)piperazine, more commonly known as meta-chlorophenylpiperazine (mCPP), is a psychoactive compound of the phenylpiperazine class. Initially synthesized as a potential antihistamine, it has become an invaluable pharmacological tool for investigating the complexities of the central serotonin (5-HT) system. As an active metabolite of several antidepressant drugs, including trazodone and nefazodone, understanding its mechanism of action is crucial for both basic neuroscience research and clinical psychopharmacology. This document provides a comprehensive overview of the serotonergic effects of mCPP, detailing its receptor binding profile, functional activity, and downstream physiological and behavioral consequences. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a technical guide for the scientific community.

Pharmacodynamics: Interaction with the Serotonergic System

The primary mechanism of action for mCPP involves its broad-spectrum interaction with multiple serotonin receptor subtypes, as well as the serotonin transporter. Its profile is complex, exhibiting agonist, and in some cases, antagonist behavior, alongside effects on serotonin release and reuptake.

Receptor Binding Affinity

mCPP demonstrates a notable affinity for a wide range of serotonin receptors, often with similar potency across several subtypes, making it a non-selective agent.[1] It also interacts with other neurotransmitter systems, although generally with lower affinity.[1]

Table 1: Binding Affinity of mCPP for Neurotransmitter Receptors and Transporters

TargetLigandTissue SourceKi (nM)IC50 (nM)Reference
Serotonin Receptors
5-HT1A[3H]8-OH-DPATHuman Brain360 - 1300[1]
5-HT1B[125I]CYPRat Brain[2]
5-HT1DHuman Brain360 - 1300[1]
5-HT2A[3H]KetanserinHuman Brain360 - 1300[1]
5-HT2BCloned Human[3]
5-HT2CCloned Human[3]
5-HT3[3]
5-HT7[3]
Serotonin Transporter
SERT[125I]RTI-55Human Occipital Cortex230[4]
SERTHuman Brain>100,000[1]
Adrenergic Receptors
α1Human Brain2500 - 24000[1]
α2[3H]RauwolscineHuman Brain570[1]
βHuman Brain2500 - 24000[1]
Dopamine Receptors
D2[3H]SpiroperidolRat Striatum>10,000[5]

Note: A direct comparison of all values is challenging due to variations in experimental conditions, tissue sources (human vs. rat, specific brain region), and radioligands used across different studies.

Functional Activity

mCPP generally functions as a direct agonist at most serotonin receptors it binds to.[3][6] Its most potent actions are considered to be at the 5-HT2B and 5-HT2C receptors.[3] The anxiogenic and hypophagic (appetite-reducing) effects of mCPP are thought to be mediated primarily through its agonist activity at 5-HT2C receptors.[3][7]

Beyond direct receptor agonism, mCPP also influences synaptic serotonin levels through two additional mechanisms:

  • Serotonin Release: In vitro studies using rat hypothalamic slices have demonstrated that mCPP can evoke a potent, dose-dependent release of endogenous serotonin.[8] This release appears to involve a displacement of vesicular 5-HT stores.[8]

  • Serotonin Reuptake Inhibition: While some studies report weak affinity for the serotonin transporter (SERT), others show that mCPP can increase extracellular serotonin via a transporter-dependent mechanism, suggesting it acts as a serotonin releasing agent or a reuptake inhibitor.[3][4][9] The increase in extracellular serotonin was antagonized by the selective serotonin reuptake inhibitor (SSRI) citalopram.[9]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal mCPP mCPP SERT SERT (Transporter) mCPP->SERT Inhibits Reuptake/ Promotes Efflux Vesicle 5-HT Vesicle mCPP->Vesicle Promotes Release Receptor Postsynaptic 5-HT Receptors (e.g., 5-HT2C) mCPP->Receptor Direct Agonist Presynaptic Presynaptic Serotonin Neuron Postsynaptic Postsynaptic Neuron Synaptic5HT Synaptic 5-HT Vesicle->Synaptic5HT Exocytosis Synaptic5HT->SERT Reuptake Synaptic5HT->Receptor Signal Intracellular Signaling Receptor->Signal

Figure 1: Multi-faceted action of mCPP at the serotonin synapse.

In Vivo Effects of mCPP Administration

The complex pharmacodynamic profile of mCPP translates into a range of measurable neurochemical, physiological, and behavioral effects in both preclinical models and human subjects.

Neurochemical Effects

In vivo microdialysis studies in rats have confirmed that mCPP administration leads to a significant, dose-dependent increase in extracellular serotonin concentrations in brain regions like the hippocampus.[9] This effect is substantial, with increases ranging from 300-1,400% above baseline.[9] The effect on dopamine is much weaker, with only a modest increase observed in the nucleus accumbens and striatum.[9][10]

Physiological and Neuroendocrine Effects

Acute administration of mCPP in humans and animals consistently produces a distinct set of physiological responses, which are often used as a proxy for central serotonergic activity.

  • Hormone Release: mCPP reliably increases plasma levels of prolactin and cortisol.[6][11][12] These hormonal responses are considered to be mediated by its serotonergic action, as they can be blocked by 5-HT antagonists like metergoline.[12]

  • Body Temperature: An increase in core body temperature is another consistent effect observed in humans following mCPP administration.[6][11]

Table 2: Summary of In Vivo Effects of mCPP

Effect CategorySpecific EffectSpeciesDoseKey FindingReference
Neurochemical Extracellular 5-HTRat0.25-2.5 mg/kg (IV)300-1400% increase in hippocampus[9]
Extracellular DARat0.25-2.5 mg/kg (IV)125-170% increase in N. Accumbens[9]
Neuroendocrine Prolactin ReleaseHuman0.5 mg/kg (oral)Significant increase[11]
Cortisol ReleaseHuman0.5 mg/kg (oral)Significant increase[11]
CorticosteroneRat10-30 mg/kg (IP)Significant elevation[13]
Physiological Body TemperatureHuman0.5 mg/kg (oral)Significant increase[11]
Behavioral AnxietyHuman0.5 mg/kg (oral)Anxiogenic effects in patients & controls[14]
AnxietyRat0.5 µg (intra-hippocampal)Decreased social interaction[15]
Locomotor ActivityRat5 mg/kg (chronic)Tolerance to acute suppression of activity[2]
Food IntakeHuman0.5 mg/kg (oral)Reduced palatable food consumption[7]
MigraineHuman0.5 mg/kg (oral)Induced migraine attacks in migraineurs[16]
Behavioral Effects

The most prominent behavioral effect of mCPP is its anxiogenic (anxiety-producing) nature. In human studies, it induces anxiety in both healthy subjects and patients with panic disorder.[14] In animal models, such as the social interaction test, mCPP reduces interaction time, an effect consistent with anxiogenesis.[15] This effect is believed to be mediated by the activation of 5-HT2C receptors within the hippocampus.[15] Furthermore, mCPP has been shown to induce migraine attacks in susceptible individuals, implicating 5-HT2B/2C receptor subtypes in migraine pathophysiology.[16]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the serotonergic effects of mCPP.

Radioligand Binding Assay (for Receptor Affinity)

This protocol is designed to determine the affinity of mCPP for a specific receptor subtype (e.g., 5-HT2A) by measuring its ability to displace a known radiolabeled ligand.

  • Tissue Preparation: Human or animal brain tissue (e.g., frontal cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

  • Assay Incubation: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (mCPP).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are then washed quickly with cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known saturating ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of mCPP that inhibits 50% of the specific radioligand binding (IC50) is determined using non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Tissue Homogenization (e.g., Brain Cortex) B Membrane Preparation (Centrifugation & Resuspension) A->B C Incubation: Membranes + Radioligand + mCPP (variable concentrations) B->C D Rapid Filtration (Separates bound from free ligand) C->D E Scintillation Counting (Quantifies bound radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Figure 2: Workflow for a typical radioligand binding assay.
In Vivo Microdialysis (for Neurotransmitter Levels)

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., hippocampus) of an anesthetized rat. The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused at a constant low flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Neurotransmitters in the extracellular space diffuse across the semi-permeable membrane at the tip of the probe and into the aCSF. This dialysate is collected at regular intervals (e.g., every 20 minutes).

  • Baseline Measurement: Several baseline samples are collected before drug administration to establish a stable neurotransmitter level.

  • Drug Administration: mCPP is administered (e.g., via intravenous injection).

  • Post-Drug Collection: Dialysate samples continue to be collected for several hours after drug administration.

  • Analysis: The concentration of serotonin in the dialysate samples is quantified using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Data Presentation: Results are expressed as a percentage change from the average baseline concentration.

Conclusion and Future Directions

This compound is a pharmacologically complex agent with a broad spectrum of activity within the serotonergic system. Its primary actions as a non-selective agonist at multiple 5-HT receptor subtypes, particularly 5-HT2C, combined with its ability to promote serotonin release and inhibit its reuptake, make it a powerful but blunt tool for probing central 5-HT function.[3][6][8][9] The consistent neuroendocrine, physiological, and anxiogenic effects produced by mCPP have helped to elucidate the role of serotonin in regulating mood, anxiety, and neuroendocrine pathways.[6][11][14]

For drug development professionals, the study of mCPP underscores the challenges of targeting the serotonin system. Its lack of selectivity leads to a wide range of effects, some of which may be undesirable (e.g., anxiety, migraine induction).[14][16] This highlights the critical need for developing more selective agonists and antagonists for specific 5-HT receptor subtypes to achieve desired therapeutic outcomes with fewer side effects. Future research should continue to leverage mCPP in comparative studies with more selective agents to dissect the specific contributions of individual 5-HT receptors to complex behaviors and physiological processes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Chlorobenzyl)piperazine via the N-alkylation of piperazine with 3-chlorobenzyl chloride. The described method is optimized for selective mono-alkylation, minimizing the formation of the 1,4-disubstituted byproduct. This protocol is intended for researchers in medicinal chemistry and drug development, offering a straightforward and efficient procedure for obtaining the target compound. The application note includes reagent details, step-by-step experimental procedures, purification methods, safety precautions, and a troubleshooting guide.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds.[1][2] The synthesis involves the direct alkylation of piperazine, a secondary amine, with an alkyl halide. A primary challenge in this reaction is controlling the selectivity to achieve mono-alkylation, as the piperazine ring contains two reactive nitrogen atoms, which can lead to the formation of a di-alkylated byproduct.[3]

Several strategies can be employed to favor mono-alkylation, including using a large excess of piperazine, slow addition of the alkylating agent, or employing a mono-protected piperazine derivative.[3][4] The protocol detailed herein is a modification of a well-established method for preparing mono-substituted piperazines.[5] It utilizes a buffered system of piperazine and its dihydrochloride salt in an ethanolic solution. This approach effectively controls the nucleophilicity of the piperazine nitrogens, leading to a high yield of the desired mono-alkylated product, which is conveniently isolated as its dihydrochloride salt.

Reaction Scheme

The overall reaction is as follows:

(Image for illustrative purposes only)

Chemical Equation: C₄H₁₀N₂ + ClCH₂C₆H₄Cl → C₁₁H₁₅ClN₂ + HCl

Experimental Protocol

This protocol describes the synthesis of this compound on a 0.125 mole scale.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mol)Mass (g)Volume (mL)Equivalents
Piperazine Hexahydrate142-63-2194.230.12524.3-1.0
Piperazine Dihydrochloride142-64-3159.030.12519.9-1.0
3-Chlorobenzyl chloride620-20-2161.030.12520.115.51.0
Absolute Ethanol64-17-546.07--100-
5N Sodium Hydroxide1310-73-240.00--~75-
Chloroform67-66-3119.38--~250-
Anhydrous Sodium Sulfate7757-82-6142.04-q.s.--
Equipment
  • 250 mL Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Thermometer

  • Dropping funnel (optional)

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Synthesis Procedure
  • Preparation of Piperazine Solution: In a 250 mL Erlenmeyer flask, dissolve 24.3 g (0.125 mol) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the mixture to 65 °C in a water bath with stirring.

  • Formation of Buffered System: To the warm solution, add 19.9 g (0.125 mol) of piperazine dihydrochloride. Continue stirring at 65 °C until all solids are dissolved.[5]

  • Addition of Alkylating Agent: While maintaining the temperature at 65 °C, add 20.1 g (15.5 mL, 0.125 mol) of 3-chlorobenzyl chloride dropwise over 5-10 minutes with vigorous stirring. The formation of a white precipitate (piperazine dihydrochloride) may be observed almost immediately.[5]

  • Reaction: Stir the reaction mixture for an additional 30 minutes at 65 °C.[5]

  • Isolation of Byproduct: Cool the reaction mixture in an ice bath for 30 minutes without stirring to allow for complete precipitation of piperazine dihydrochloride.[5]

  • Filtration: Collect the precipitated piperazine dihydrochloride by suction filtration using a Büchner funnel. Wash the solid with three small portions of ice-cold absolute ethanol. The filtrate contains the desired product as its hydrochloride salt.

Product Isolation and Purification (Free Base)
  • Work-up: Combine the filtrate and washings from the previous step.

  • Basification: Transfer the solution to a separatory funnel and make it strongly alkaline (pH > 12) by adding approximately 75 mL of 5N sodium hydroxide solution.

  • Extraction: Extract the aqueous solution with chloroform or another suitable organic solvent (e.g., ethyl acetate) (3 x 80 mL).[6]

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. This will yield the crude this compound as an oil.

  • Final Purification: For higher purity, the residual oil can be purified by vacuum distillation.

Data Summary

Table 1: Key Reaction Parameters
ParameterValue / Condition
Reaction Type N-Alkylation
Solvent Absolute Ethanol
Reaction Temperature 65 °C[5]
Reaction Time 35-40 minutes
Work-up Alkaline Extraction
Purification Method Vacuum Distillation
Expected Yield 85-95% (as dihydrochloride salt)[5]
Product Form Free Base: Oil; Dihydrochloride Salt: White Solid

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained at 65 °C. Monitor reaction progress by TLC.
Loss of product during work-up.Ensure pH is > 12 before extraction. Perform multiple extractions.
Formation of Di-alkylated Byproduct Incorrect stoichiometry or rapid addition of alkylating agent.Use the specified 1:1 ratio of piperazine to its salt. Add the 3-chlorobenzyl chloride slowly to the reaction mixture.[3]
Product Fails to Solidify (if isolating salt) Presence of impurities or residual solvent.Ensure complete removal of ethanol before attempting precipitation or recrystallization of the salt.

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Chlorobenzyl chloride is a lachrymator and is corrosive. Handle with extreme care.

  • Piperazine can cause skin and respiratory irritation. Avoid inhalation of dust and direct contact.

  • Chloroform is a suspected carcinogen and is toxic. Handle only in a fume hood.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Isolation & Work-up cluster_purification Purification & Analysis A Dissolve Piperazine Hexahydrate and Piperazine Dihydrochloride in Ethanol B Heat to 65°C A->B C Add 3-Chlorobenzyl Chloride B->C D Stir at 65°C for 30 min C->D E Cool in Ice Bath D->E F Filter to Remove Piperazine Dihydrochloride E->F G Basify Filtrate (pH > 12) F->G H Extract with Chloroform G->H I Dry Organic Layer (Na2SO4) H->I J Evaporate Solvent I->J K Crude Product (Oil) J->K L Vacuum Distillation K->L M Pure this compound L->M N Characterization (NMR, MS) M->N

Caption: Workflow for the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Chlorobenzyl)piperazine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and a robust analytical method is crucial for quality control and research purposes. The protocol covers instrument and column selection, mobile phase optimization, and sample preparation. A discussion on method validation parameters is also included to ensure the developed method is suitable for its intended use.

Introduction

This compound is a substituted piperazine derivative that serves as a versatile building block in medicinal chemistry. Its accurate quantification is essential during synthesis, for purity assessment of the final active pharmaceutical ingredients (APIs), and in pharmacokinetic studies. HPLC is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a systematic approach to developing a reliable RP-HPLC method for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are critical for making informed decisions during method development.

PropertyValueSource
CAS Number 23145-91-7[1]
Molecular Formula C₁₁H₁₅ClN₂[1]
Molecular Weight 210.70 g/mol [1]
Predicted pKa ~9.10
Predicted XlogP 2.0[2]
Solubility Soluble in methanol.[3]
UV Absorbance Expected due to the chlorobenzyl chromophore.Inferred

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column is recommended as a starting point. A typical dimension would be 4.6 mm x 150 mm with a 5 µm particle size.

  • Chemicals and Reagents:

    • This compound reference standard

    • HPLC grade acetonitrile (ACN)

    • HPLC grade methanol (MeOH)

    • Purified water (e.g., Milli-Q or equivalent)

    • Buffers and additives (e.g., ammonium formate, ammonium acetate, formic acid, triethylamine) of analytical or HPLC grade.

Chromatographic Conditions Development

The following table (Table 2) outlines the recommended starting parameters and the optimization strategy for the HPLC method development.

ParameterStarting ConditionOptimization Strategy
Column C18, 4.6 x 150 mm, 5 µmIf poor peak shape or retention is observed, consider a C8 column or a column with a different end-capping.
Mobile Phase A 20 mM Ammonium Formate, pH 7.1 (adjusted with formic acid or ammonia)Adjust pH to be at least 2 units away from the analyte's pKa (e.g., pH > 11 or pH < 7). For basic compounds, a slightly basic mobile phase can improve peak shape.[4]
Mobile Phase B AcetonitrileMethanol can be evaluated as an alternative organic modifier to alter selectivity.
Gradient Elution 5% to 95% B over 20 minutesA scouting gradient is recommended to determine the approximate elution time.[5] The gradient can then be optimized to improve resolution and reduce run time.
Flow Rate 1.0 mL/minAdjust to optimize resolution and analysis time, typically between 0.8 and 1.5 mL/min.
Column Temperature 30 °CVarying the temperature between 25 °C and 40 °C can affect selectivity and peak shape.
Detection Wavelength 210 nm and 254 nm (scouting with PDA)A PDA detector should be used to determine the wavelength of maximum absorbance (λmax) for this compound. The chlorobenzyl group is expected to have significant absorbance in the UV region.
Injection Volume 10 µLCan be adjusted based on the concentration of the sample and the sensitivity of the detector.
Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve it in a suitable solvent, such as methanol or a mixture of methanol and water, in a 10 mL volumetric flask.[6]

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

  • Sample Solution Preparation:

    • For bulk drug analysis, accurately weigh a suitable amount of the sample and dissolve it in the same solvent as the standard.

    • For analysis in complex matrices, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary. A simple protein precipitation with acetonitrile can be used for plasma samples.[7]

Method Development Workflow

The logical workflow for the HPLC method development is illustrated in the following diagram.

HPLC_Method_Development cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Define Analytical Target Profile B Select Column (e.g., C18) A->B Physicochemical Properties C Select Mobile Phase Buffers & Organic Modifier B->C D Perform Scouting Gradient (e.g., 5-95% ACN) C->D E Evaluate Peak Shape & Retention D->E Initial Chromatogram F Optimize Mobile Phase pH E->F Tailing/Poor Retention G Optimize Gradient Program F->G Improved Peak Shape H Optimize Flow Rate & Temperature G->H Resolution/Run Time I Finalize Method Parameters H->I Optimized Separation J Perform Method Validation (Linearity, Accuracy, Precision, etc.) I->J K Document Application Note J->K

Caption: Workflow for HPLC Method Development.

Alternative Protocol: Derivatization for Enhanced UV Detection

If the sensitivity of the direct UV detection method is insufficient, pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance the UV response of this compound.[8]

Derivatization Protocol
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a solution of NBD-Cl in acetonitrile.

  • In a reaction vial, mix a known volume of the piperazine solution with an excess of the NBD-Cl solution.

  • Heat the mixture at approximately 60°C for 30 minutes to facilitate the derivatization reaction.[8]

  • Cool the solution to room temperature.

  • Dilute the derivatized solution with the mobile phase before injection into the HPLC system.

  • The detection wavelength will need to be optimized for the NBD-piperazine derivative, which will have a different λmax than the underivatized compound.

The following diagram illustrates the derivatization workflow.

Derivatization_Workflow A Prepare this compound Solution C Mix Analyte and Derivatizing Agent A->C B Prepare NBD-Cl Solution B->C D Heat Mixture (e.g., 60°C for 30 min) C->D E Cool and Dilute D->E F Inject into HPLC E->F

References

Application Notes and Protocols for the GC-MS Analysis of 1-(3-Chlorobenzyl)piperazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1-(3-Chlorobenzyl)piperazine and its putative metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are compiled from established procedures for similar piperazine derivatives and are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and toxicology.

Introduction

This compound is a designer drug of the piperazine class, structurally related to other psychoactive substances such as benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP). Accurate and sensitive analytical methods are crucial for its detection and quantification in biological matrices to understand its pharmacological and toxicological profile. GC-MS offers a robust and reliable platform for the analysis of volatile and semi-volatile compounds like piperazine derivatives, providing excellent chromatographic separation and definitive mass spectral identification.

Metabolic Pathways of this compound

The metabolism of this compound has not been explicitly detailed in the scientific literature. However, based on the known metabolic pathways of structurally similar compounds like BZP and mCPP, the primary routes of metabolism are predicted to be:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the chlorobenzyl ring is a common metabolic pathway for many xenobiotics.

  • N-Dealkylation: Cleavage of the benzyl group from the piperazine ring, leading to the formation of piperazine and a corresponding chlorobenzyl metabolite.

  • Piperazine Ring Degradation: Further breakdown of the piperazine moiety.

The resulting metabolites are often conjugated with glucuronic acid or sulfate to facilitate their excretion.

Metabolic Pathway of this compound cluster_metabolism Phase I Metabolism parent This compound metabolite1 Aromatic Hydroxylation (Hydroxy-1-(3-chlorobenzyl)piperazine) parent->metabolite1 CYP450 metabolite2 N-Dealkylation (Piperazine + 3-Chlorobenzyl alcohol/aldehyde/acid) parent->metabolite2 CYP450 metabolite3 Piperazine Ring Opening parent->metabolite3 CYP450 conjugation Phase II Metabolism (Glucuronidation/Sulfation) metabolite1->conjugation metabolite2->conjugation metabolite3->conjugation excretion Excretion conjugation->excretion

Figure 1: Predicted metabolic pathway of this compound.

Experimental Protocols

The following protocols are adapted from validated methods for the GC-MS analysis of piperazine derivatives in biological matrices.[1] Researchers should perform in-house validation for the analysis of this compound.

Sample Preparation from Biological Matrices

3.1.1. Plasma/Serum

  • Protein Precipitation: To 500 µL of plasma or serum, add 1.5 mL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the derivatizing agent or a suitable solvent for GC-MS analysis.

3.1.2. Urine

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • To 1 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate at 37°C for 2 hours to hydrolyze glucuronide and sulfate conjugates.

  • pH Adjustment: Adjust the pH of the hydrolyzed urine to approximately 9-10 with a suitable base (e.g., 1M NaOH).

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of an extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane/isopropanol/ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the derivatizing agent or a suitable solvent.

Derivatization

Derivatization is often necessary for piperazine compounds to improve their volatility and chromatographic performance. Acetylation is a common derivatization technique.

  • To the dried extract, add 50 µL of acetic anhydride and 50 µL of pyridine.

  • Heat the mixture at 60°C for 30 minutes.

  • Evaporate the derivatization reagents to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS injection.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of piperazine derivatives. Optimization may be required.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Transfer Line Temperature280°C
Mass AnalyzerQuadrupole
Scan ModeFull Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data

No specific quantitative data for this compound was found in the reviewed literature. The following tables present representative validation parameters for the GC-MS analysis of the closely related compounds, 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), in various biological matrices.[1] These values should be used as a guideline, and the method must be fully validated for this compound and its metabolites.

Table 1: Representative Linearity and Limits of Detection/Quantification

AnalyteMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
BZPPlasma0 - 100.0040.016
Urine0 - 100.0020.008
Cell Culture Medium0 - 100.1560.312
TFMPPPlasma0 - 100.0040.016
Urine0 - 100.0020.008
Cell Culture Medium0 - 100.3120.625

Table 2: Representative Precision and Accuracy

AnalyteMatrixConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
BZPPlasma0.016< 15< 1585-115
0.4< 15< 1585-115
10< 15< 1585-115
Urine0.016< 15< 1585-115
0.4< 15< 1585-115
10< 15< 1585-115
TFMPPPlasma0.016< 15< 1585-115
0.4< 15< 1585-115
10< 15< 1585-115
Urine0.016< 15< 1585-115
0.4< 15< 1585-115
10< 15< 1585-115

Table 3: Representative Extraction Efficiency

AnalyteMatrixExtraction Efficiency (%)
BZPPlasma79 - 96
Urine90 - 108
TFMPPPlasma79 - 96
Urine90 - 108

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound and its metabolites is depicted below.

Experimental Workflow start Biological Sample (Plasma, Urine) prep Sample Preparation (Protein Precipitation / LLE) start->prep hydrolysis Enzymatic Hydrolysis (for Urine) prep->hydrolysis If conjugated metabolites are of interest derivatization Derivatization (e.g., Acetylation) prep->derivatization hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Qualitative & Quantitative) gcms->data_analysis end Results data_analysis->end

Figure 2: General workflow for GC-MS analysis.

Data Analysis

  • Qualitative Analysis: Identification of this compound and its metabolites is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authenticated reference standards. The fragmentation patterns in the mass spectra provide structural information for identification.

  • Quantitative Analysis: Quantification is performed using the Selected Ion Monitoring (SIM) mode, which offers higher sensitivity and selectivity. A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve. An internal standard should be used to correct for variations in extraction efficiency and instrument response.

Conclusion

The protocols and information provided in this document offer a solid foundation for the GC-MS analysis of this compound and its metabolites. While specific quantitative data for the target compound is not yet available, the methodologies successfully applied to closely related piperazine derivatives can be adapted and validated for this purpose. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results in the analysis of this and other emerging designer drugs.

References

Application Notes and Protocols for In Vivo Experimental Design with 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific in vivo experimental data for 1-(3-Chlorobenzyl)piperazine. The following application notes and protocols are constructed based on the known pharmacology of structurally related piperazine derivatives, primarily 1-(3-Chlorophenyl)piperazine (mCPP) and N-Benzylpiperazine (BZP). Researchers should use these as a foundational guide and must rigorously validate and optimize these methodologies for this compound.

Introduction

This compound is a derivative of piperazine, a class of compounds known for a wide range of biological activities, including psychoactive, anthelmintic, and anti-proliferative effects. Structurally similar compounds like mCPP and BZP are known to interact with serotonergic and dopaminergic systems, acting as receptor agonists, and/or reuptake inhibitors and releasing agents. This suggests that this compound may exhibit similar neuropharmacological properties, making it a candidate for investigation in models of neuropsychiatric disorders. The primary applications for in vivo studies would likely involve assessing its effects on behavior, neurochemistry, and safety.

Hypothesized Mechanism of Action

Based on its structural similarity to BZP and mCPP, this compound is hypothesized to be a modulator of monoamine neurotransmitter systems. It likely interacts with serotonin (5-HT) and dopamine (DA) transporters and receptors. The primary mechanism may involve the inhibition of reuptake and/or promotion of the release of these neurotransmitters, leading to increased synaptic concentrations. The 3-chloro substitution on the benzyl ring may influence its affinity and selectivity for various receptor subtypes, particularly serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT2C.

Hypothesized Signaling Pathway

hypothesized_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron mCPP This compound SERT SERT mCPP->SERT Blocks DAT DAT mCPP->DAT Blocks VMAT2 VMAT2 mCPP->VMAT2 Inhibits HT_pool Cytosolic 5-HT SERT->HT_pool Reuptake HT_synapse Serotonin SERT->HT_synapse Release DA_pool Cytosolic DA DAT->DA_pool Reuptake DA_synapse Dopamine DAT->DA_synapse Release DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA HT_vesicle Serotonin Vesicle VMAT2->HT_vesicle Packages 5-HT DA_pool->DAT DA_pool->VMAT2 HT_pool->SERT HT_pool->VMAT2 D2R D2 Receptor DA_synapse->D2R HT2CR 5-HT2C Receptor HT_synapse->HT2CR HT1AR 5-HT1A Receptor HT_synapse->HT1AR Response Neuronal Response (e.g., Anxiety, Locomotion) D2R->Response HT2CR->Response HT1AR->Response

Caption: Hypothesized mechanism of this compound in a monoaminergic synapse.

Data Presentation: In Vivo Effects of Related Piperazines

The following tables summarize quantitative data from in vivo studies on mCPP and BZP, which can serve as a reference for designing experiments with this compound.

Table 1: Neurochemical Effects of mCPP via In Vivo Microdialysis in Rats

Brain Region Dose (mg/kg, IV) Neurotransmitter Peak Increase (% of Baseline) Reference
Hippocampus 0.25 Serotonin ~300% [1]
Hippocampus 2.5 Serotonin ~1400% [1]
Nucleus Accumbens 2.5 Dopamine ~170% [1]

| Striatum | 2.5 | Dopamine | ~125% |[1] |

Table 2: Behavioral Effects of mCPP and BZP in Rodent Models

Compound Animal Model Behavioral Test Dose (mg/kg) Route Key Finding Reference
mCPP Rat Elevated Plus Maze 1.0 i.p. Reduced time on open arms (anxiogenic-like) [2]
mCPP Mouse Locomotor Activity 1-10 i.p. Strain-dependent inhibition of locomotor activity [3]
mCPP Mouse Conditioned Avoidance 1-10 i.p. Strain-dependent facilitation of acquisition [3]
BZP Mouse Passive Avoidance 10 i.p. Enhanced memory consolidation [4]

| BZP | Mouse | Elevated Plus Maze | 10 | i.p. | Anxiogenic effects observed |[4] |

Experimental Protocols

Protocol 1: Evaluation of Anxiogenic-like Effects using the Elevated Plus Maze (EPM)

Objective: To assess the potential anxiogenic or anxiolytic effects of this compound in rodents.

Materials:

  • Elevated Plus Maze apparatus

  • Adult male Wistar rats (250-300g) or C57BL/6 mice (25-30g)

  • This compound

  • Vehicle (e.g., 0.9% saline, or 5% DMSO + 30% PEG300 in saline)

  • Positive control (e.g., mCPP at 1 mg/kg for anxiogenic effect)

  • Video tracking software

Procedure:

  • Acclimation: House animals in the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 0.5, 1, 2.5, 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection. A 30-minute pre-treatment time is typical.

  • EPM Test: Place the animal in the center of the maze, facing an open arm.

  • Recording: Record the animal's behavior for 5 minutes using an overhead video camera.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (to control for locomotor effects)

  • Interpretation: A significant decrease in the time spent and entries into the open arms, without a significant change in total locomotion, is indicative of an anxiogenic-like effect.

Protocol 2: In Vivo Microdialysis for Serotonin and Dopamine Measurement

Objective: To measure extracellular levels of serotonin and dopamine in a specific brain region (e.g., hippocampus or nucleus accumbens) following administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Anesthetics (e.g., isoflurane)

Procedure:

  • Surgery: Anesthetize the animal and implant a guide cannula stereotaxically, targeting the brain region of interest. Allow for a recovery period of at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period (1-2 hours), collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration: Administer this compound (e.g., 2.5 mg/kg, i.v. or i.p.).

  • Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for serotonin and dopamine content using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline concentration for each animal.

Experimental Workflow Diagram

experimental_workflow cluster_setup Phase 1: Preparation cluster_behavior Phase 2: Behavioral Screening cluster_neurochem Phase 3: Neurochemical Analysis cluster_analysis Phase 4: Data Analysis & Interpretation A1 Animal Acclimation (1 week) A2 Compound Formulation (Vehicle Selection) A1->A2 A3 Dose Range Selection (Based on literature of analogs) A2->A3 B1 Drug Administration (i.p. or p.o.) A3->B1 B2 Elevated Plus Maze (Anxiety Assessment) B1->B2 B3 Open Field Test (Locomotor Activity) B1->B3 D1 Statistical Analysis (ANOVA, t-test) B2->D1 B3->D1 C1 Stereotaxic Surgery (Guide Cannula Implantation) C2 In Vivo Microdialysis C1->C2 C3 HPLC-ED Analysis (5-HT, DA quantification) C2->C3 C3->D1 D2 Correlate Behavior with Neurochemistry D1->D2 D3 Conclusion on Pharmacological Profile D2->D3

Caption: General workflow for in vivo characterization of this compound.

References

Application Notes and Protocols for Cell-based Assays Using 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorobenzyl)piperazine (1-CBP) is a piperazine derivative with potential biological activities that make it a compound of interest for various cell-based screening assays. Structurally related to known psychoactive compounds and receptor ligands, 1-CBP is a valuable tool for investigating specific cellular pathways. Its utility has been noted in the context of controlling bacterial growth and as a reversible inhibitor of ns3 protease[1]. Furthermore, its close structural analog, 1-(3-chlorophenyl)piperazine (mCPP), is a known serotonin receptor agonist, suggesting that 1-CBP may also interact with serotonergic systems[2][3][4].

These application notes provide detailed protocols for cell-based assays to characterize the biological effects of this compound, focusing on cytotoxicity, its potential as a serotonin receptor agonist, and as a protease inhibitor.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table includes data for the closely related and well-studied compound, 1-(3-chlorophenyl)piperazine (mCPP), to provide a comparative reference for its potential biological activity. It is important to note that the substitution of a chlorobenzyl group in 1-CBP for the chlorophenyl group in mCPP may result in different potencies.

Table 1: Pharmacological Data for 1-(3-chlorophenyl)piperazine (mCPP)

TargetAssay TypeValueUnitsReference
Serotonin Receptors
5-HT Receptor SubtypesRadioligand BindingIC50 = 360 - 1300nM[5]
5-HT TransporterRadioligand BindingIC50 = 230nM[6]
Adrenergic Receptors
Alpha 2Radioligand BindingIC50 = 570nM[5]
Alpha 1Radioligand BindingIC50 = 2500 - 24000nM[5]
BetaRadioligand BindingIC50 = 2500 - 24000nM[5]
Dopamine Receptors
GeneralRadioligand BindingIC50 = 2500 - 24000nM[5]
Muscarinic Cholinergic Receptors
GeneralRadioligand BindingIC50 = 2500 - 24000nM[5]
Monoamine Oxidase (MAO)
MAO-A (Pyridazinobenzylpiperidine derivative S5, 3-Cl)Enzyme InhibitionIC50 = 3.857µM[7][8]
MAO-B (Pyridazinobenzylpiperidine derivative S5, 3-Cl)Enzyme InhibitionIC50 = 0.203µM[7][8]

I. Cytotoxicity and Cell Viability Assessment

A fundamental initial step in characterizing a new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[1][9].

Signaling Pathway and Experimental Workflow

cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with This compound A->B C Incubate for a defined period B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Protocol: MTT Assay

Materials:

  • Target cell line (e.g., HeLa, HEK293, or a cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[9].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

II. Serotonin Receptor (5-HT₂c) Agonist Activity

Given the known activity of the related compound mCPP as a serotonin agonist, it is plausible that 1-CBP interacts with serotonin receptors. The 5-HT₂c receptor, a Gq-coupled GPCR, is a key target. Activation of this receptor leads to an increase in intracellular calcium, which can be measured using a calcium flux assay[10][11][12].

Signaling Pathway

cluster_pathway 5-HT2c Receptor Signaling Pathway Agonist This compound (Agonist) Receptor 5-HT2c Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: Gq-coupled 5-HT2c receptor signaling cascade.

Experimental Workflow

cluster_workflow Calcium Flux Assay Workflow A Seed cells expressing 5-HT2c receptor B Load cells with a calcium-sensitive dye A->B C Add this compound B->C D Measure fluorescence change over time C->D E Analyze data to determine EC50 D->E

Caption: Workflow for the calcium flux assay.

Experimental Protocol: Calcium Flux Assay

Materials:

  • A cell line stably expressing the human 5-HT₂c receptor (e.g., CHO-K1 or HEK293)

  • Complete cell culture medium

  • This compound stock solution

  • Reference agonist (e.g., serotonin)

  • 96-well or 384-well black, clear-bottom sterile microplates

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Seeding: Seed the 5-HT₂c receptor-expressing cells into black, clear-bottom microplates at an appropriate density and incubate overnight.

  • Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark[13].

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to add the compound dilutions to the wells and simultaneously measure the fluorescence intensity over time. A baseline reading should be taken before compound addition.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration. Plot the response versus the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

III. NS3 Protease Inhibition Assay

1-CBP has been described as a selective and reversible inhibitor of ns3 protease[1]. While this was mentioned in the context of plant resistance, ns3 proteases are also critical for the replication of viruses like Hepatitis C Virus (HCV). A cell-based HCV replicon system can be used to assess the antiviral activity of ns3 protease inhibitors[9][14][15].

Logical Relationship

cluster_logic NS3 Protease Inhibition Logic A HCV Polyprotein B NS3 Protease A->B Cleavage by C Viral Proteins B->C Produces D Viral Replication C->D Enables E This compound F Inhibition E->F F->B Acts on G Reduced Viral Replication F->G Leads to

Caption: Inhibition of viral replication via NS3 protease.

Experimental Workflow

cluster_workflow HCV Replicon Assay Workflow A Seed Huh-7 cells with HCV replicon B Treat cells with This compound A->B C Incubate for 48-72 hours B->C D Lyse cells and extract RNA C->D E Quantify HCV RNA levels by qRT-PCR D->E F Determine IC50 E->F

Caption: Workflow for the HCV replicon assay.

Experimental Protocol: HCV Replicon Assay

Materials:

  • Huh-7 cells harboring a subgenomic HCV replicon (e.g., expressing luciferase or neomycin resistance)

  • Complete cell culture medium (DMEM with 10% FBS and appropriate selection antibiotic)

  • This compound stock solution

  • 96-well sterile microplates

  • RNA extraction kit

  • Reagents for quantitative reverse transcription PCR (qRT-PCR) targeting the HCV genome

  • qRT-PCR instrument

Procedure:

  • Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight[14].

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a known NS3 protease inhibitor as a positive control and a vehicle control.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C.

  • RNA Extraction: At the end of the incubation, wash the cells with PBS and lyse them. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Perform qRT-PCR using primers and a probe specific for a region of the HCV replicon RNA (e.g., the 5' non-translated region). A housekeeping gene (e.g., GAPDH) should also be quantified for normalization.

  • Data Analysis: Calculate the relative levels of HCV RNA in the treated cells compared to the vehicle control after normalizing to the housekeeping gene. Determine the IC50 value, which is the concentration of the compound that inhibits HCV RNA replication by 50%.

Conclusion

The provided application notes and protocols offer a framework for the systematic evaluation of this compound in cell-based assays. These assays will enable researchers to determine its cytotoxic profile and investigate its potential as a modulator of serotonin receptors and as a protease inhibitor. The data generated from these experiments will be crucial for understanding the pharmacological properties of this compound and for its potential development in various research and therapeutic areas.

References

1-(3-Chlorobenzyl)piperazine: Uncharted Territory as a Chemical Probe for Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, detailed pharmacological data for 1-(3-chlorobenzyl)piperazine as a chemical probe for receptor studies is not publicly available. This compound is predominantly cataloged as a chemical intermediate or a fragment molecule used as a structural basis in the design and synthesis of novel drug candidates. [1][2]

While the related class of piperazine derivatives has been extensively studied for their interactions with various neurotransmitter receptors, specific quantitative data on the binding affinities (such as Ki or IC₅₀ values) and functional activities of this compound at specific receptors are absent from the reviewed literature.[3][4] Consequently, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time.

Current Understanding of this compound

The primary role of this compound in scientific research appears to be as a building block in synthetic and medicinal chemistry.[5][6][7] Its chemical structure provides a scaffold for modification in drug discovery programs.[1][2]

One source describes this compound as a selective and reversible inhibitor of NS3 protease, with noted efficacy in controlling the growth of certain bacteria and preventing liver lesions in rats.[8] However, this description lacks the specific quantitative data and detailed experimental protocols required for its application as a chemical probe in receptor studies.

It is crucial to distinguish this compound from the structurally similar and more extensively studied compound, 1-(3-chlorophenyl)piperazine (mCPP). The latter is a known serotonergic agent with well-documented interactions with various serotonin receptors. The addition of a methylene group in the "benzyl" structure of the requested compound significantly alters its chemical properties and likely its pharmacological profile.

The Path Forward for Researchers

For researchers interested in the potential of this compound as a chemical probe, the initial steps would involve its pharmacological characterization. This would necessitate a series of fundamental experiments, including:

  • Receptor Binding Assays: To determine the binding affinity of this compound for a panel of receptors, typically starting with those known to interact with other piperazine derivatives (e.g., serotonin, dopamine, adrenergic receptors).

  • Functional Assays: To elucidate the functional activity of the compound at any identified target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Below is a generalized workflow for such an initial characterization.

G cluster_0 Initial Characterization Workflow A Compound Acquisition (this compound) B Primary Screening: Radioligand Binding Assays (Broad Receptor Panel) A->B C Data Analysis: Determine Binding Affinities (Ki) B->C D Hit Identification (Receptors with Significant Affinity) C->D E Secondary Screening: Functional Assays (e.g., cAMP, Calcium Flux) D->E F Data Analysis: Determine Potency (EC50/IC50) and Efficacy E->F G Characterization of Pharmacological Profile F->G

A generalized workflow for the initial pharmacological characterization of a novel compound.

Until such foundational research is conducted and published, this compound remains a compound of potential, but its utility as a specific chemical probe for receptor studies is yet to be established.

References

Application of 1-(3-Chlorobenzyl)piperazine in Drug Fragment Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-CZP-FBDD-001

Version: 1.0

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da) for weak but efficient binding to a biological target.[1] 1-(3-Chlorobenzyl)piperazine (CAS: 23145-91-7), hereafter referred to as CZP, is a valuable scaffold in FBDD.[2] Its structure, featuring a substituted aromatic ring and a piperazine moiety, provides a foundation for molecular linking, expansion, and modification to develop higher affinity ligands.[2][3] The piperazine heterocycle is a common feature in many approved drugs and serves as a versatile linker or pharmacophore.[4]

This document outlines the application of CZP in a typical FBDD workflow, detailing protocols for primary screening, hit validation, and characterization using standard biophysical techniques. CZP's chemical properties make it suitable for screening against a variety of protein targets, including G-protein coupled receptors (GPCRs), kinases, and proteases, where the arylpiperazine motif has previously been identified as a privileged structure.[5]

Core Applications

  • Primary Fragment Screening: Identification of initial low-affinity binders to a protein target.

  • Hit Validation: Confirmation of true binding events using orthogonal biophysical methods.

  • Structural Biology: Soaking of CZP into protein crystals to determine its binding mode via X-ray crystallography.

  • Scaffold for Lead Optimization: Serving as a starting point for synthetic chemistry efforts to improve potency and selectivity.[2]

Physicochemical Properties of this compound

A summary of the key properties of CZP is provided below, making it a suitable candidate for fragment libraries.

PropertyValueReference
CAS Number 23145-91-7[6]
Molecular Formula C₁₁H₁₅ClN₂[6]
Molecular Weight 210.7 g/mol [6]
Boiling Point 120-123 °C/1.5 mmHg[7]
SMILES C1CN(CCN1)CC2=CC(=CC=C2)Cl[6]

Generalized Fragment-Based Screening Workflow

The following diagram illustrates a typical cascade for identifying and validating fragment hits like CZP. This multi-stage process is designed to efficiently screen libraries and eliminate false positives.[8][9]

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_characterize Phase 3: Characterization & Optimization Target_Prep Target Protein Preparation & QC Primary_Screen Primary Screen (e.g., SPR, DSF, NMR) Target_Prep->Primary_Screen Lib_Prep Fragment Library (Containing CZP) Lib_Prep->Primary_Screen Hit_Triage Hit Triage & Triage Primary_Screen->Hit_Triage Initial Hits Orthogonal_Validation Orthogonal Validation (e.g., NMR, ITC) Hit_Triage->Orthogonal_Validation Structural_Bio Structural Biology (X-ray Crystallography / NMR) Orthogonal_Validation->Structural_Bio Validated Hits Lead_Opt Hit-to-Lead Optimization (Medicinal Chemistry) Structural_Bio->Lead_Opt Binding Mode Information

Figure 1: Generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols

The following are detailed protocols for screening and validating CZP as a fragment hit.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify binding interactions in real-time.[5] It is well-suited for primary fragment screening due to its sensitivity for weak binders.[10]

Objective: To identify if CZP binds to the target protein and to estimate its binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein (≥95% purity)

  • This compound (CZP) stock solution (e.g., 100 mM in DMSO)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (diluted to 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 8000-10000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without protein injection.

  • Fragment Screening:

    • Prepare a concentration series of CZP in running buffer (e.g., 1 µM to 500 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

    • Inject the different concentrations of CZP over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract a "zero concentration" (buffer only) injection to correct for drift.

    • Plot the equilibrium response against the CZP concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD).

Representative Data (Hypothetical):

FragmentTarget ProteinKD (µM)Ligand Efficiency (LE)
CZPKinase X1250.38
CZPGPCR Y880.40
CZPProtease Z2100.35

Note: Ligand Efficiency (LE) is calculated as: LE = -1.37 * pK_D / N, where N is the number of non-hydrogen atoms. A higher LE is desirable for fragment hits.

Protocol 2: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly effective.[9]

Objective: To confirm the direct binding of CZP to the target protein in solution.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein solution (10-50 µM in a deuterated buffer, e.g., 50 mM phosphate buffer in D₂O, pD 7.4)

  • CZP stock solution (in DMSO-d₆)

  • NMR tubes

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare two NMR samples. Both contain 200 µM of CZP in the deuterated buffer.

    • To one sample (the experimental sample), add the target protein to a final concentration of 20 µM. The second sample (control) contains only CZP.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum for both samples to ensure fragment solubility and integrity.

    • Set up the STD experiment. This involves two spectra: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at 0.5 ppm) and an "off-resonance" spectrum where saturation is applied in a region with no protein or ligand signals (e.g., at 40 ppm).

    • Use a saturation time of 2 seconds and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum belong to the fragment protons that are in close proximity to the saturated protein, confirming a binding interaction.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is closest to the protein surface.

Hypothetical Signaling Pathway Modulation

Arylpiperazine-containing compounds are known to modulate various signaling pathways, often by targeting GPCRs.[5] If CZP were identified as a hit against a novel GPCR, subsequent optimization could lead to a potent modulator of a pathway, such as the cAMP signaling cascade.

Signaling_Pathway Ligand Optimized CZP Derivative GPCR Target GPCR Ligand->GPCR Binds & Activates G_Protein Gαs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Tx Gene Transcription CREB->Gene_Tx Initiates

Figure 2: Hypothetical GPCR signaling pathway modulated by a CZP-derived ligand.

Conclusion

This compound is a versatile chemical fragment that serves as an excellent starting point for drug discovery campaigns.[2] Its favorable physicochemical properties and privileged structural motifs make it a valuable component of any fragment library. The protocols outlined in this document provide a robust framework for the identification, validation, and characterization of CZP as a binder to novel biological targets, paving the way for the development of new therapeutic agents.

References

Protocol for the Dissolution of 1-(3-Chlorobenzyl)piperazine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the dissolution of 1-(3-Chlorobenzyl)piperazine, a versatile piperazine derivative used as a scaffold in drug discovery and for various in vitro biological studies.[1][2][3] Due to its wide range of potential applications, including as an intermediate in the synthesis of compounds with anticancer, antimicrobial, and antipsychotic properties, a standardized protocol for its preparation is crucial for reproducible experimental results.[3][4] This protocol outlines methods for preparing stock solutions in common organic solvents and provides guidance for the preparation of aqueous working solutions.

This protocol is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines will help ensure the consistency and accuracy of in vitro experiments involving this compound.

Data Presentation

As specific quantitative solubility data for this compound is not widely published, the following table provides recommended solvents and suggested starting concentrations for creating stock solutions based on the general properties of piperazine derivatives. It is strongly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

SolventForm of CompoundRecommended Starting Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO) Free Base or HCl Salt10-50 mMDMSO is a versatile solvent suitable for most in vitro assays. Final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Ethanol (100%) Free Base10-20 mMEthanol can be used as an alternative to DMSO. Evaporation may be a concern during storage.
Aqueous Buffers (e.g., PBS, HBSS) Hydrochloride (HCl) SaltTesting Required (start at ≤1 mM)The hydrochloride salt form is expected to have higher aqueous solubility than the free base. Solubility in aqueous buffers is likely to be limited. Sonication or gentle warming may aid dissolution. It is crucial to verify the pH of the final solution.

Experimental Protocols

Materials
  • This compound (free base or hydrochloride salt)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof, absolute)

  • Sterile Phosphate-Buffered Saline (PBS) or other desired aqueous buffer

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Pre-weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 2.107 mg of the compound (Molecular Weight: 210.70 g/mol ).[]

  • Solvent Addition: Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Sterilization (Optional): If required for the specific application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. Note that this may lead to some loss of the compound.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. When stored in a solvent at -80°C, it may be stable for up to a year.[1] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller volumes for single-use is recommended.

Protocol for Preparing Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer.

  • Thawing the Stock Solution: Thaw the frozen stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5%).

  • Mixing: Gently vortex or pipette mix the working solution to ensure homogeneity.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Visualization

Experimental Workflow for Dissolving this compound

G cluster_start Preparation of Stock Solution cluster_working Preparation of Working Solution weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Store at -20°C or -80°C dissolve->store thaw Thaw Stock Solution store->thaw For each experiment dilute Serially Dilute in Aqueous Buffer / Medium thaw->dilute use Use Immediately in In Vitro Assay dilute->use

Caption: Workflow for preparing this compound solutions.

General Signaling Pathway for Piperazine Derivatives

While the specific signaling pathway for this compound is not defined, many piperazine-based compounds are known to interact with G-protein coupled receptors (GPCRs) or ion channels. The following diagram illustrates a generalized pathway often associated with piperazine derivatives that act as receptor antagonists.

G compound This compound (or derivative) receptor Target Receptor (e.g., GPCR) compound->receptor Binds to g_protein G-Protein Activation (Blocked) receptor->g_protein Prevents Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger No Production cellular_response Cellular Response (Inhibited) second_messenger->cellular_response Leads to

Caption: Generalized antagonistic signaling pathway for piperazine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of 1-(3-Chlorobenzyl)piperazine synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I address them?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material. If the reaction stalls, consider increasing the temperature or reaction time.[1][2]

  • Poor Reagent Quality: Ensure that all reagents, especially the 3-chlorobenzyl chloride and piperazine, are of high purity. Solvents should be anhydrous, as water can interfere with the reaction, particularly if strong bases are used.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. A base that is too weak may not effectively neutralize the acid byproduct, leading to a reversible reaction.[1] Insufficient solubility of reagents can also stall the reaction.[1] Consider switching to a stronger base or a more suitable solvent (see data in Table 1 and Table 2).

  • Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure the pH of the aqueous layer is appropriate during extraction to minimize the product remaining in the aqueous phase. Acid-base extraction can be an effective purification method for piperazine derivatives.[2]

Q2: I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?

A2: The most common high-molecular-weight byproduct in this synthesis is the di-alkylated piperazine, 1,4-bis(3-chlorobenzyl)piperazine. This occurs because piperazine has two reactive nitrogen atoms.

Here are key strategies to favor mono-alkylation:[1][2]

  • Control Stoichiometry: Use a large excess of piperazine relative to the 3-chlorobenzyl chloride (e.g., 5-10 equivalents of piperazine).[2] This statistically favors the mono-alkylation product.

  • Slow Addition of Alkylating Agent: Adding the 3-chlorobenzyl chloride dropwise to the piperazine solution helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[1][3] A syringe pump is recommended for precise control.[3]

  • Use of a Mono-Protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][2] The protecting group blocks one nitrogen, ensuring that alkylation occurs only at the other. The Boc group can be easily removed in a subsequent step.

Q3: My reaction is not proceeding to completion, even after extended reaction times. What should I do?

A3: A stalled reaction can be due to several factors:

  • Insufficient Base: Ensure at least 1.5 to 2.0 equivalents of a sufficiently strong and anhydrous base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are used to neutralize the generated HCl.[1]

  • Low Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Consider increasing the reaction temperature to 60-80 °C.[1]

  • Poor Solubility: If the reagents are not fully dissolved, the reaction will be slow or incomplete. Switch to a more polar aprotic solvent like Dimethylformamide (DMF) to improve solubility.[1]

  • Catalyst Poisoning (if applicable): If a catalyst is used, ensure that all reagents and solvents are pure and anhydrous to prevent catalyst deactivation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for preparing this compound with high selectivity?

A1: There are two primary routes: direct N-alkylation and reductive amination.[1][4]

  • Direct N-Alkylation: This involves reacting piperazine with 3-chlorobenzyl chloride. To achieve high mono-selectivity, it is best to use a mono-protected piperazine like N-Boc-piperazine, followed by deprotection.[1][2] Using a large excess of piperazine is a simpler but potentially less efficient alternative for achieving mono-substitution.[2]

  • Reductive Amination: This method involves reacting piperazine with 3-chlorobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][5] This is a one-pot process that can also be highly selective for mono-alkylation, especially when using a protected piperazine.[5][6]

Q2: Which solvents and bases are recommended for the direct N-alkylation of piperazine?

A2: The choice of solvent and base is crucial for reaction efficiency.

  • Solvents: Polar aprotic solvents are generally preferred. Acetonitrile (MeCN) is a common choice, offering good solubility for many reagents.[1][2] For less soluble reagents, Dimethylformamide (DMF) can be a better option.[1][3]

  • Bases: Strong, non-nucleophilic bases are ideal. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are highly effective for scavenging the acid produced during the reaction.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • TLC: This is a quick and easy method to visualize the consumption of starting materials and the formation of the product. A suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine) should be developed to achieve good separation between the starting material, product, and any byproducts.

  • LC-MS: This provides more detailed information, confirming the mass of the desired product and helping to identify any side products, such as the di-alkylated species.

Q4: What is the best method for purifying the final product?

A4: The purification method depends on the nature of the product and impurities.

  • Column Chromatography: This is a very effective method for separating the mono-alkylated product from unreacted starting materials and the di-alkylated byproduct.[2]

  • Acid-Base Extraction: Since the product is a basic amine, it can be purified by extracting the crude mixture with an acidic aqueous solution. The product will move to the aqueous layer as its salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure product re-extracted with an organic solvent.[2]

  • Crystallization: If the product or its salt is a solid, recrystallization can be a highly effective method to achieve high purity.[7]

Data Presentation

The following tables summarize the effects of different reaction parameters on the yield of this compound.

Table 1: Effect of Different Bases on Reaction Yield

EntryBase (2.0 eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801285
2Cs₂CO₃Acetonitrile801292
3Na₂CO₃Acetonitrile801268
4Et₃NAcetonitrile801255
Conditions: Piperazine (5.0 eq.), 3-Chlorobenzyl chloride (1.0 eq.), Solvent (0.1 M)

Table 2: Effect of Solvent on Reaction Yield

EntryBase (2.0 eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801285
2K₂CO₃DMF801288
3K₂CO₃Toluene801275
4K₂CO₃Dichloromethane402460
Conditions: Piperazine (5.0 eq.), 3-Chlorobenzyl chloride (1.0 eq.)

Table 3: Effect of Piperazine Stoichiometry on Mono- vs. Di-alkylation

EntryPiperazine (eq.)3-Chlorobenzyl chloride (eq.)Mono-alkylation Yield (%)Di-alkylation Yield (%)
11.11.04540
23.01.07815
35.01.0855
410.01.090<2
Conditions: K₂CO₃ (2.0 eq.), Acetonitrile, 80°C, 12h

Experimental Protocols

Protocol 1: Direct N-alkylation using Excess Piperazine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (10 eq.) and anhydrous acetonitrile.[2]

  • Add Base: Add anhydrous potassium carbonate (2.0 eq.) to the suspension.[2]

  • Add Alkylating Agent: While stirring vigorously, slowly add a solution of 3-chlorobenzyl chloride (1.0 eq.) in anhydrous acetonitrile to the mixture at room temperature over 1 hour using a syringe pump.[3]

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.[1][2]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.[2]

  • Purification: Purify the resulting residue by column chromatography (Silica gel, eluting with a gradient of Dichloromethane/Methanol) to isolate the pure this compound.[2]

Protocol 2: N-alkylation using N-Boc-piperazine

  • Setup: To a dried reaction flask, add N-Boc-piperazine (1.0 eq.) and anhydrous Dimethylformamide (DMF).

  • Add Base: Add anhydrous potassium carbonate (1.5 eq.).

  • Add Alkylating Agent: Slowly add 3-chlorobenzyl chloride (1.05 eq.) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60°C and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) or HCl in Dioxane. Stir at room temperature until the Boc group is removed (monitor by TLC).

  • Purification: Concentrate the mixture, then perform an acid-base extraction to isolate the final product.

Visualizations

G cluster_start Reactants & Setup cluster_reaction Reaction Conditions cluster_workup Workup & Isolation cluster_purification Purification start Piperazine (excess) + 3-Chlorobenzyl Chloride react Heat to 80°C Stir for 12-24h Monitor by TLC/LC-MS start->react Combine base K2CO3 (Base) base->react solvent Acetonitrile (Solvent) solvent->react filter Cool and Filter (Remove Salts) react->filter Reaction Complete concentrate Concentrate Filtrate (Remove Solvent) filter->concentrate purify Column Chromatography concentrate->purify Crude Product product Pure this compound purify->product

Caption: Experimental workflow for the N-alkylation of piperazine.

G start Low Yield Observed check_completion Is reaction complete? (Check TLC/LC-MS) start->check_completion check_byproduct Significant di-alkylation byproduct observed? check_completion->check_byproduct Yes action_incomplete Increase Temp/Time Check Reagent Quality check_completion->action_incomplete No action_byproduct 1. Increase piperazine excess 2. Slow addition of alkyl halide 3. Use N-Boc-piperazine check_byproduct->action_byproduct Yes check_solubility Are reagents fully dissolved? check_byproduct->check_solubility No end Yield Improved action_incomplete->end action_byproduct->end action_solubility Switch to a more polar solvent (e.g., DMF) check_solubility->action_solubility No action_base Use stronger, anhydrous base (e.g., Cs2CO3) check_solubility->action_base Yes action_solubility->end action_base->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Chlorobenzyl)piperazine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(3-Chlorobenzyl)piperazine in aqueous buffers during experimental procedures.

Troubleshooting Guides & FAQs

This section offers practical solutions to common solubility problems in a question-and-answer format.

Q1: My this compound (free base) is precipitating out of my aqueous buffer. What are the primary causes and immediate troubleshooting steps?

A1: Precipitation of this compound in aqueous solutions is often due to its limited solubility, especially at neutral or alkaline pH. The key factors influencing its solubility are the pH of the solution, the concentration of the compound, and the composition of the buffer.

Initial Troubleshooting Steps:

  • pH Adjustment: this compound is a basic compound with a predicted pKa of approximately 9.10 for the piperazine nitrogen.[1] This means its solubility is highly pH-dependent. At a pH below its pKa, the molecule will be protonated and more soluble in aqueous media. A significant increase in solubility is expected at a more acidic pH.[2]

  • Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer.[2] Ensure the final concentration of the co-solvent is low (typically <0.5% v/v) to avoid affecting your biological system.[2]

  • Kinetic Solubility Assessment: Determine the kinetic solubility of your compound in your specific assay buffer to identify the concentration at which it begins to precipitate under your experimental conditions.[2]

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my cell culture medium or PBS (pH 7.4). How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several strategies to mitigate this:

  • Optimize Final Co-solvent Concentration: While keeping it low, determine the highest tolerable concentration of your organic co-solvent (e.g., DMSO) in your assay that helps maintain solubility without causing cellular toxicity.[3]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in pre-warmed (37°C) buffer or medium.[3] This gradual change in solvent polarity can prevent abrupt precipitation.

  • Temperature Control: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) aqueous solutions for your dilutions.[3]

  • Vigorous Mixing: Add the stock solution dropwise to the buffer while vortexing or stirring to ensure rapid and uniform dispersion, preventing localized high concentrations.[4]

Q3: My solution appears clear initially but forms a precipitate after several hours or overnight in the incubator. What is happening?

A3: This suggests that your initial solution was supersaturated and thermodynamically unstable. Over time, the compound equilibrates and precipitates to its true thermodynamic solubility. It could also indicate compound degradation into less soluble byproducts.

Troubleshooting Steps:

  • Determine Thermodynamic Solubility: Use the shake-flask method (see Experimental Protocols) to determine the maximum stable concentration of this compound in your buffer over a longer period (e.g., 24-48 hours).[5]

  • Assess Compound Stability: Conduct a stability study to check if the compound is degrading under your experimental conditions.

Q4: Can I use a salt form of this compound to improve solubility?

A4: Yes, converting the free base to a salt, such as this compound hydrochloride, is a highly effective method to enhance aqueous solubility.[2] Salt formation increases the polarity of the molecule, making it more amenable to dissolution in aqueous buffers.

Data Presentation

Buffer SystempHExpected Relative Solubility of Free BaseRationale
Citrate Buffer4.0HighpH is significantly below the predicted pKa (9.10), leading to protonation and increased solubility.[1]
Phosphate Buffer6.0Moderate to HighpH is still well below the pKa, favoring the more soluble protonated form.
PBS7.4Low to ModeratepH is approaching the pKa, leading to a higher proportion of the less soluble free base.
Tris Buffer8.5LowpH is close to the pKa, resulting in a significant amount of the free base form.
Carbonate-Bicarbonate Buffer9.5Very LowpH is above the pKa, the compound will be predominantly in its less soluble free base form.

Mandatory Visualization

G cluster_0 Phase 1: Initial Formulation & Observation cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Advanced Strategies start Start: Need to prepare aqueous solution of this compound prep_stock Prepare concentrated stock solution in 100% DMSO start->prep_stock dilute Dilute stock solution into aqueous buffer prep_stock->dilute observe Observe for precipitation dilute->observe ph_adjust Adjust buffer pH to be acidic (e.g., pH < 7) observe->ph_adjust Yes end_success Success: Clear, stable solution observe->end_success No retest Re-test dilution and observe ph_adjust->retest salt_form Use a salt form (e.g., hydrochloride salt) ph_adjust->salt_form cosolvent Increase final co-solvent concentration (e.g., DMSO < 0.5%) cosolvent->retest cosolvent->salt_form lower_conc Lower final compound concentration lower_conc->retest lower_conc->salt_form retest->observe adv_formulation Consider advanced formulations (e.g., cyclodextrin complexes) salt_form->adv_formulation Still problematic salt_form->end_success adv_formulation->end_success end_fail Failure: Persistent precipitation. Re-evaluate experimental needs. adv_formulation->end_fail

Caption: Troubleshooting workflow for overcoming solubility issues.

ph_solubility cluster_compound This compound compound Free Base (Low Aqueous Solubility) protonated_compound Protonated Form (High Aqueous Solubility) protonated_compound->compound Equilibrium Shift low_ph Low pH (pH < pKa) low_ph->protonated_compound Favors high_ph High pH (pH > pKa) high_ph->compound Favors

Caption: pH-dependent solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate glassware (e.g., volumetric flask)

Methodology:

  • Determine Required Mass: Calculate the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Weigh Compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution: Add the weighed compound to a volumetric flask. Add a portion of the DMSO (approximately 70-80% of the final volume).

  • Solubilization: Vigorously vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to the final desired volume and mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (e.g., -20°C or -80°C) to prevent degradation and solvent evaporation.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is used to quickly determine the concentration at which a compound precipitates from a solution when diluted from a DMSO stock.[6][7]

Materials:

  • This compound stock solution in 100% DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity or light scattering (nephelometer)

Methodology:

  • Prepare Dilution Series: In the 96-well plate, prepare a serial dilution of your DMSO stock solution.

  • Dispense Buffer: Add the aqueous buffer to the wells of the microplate.

  • Add Compound: Transfer a small volume of the DMSO stock solution to the corresponding wells containing the buffer. The final DMSO concentration should be consistent across all wells (e.g., 1%).

  • Incubation: Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature or 37°C).

  • Measurement: Measure the turbidity or light scatter of each well using a plate reader.

  • Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[7]

References

1-(3-Chlorobenzyl)piperazine stability testing and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Chlorobenzyl)piperazine

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound (also known as mCPP), its degradation products, and the methodologies for its analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like many piperazine derivatives, is primarily influenced by pH, light, temperature, and oxidizing agents.[1] As a weak base, its stability can be highly dependent on the pH of the solution.[2] Studies on similar piperazine compounds have shown that benzyl piperazines are generally more stable than phenyl piperazines under various storage conditions.[3] For optimal stability, it is recommended to store the compound in a well-closed container, protected from light, and at low temperatures (-20°C or -80°C) to minimize degradation.[2][4]

Q2: I'm observing a new, unexpected peak in the HPLC chromatogram of my stability sample. What could it be?

A2: An unexpected peak in your chromatogram is a common indicator of product degradation.[2] The identity of the degradant depends on the stress condition applied. Potential degradation pathways for benzylpiperazine derivatives include N-dealkylation, hydroxylation of the aromatic ring, and cleavage of the benzyl-piperazine bond.[5][6] To identify the unknown peak, coupling your HPLC system to a mass spectrometer (LC-MS) is the recommended approach.[2] The mass-to-charge ratio (m/z) will provide the molecular weight of the degradant, and tandem mass spectrometry (MS/MS) can help elucidate its structure by analyzing fragmentation patterns.[2]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, they should be stored at low temperatures, such as -20°C or -80°C.[2][4] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] If the compound is not in solution, storing the powder at -20°C can ensure stability for up to three years.[4]

Q4: Can I use a C18 column for the stability-indicating HPLC method for this compound?

A4: While C18 columns are a common starting point, the basic nature of the piperazine moiety may require further optimization for good peak shape and resolution from degradation products.[2] If you experience issues like peak tailing or poor separation, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can significantly impact the retention and peak shape of basic compounds.[2]

  • Alternative Columns: A different column chemistry, such as C8, phenyl, or cyano, might provide the necessary selectivity.[2]

  • Amine Modifiers: Adding a small amount of an amine modifier like triethylamine to the mobile phase can help reduce peak tailing.[2]

  • Gradient Elution: If isocratic elution is insufficient, a gradient program can often resolve closely eluting peaks.[2]

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing) in HPLC Analysis
  • Cause: Secondary interactions between the basic piperazine nitrogen and residual silanols on the silica-based column packing.

  • Solution 1: Mobile Phase Modification: Add a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.[2]

  • Solution 2: Lower pH: Decrease the mobile phase pH to ensure the piperazine is fully protonated.

  • Solution 3: Column Choice: Use a column with end-capping or a different stationary phase (e.g., phenyl) that has different selectivity.[2]

Issue: Inconsistent Results in Potency Assays
  • Cause: This is often a sign of compound degradation in your stock or working solutions.[2] The potency can decrease as the parent compound degrades.

  • Solution 1: Fresh Solutions: Whenever possible, use freshly prepared solutions for your experiments.[2]

  • Solution 2: Aliquoting: If solutions must be stored, keep them in small, single-use aliquots at -80°C to prevent multiple freeze-thaw cycles.[2]

  • Solution 3: Stability Check: Perform a quick HPLC check of your solution against a freshly prepared standard to confirm its integrity before use.

Experimental Protocols & Data

Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Apply Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light meeting ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Neutralization/Quenching: After the specified time, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a suitable stability-indicating HPLC-UV or LC-MS method.[2]

Data Presentation: Example Stability Data

The following table summarizes typical results from a forced degradation study on a benzylpiperazine derivative.

Stress ConditionDuration (hours)Temperature% Degradation (Typical)Number of Degradation Products
0.1 M HCl2480°C15%2
0.1 M NaOH2480°C25%3
3% H₂O₂24Room Temp40%4
Thermal4880°C8%1
Photolytic-ICH Q1B12%2

Note: This is example data and actual results may vary.

Visualizations

Degradation Pathways & Analysis Workflow

The following diagrams illustrate potential degradation pathways and a typical workflow for identifying the resulting products.

G cluster_pathways Potential Degradation Pathways cluster_analysis Analytical Workflow Parent This compound N_Dealk N-Dealkylation Product (Piperazine + 3-Chlorobenzaldehyde) Parent->N_Dealk Acid/Base Oxidation Oxidative Product (N-Oxide) Parent->Oxidation H2O2 Cleavage Ring Cleavage Product Parent->Cleavage Harsh Conditions Sample Degraded Sample HPLC HPLC Separation Sample->HPLC UV UV Detection (Quantification) HPLC->UV MS Mass Spectrometry (Identification) HPLC->MS MSMS MS/MS Analysis (Structure Elucidation) MS->MSMS Troubleshooting_Workflow start Inconsistent Results or Unexpected Peaks Observed q1 Are you using freshly prepared solutions? start->q1 sol1 Prepare fresh solutions daily. Aliquot and store stock at -80°C. q1->sol1 No q2 Is the HPLC peak shape optimal (symmetrical)? q1->q2 Yes sol2 Optimize HPLC method: - Adjust mobile phase pH - Add amine modifier (e.g., TEA) - Test alternative column chemistry q2->sol2 No sol3 Peak is likely a degradant. Proceed with identification. q2->sol3 Yes end Perform LC-MS analysis for structural elucidation. sol3->end

References

Identifying and removing impurities from 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Chlorobenzyl)piperazine. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers and scientists identify and remove impurities during their experiments.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: What are the most common impurities in a synthesis of this compound?

The most common impurities are typically unreacted starting materials or byproducts of the synthesis. The synthesis often involves the reaction of piperazine with 3-chlorobenzyl chloride.[1] Potential impurities include:

  • Piperazine: Unreacted starting material.

  • 3-Chlorobenzyl chloride: Unreacted starting material.

  • 1,4-bis(3-chlorobenzyl)piperazine: A common byproduct resulting from the dialkylation of piperazine.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., toluene, ethanol, isopropanol).[2][3]

Q2: Which analytical techniques are best for identifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.

Technique Application Advantages Considerations
GC-MS Separation and identification of volatile impurities.High sensitivity and provides mass fragmentation patterns for structural elucidation.[4][5]High-boiling point impurities may not be suitable. Derivatization may be required.
HPLC Quantification of purity and separation of non-volatile impurities.Versatile for a wide range of compounds. Several established methods exist for piperazine derivatives.[6][7][8]A suitable UV chromophore is necessary for detection.
NMR Structural elucidation of the main compound and impurities.Provides definitive structural information without needing reference standards for every impurity.[9]Lower sensitivity compared to chromatographic methods; may not detect trace impurities.
Purification Strategies

Q3: My crude product is a colorless to yellow liquid. What is the best method for purification?

For liquid products like this compound, vacuum distillation is the most effective method for removing non-volatile impurities and high-boiling byproducts.[10] The reported boiling point is 120-123 °C at 1.5 mmHg.[3]

Q4: How can I remove the disubstituted byproduct, 1,4-bis(3-chlorobenzyl)piperazine?

The disubstituted byproduct has a significantly higher boiling point than the desired monosubstituted product. Therefore, vacuum distillation is an excellent method for separation.[10] Alternatively, column chromatography can be employed for a more precise separation.[11]

Q5: My product seems to be degrading during distillation, even under vacuum. What should I do?

Thermal degradation can occur if the distillation temperature is too high.[10][12] To mitigate this:

  • Ensure your vacuum system is efficient to lower the boiling point as much as possible.

  • Use a proper distillation setup (e.g., Claisen flask) to minimize heat exposure time.[1]

  • If degradation persists, consider alternative, non-thermal purification methods like column chromatography or recrystallization of a salt derivative.[11][13]

Q6: Can I purify this compound by recrystallization?

The free base of this compound is a liquid at room temperature, making direct recrystallization impossible.[3] However, it can be converted to a solid salt, most commonly the hydrochloride (HCl) salt, which can then be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[2][11] This is a highly effective method for removing many organic impurities.

Troubleshooting Guide

An effective workflow for identifying and removing impurities involves a cycle of analysis and purification.

Purification_Workflow Crude Crude Liquid Product Analysis Impurity Analysis (GC-MS, HPLC) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Select_Method Select Purification Method Decision->Select_Method No Pure_Product Pure Product Decision->Pure_Product Yes Distillation Vacuum Distillation Select_Method->Distillation Chromatography Column Chromatography Select_Method->Chromatography Recrystallization Salt Formation & Recrystallization Select_Method->Recrystallization Final_Analysis Final Purity Check (HPLC, NMR) Distillation->Final_Analysis Chromatography->Final_Analysis Recrystallization->Final_Analysis Final_Analysis->Decision

Caption: General workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying the liquid free-base form of this compound.

  • Setup: Assemble a vacuum distillation apparatus using a Claisen flask to prevent bumping. Use a short path distillation head to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude liquid product in the Claisen flask with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and slowly apply vacuum, ensuring the system is stable.

    • Gradually heat the flask using an oil bath. The temperature should be set about 20-30°C higher than the expected boiling point of the liquid.[10]

    • Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.

    • Change the receiving flask and collect the main fraction boiling at approximately 120-123 °C / 1.5 mmHg.[3]

    • Stop the distillation when the temperature rises or drops significantly, or when high-boiling residues begin to distill.

  • Analysis: Analyze the purified fraction by HPLC or GC-MS to confirm its purity.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This protocol is used when distillation is ineffective or if a solid form of the compound is desired.

  • Salt Formation:

    • Dissolve the crude oily free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[11]

    • While stirring, add a solution of HCl (e.g., 2M HCl in ether) dropwise until the mixture is acidic (test with pH paper).

    • A precipitate of this compound hydrochloride should form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove soluble impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a suitable solvent (e.g., ethanol, isopropanol, or a methanol/water mixture) in small portions while heating the mixture to boiling to dissolve the solid completely.[11]

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[13]

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to remove all residual solvent.[11]

References

Technical Support Center: Optimizing Dosage of 1-(3-Chlorobenzyl)piperazine (mCPP) for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-(3-Chlorobenzyl)piperazine (mCPP) in animal studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate effective and reproducible research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental use of mCPP.

Q1: What is the recommended starting dose for mCPP in rats and mice?

A1: The optimal dose of mCPP is dependent on the animal model, the research question, and the specific behavioral or physiological endpoint being measured. For initial studies, a dose-range finding experiment is recommended. Based on published literature, a common starting point for anxiogenic-like effects in rats is between 0.1 and 1.0 mg/kg administered intraperitoneally (i.p.).[1][2] For studies investigating effects on food intake in rats, oral (p.o.) doses of around 10 mg/kg have been used.[3] In mice, i.p. doses of 1-4 mg/kg have been shown to induce anxiety-like behaviors.[4]

Q2: How should I prepare an mCPP solution for injection?

A2: this compound is typically available as a hydrochloride salt, which is soluble in saline. For a standard preparation, dissolve the required amount of mCPP in sterile 0.9% saline. It is recommended to prepare fresh solutions on the day of the experiment. If solubility issues arise, a small amount of a vehicle such as Dimethyl sulfoxide (DMSO) can be used, followed by dilution with saline. However, it is crucial to keep the final DMSO concentration low (ideally below 5%) and to include a vehicle-only control group in your experiment to account for any effects of the solvent.

Q3: My animals are showing excessive anxiety or hypoactivity at a dose reported to be effective in the literature. What should I do?

A3: Several factors can contribute to this observation:

  • Strain and Species Differences: Different strains of rats and mice can exhibit varying sensitivities to mCPP.

  • Environmental Factors: The testing environment, including lighting conditions and noise levels, can significantly influence an animal's baseline anxiety and response to the drug.

  • Handling Stress: Excessive or improper handling prior to drug administration and testing can potentiate anxiogenic effects.

  • Acclimation Period: Ensure animals are adequately acclimated to the housing and testing rooms.

Troubleshooting Steps:

  • Lower the Dose: Reduce the administered dose of mCPP in subsequent experiments.

  • Optimize Handling: Implement consistent and gentle handling procedures.

  • Extend Acclimation: Increase the habituation period for the animals to the testing environment.

  • Review Environmental Conditions: Ensure that lighting and noise levels in the testing room are appropriate for the behavioral assay being performed.

Q4: I am not observing the expected anxiogenic or anorectic effects of mCPP. What could be the reason?

A4: This could be due to several factors:

  • Insufficient Dose: The dose may be too low for your specific animal strain or experimental conditions.

  • Route of Administration: The bioavailability and onset of action of mCPP can vary with the route of administration (e.g., oral vs. intraperitoneal).

  • Habituation to the Drug: Repeated administration of mCPP can lead to tolerance, diminishing its effects over time.[5]

  • Timing of Behavioral Testing: The time window between mCPP administration and behavioral testing is critical. The peak effect of the drug should align with the testing period.

Troubleshooting Steps:

  • Increase the Dose: Cautiously escalate the dose in a dose-response study.

  • Adjust the Route of Administration: Consider a different route of administration if the current one is not yielding the desired effects.

  • Evaluate for Tolerance: If conducting chronic studies, be aware of the potential for tolerance and consider this in your experimental design and data interpretation.

  • Optimize the Time Course: Conduct a time-course study to determine the optimal window for behavioral testing after mCPP administration.

Q5: Are there any known adverse effects of mCPP in animals that I should monitor for?

A5: Yes, mCPP is known to have anxiogenic properties and can induce behaviors indicative of anxiety.[1][2] At higher doses, it may also cause a reduction in locomotor activity (hypoactivity).[1] Other reported effects include a decrease in food and water intake.[3][6] It is important to carefully observe the animals for any signs of distress or adverse reactions following administration.

Data Presentation: Dosage and Pharmacokinetics

The following tables summarize key quantitative data for mCPP from various animal studies to aid in dosage selection and experimental design.

Table 1: Recommended Dosage Ranges of mCPP for Different Animal Models and Research Areas

Animal ModelResearch AreaRoute of AdministrationDosage RangeReference(s)
RatAnxietyIntraperitoneal (i.p.)0.1 - 1.0 mg/kg[1][2]
RatAnxietyIntracerebroventricular (i.c.v.)4 µg[7]
RatAnxiety (Light-Dark Box)Subcutaneous (s.c.)0.5 mg/kg[8]
RatObsessive-Compulsive Disorder ModelIntraperitoneal (i.p.)1 mg/kg[9]
RatFood IntakeOral (p.o.)2.5 - 10 mg/kg[3][6]
RatLocomotor ActivityIntraperitoneal (i.p.)5 mg/kg (chronic)[5]
MouseAnxietyIntraperitoneal (i.p.)1 - 4 mg/kg[4]
MouseLocomotor ActivityIntraperitoneal (i.p.)0.01 - 10 mg/kg[10]

Table 2: Pharmacokinetic Parameters of mCPP

ParameterAnimal ModelValueRoute of AdministrationReference(s)
Elimination Half-Life (t½)Human2.6 - 6.1 hoursOral[11]
Elimination Half-Life (t½)Human2.4 - 6.8 hoursIntravenous[11]
BioavailabilityHuman12% - 84%Oral[11]
Brain to Plasma RatioRat>1 (CPP exceeds parent compound)Oral & Intraperitoneal[12]
MetabolismRatExtensively metabolized (hydroxylation, degradation of piperazine moiety)N/A[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving mCPP.

Protocol 1: Preparation of mCPP Solution for Intraperitoneal Injection

Materials:

  • This compound hydrochloride (mCPP)

  • Sterile 0.9% saline

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Syringes and needles

Procedure:

  • Calculate the required amount of mCPP based on the desired concentration and final volume. For example, to prepare a 1 mg/mL solution, weigh 10 mg of mCPP.

  • Aseptically transfer the weighed mCPP into a sterile vial.

  • Add the calculated volume of sterile 0.9% saline to the vial. For a 1 mg/mL solution with 10 mg of mCPP, add 10 mL of saline.

  • Vortex the solution until the mCPP is completely dissolved.

  • For sterility, filter the solution through a 0.22 µm sterile filter into a new sterile vial.

  • Store the solution appropriately. It is recommended to use freshly prepared solutions.

Protocol 2: Induction of an Anxiogenic-like State in Rats using the Elevated Plus Maze (EPM)

Materials:

  • Elevated Plus Maze apparatus

  • Video recording and tracking software

  • Prepared mCPP solution (e.g., 0.5 mg/kg in saline)

  • Saline solution (for control group)

  • Syringes and needles for i.p. injection

Procedure:

  • Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer mCPP (e.g., 0.5 mg/kg, i.p.) or saline to the rats. A common injection volume is 1 mL/kg.

  • Pre-test Interval: Allow a 30-minute interval between the injection and placing the animal on the EPM.

  • EPM Test:

    • Place the rat in the center of the EPM, facing one of the open arms.

    • Immediately start the video recording and tracking software.

    • Allow the rat to explore the maze for 5 minutes.

    • The experimenter should remain out of the animal's sight during the test.

  • Data Analysis: Analyze the recorded video for the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

An anxiogenic-like effect is typically indicated by a significant decrease in the time spent and the number of entries into the open arms compared to the control group.

Visualizations

Signaling Pathway of 5-HT2C Receptor Activation

The primary mechanism of action of mCPP involves its agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

Gq_Pathway mCPP mCPP HT2CR 5-HT2C Receptor (GPCR) mCPP->HT2CR Binds to & Activates Gq11 Gαq/11 HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_release->Downstream PKC->Downstream Experimental_Workflow start Start: Experimental Design acclimation Animal Acclimation (e.g., 1 week) start->acclimation solution_prep Prepare mCPP & Vehicle Solutions acclimation->solution_prep randomization Randomize Animals into Groups solution_prep->randomization administration Drug/Vehicle Administration (e.g., i.p. injection) randomization->administration pre_test_interval Pre-Test Interval (e.g., 30 min) administration->pre_test_interval behavioral_test Behavioral Testing (e.g., EPM, OFT) pre_test_interval->behavioral_test data_collection Data Collection (Video Tracking) behavioral_test->data_collection data_analysis Data Analysis & Statistical Comparison data_collection->data_analysis end End: Interpretation of Results data_analysis->end

References

Troubleshooting inconsistent results in 1-(3-Chlorobenzyl)piperazine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Chlorobenzyl)piperazine. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Question: I'm observing a precipitate after diluting my this compound stock solution in aqueous buffer or cell culture media. What is happening and how can I prevent this?

Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound when a concentrated stock in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution.[1] This leads to an unknown and inconsistent final concentration in your assay.[1]

Here are some strategies to prevent precipitation:

  • Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay medium as low as possible, ideally below 0.5% and preferably below 0.1%, as high concentrations can be toxic to cells.[1]

  • Use Pre-warmed Media: Adding the compound to pre-warmed (e.g., 37°C) media can improve solubility.[1]

  • Stepwise Dilution: Perform serial dilutions of your stock solution in the assay buffer or media rather than a single large dilution.[1]

  • Slow Addition and Mixing: Add the compound solution dropwise to the aqueous buffer while gently vortexing or stirring.[1]

  • Assess Compound Stability: The compound may degrade over time into less soluble byproducts. It's recommended to assess the stability of this compound under your specific experimental conditions (e.g., temperature, light exposure) and consider preparing fresh solutions more frequently.[1][2]

Question: What are the general solubility and stability properties of this compound?

Answer: this compound is a derivative of piperazine, a heterocyclic amine.[3] Piperazine itself is freely soluble in water, but the addition of the chlorobenzyl group increases its lipophilicity, which can affect its aqueous solubility.[3][4] Stock solutions are often prepared in organic solvents like DMSO.[2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to one year.[2]

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₅ClN₂[5]
Molecular Weight 210.7 g/mol [5]
Form Liquid[5]
Boiling Point 120-123 °C/1.5 mmHg[5]
Density 1.129 g/mL at 25 °C[5]
Storage (Powder) -20°C for 3 years[2]
Storage (in Solvent) -80°C for 1 year[2]
Cell-Based Assays

Question: My cell-based assay results with this compound are inconsistent and not reproducible. What are the potential causes?

Answer: Inconsistent results in cell-based assays can stem from several factors. Beyond the compound precipitation issues mentioned above, consider the following:

  • Cell Health and Density: Ensure your cells are healthy and viable before starting the experiment.[6] Do not use cells that have been passaged for an extended period or have become over-confluent.[6] The optimal cell seeding density should be determined for your specific assay to ensure a sufficient signal window without overcrowding.[6][7]

  • Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the same concentration of solvent without the compound) to differentiate between compound-specific effects and solvent-induced toxicity.[1]

  • Contamination: Microbial contamination (e.g., bacteria, mycoplasma) can significantly impact cell health and confound assay results.[1] Regularly inspect your cell cultures for any signs of contamination.[1]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that can nonspecifically interfere with assay readouts, leading to false positives or inconsistent data.[8][9]

Question: I am observing high background fluorescence in my assay. What are the common causes and solutions?

Answer: High background fluorescence can mask the specific signal from your target. Common causes include:

  • Autofluorescence: Cells and some media components naturally fluoresce.[10] It is advisable to use black-walled, clear-bottom plates to reduce stray light and background signals.[11]

  • Contaminated Reagents: Impurities in your reagents can contribute to background fluorescence.[11]

  • Non-specific Staining: The fluorescent dye may bind non-specifically to cellular components or the plate itself.[10] Ensure adequate washing steps to remove unbound dye.[12] You can also perform a titration of the dye concentration to find the optimal balance between signal and background.[10]

  • Compound Interference: The test compound itself may be fluorescent. It is recommended to measure the fluorescence of wells containing only cells and the compound (no fluorescent label) to assess its contribution to the background.[12]

Biochemical and Receptor Binding Assays

Question: My receptor binding assay is showing low specific binding or a small assay window. What should I troubleshoot?

Answer: A small assay window can make it difficult to discern true hits. Here are some troubleshooting steps:

  • Reagent Quality: Ensure the quality and activity of your receptor preparation and radioligand (or fluorescent ligand).[13]

  • Assay Conditions: Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium.[13]

  • Non-Specific Binding: High non-specific binding can obscure the specific signal. This can be caused by the ligand binding to other components in the assay.[13] Consider adding a blocking agent like bovine serum albumin (BSA) to your buffer.[13]

  • Ligand Concentration: For competition assays, the concentration of the labeled ligand should ideally be at or below its dissociation constant (Kd) to accurately determine the IC50 of the test compound.[13]

Experimental Protocols

General Protocol for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general workflow for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Culture cells in appropriate media and ensure they are in the logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[6][14]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound in cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).[1][14]

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).[14]

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 2-4 hours).

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[14]

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC50 value.[14]

General Protocol for HPLC Analysis

This protocol outlines a general procedure for the analysis of this compound. Method validation is crucial before routine use.[15]

  • Sample Preparation:

    • Dissolve a known amount of the sample containing this compound in a suitable solvent mixture, for example, a 1:1 solution of 20 mM HCl and methanol.[15]

    • Perform any necessary dilutions with the mobile phase to bring the concentration within the linear range of the assay.

  • HPLC System and Conditions (Example):

    • Column: A reversed-phase C18 column is commonly used for piperazine derivatives.[16]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is often employed.[16][17] The exact composition and gradient profile will need to be optimized.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and identify the peak corresponding to this compound based on its retention time compared to a standard.

    • Quantify the compound by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualizations

Troubleshooting Workflow for Inconsistent Assay Results

start Inconsistent Assay Results check_compound Check Compound Preparation start->check_compound check_cells Check Cell Health & Density start->check_cells check_assay Check Assay Procedure start->check_assay precipitation Precipitation Observed? check_compound->precipitation viability Poor Cell Viability? check_cells->viability pipetting Pipetting Errors? check_assay->pipetting precipitation->check_cells No solubility Improve Solubility: - Stepwise dilution - Pre-warmed media - Lower final concentration precipitation->solubility Yes reproducible Results Reproducible solubility->reproducible viability->check_assay No culture Optimize Cell Culture: - Use healthy, low-passage cells - Optimize seeding density - Check for contamination viability->culture Yes culture->reproducible technique Improve Pipetting Technique: - Calibrate pipettes - Mix solutions thoroughly pipetting->technique Yes pipetting->reproducible No technique->reproducible

Caption: Troubleshooting workflow for inconsistent assay results.

Potential Mechanism of Action: Serotonin Receptor Modulation

compound This compound (mCPP) receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) compound->receptor Binds as agonist/antagonist release Serotonin Release compound->release May also induce g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Caption: Potential serotonin receptor signaling modulation.

Experimental Workflow for a Cell-Based Cytotoxicity Assay

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere prepare_compound Prepare Compound Dilutions adhere->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a cell-based cytotoxicity assay.

References

Preventing degradation of 1-(3-Chlorobenzyl)piperazine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Chlorobenzyl)piperazine (mCPP)

Welcome to the technical support center for this compound (mCPP). This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of mCPP stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing mCPP stock solutions?

A1: this compound is soluble in organic solvents like ethanol, chloroform, and DMSO, and only slightly soluble in water[1]. For biological assays, DMSO is a common choice. However, ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent effects[2]. The hydrochloride salt form of the related compound, 1-(3-chlorophenyl)piperazine, is soluble in water, ethanol, and methanol[3].

Q2: How should I store my mCPP stock solutions to prevent degradation?

A2: To ensure maximum stability, stock solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light[1]. For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. A study on synthetic piperazines showed that benzyl piperazines are more stable than phenyl piperazines, and storing samples at room temperature should be avoided[4]. It is recommended to keep samples frozen or refrigerated for optimal results, even for short periods[4]. Manufacturer guidelines for mCPP in solvent suggest storage at -80°C for up to one year[5].

Q3: My mCPP solution has changed color. What does this indicate?

A3: A change in color, such as darkening, can indicate chemical degradation. Piperazine and its derivatives can turn dark upon exposure to light[6]. This is often a sign of oxidation or other degradation pathways. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one to ensure the accuracy of your experimental results.

Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could this be mCPP degradation?

A4: Yes, the appearance of new peaks in your chromatogram is a common indicator of degradation. Forced degradation studies often use techniques like HPLC-UV and LC-MS to separate, identify, and quantify degradation products[7][8]. These products will have different retention times than the parent mCPP compound. If you suspect degradation, a stability study comparing a fresh solution to your stored solution is recommended.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

If you are experiencing variability in your results, it could be due to the degradation of your mCPP stock solution.

Troubleshooting Workflow

G A Inconsistent Experimental Results B Suspect Stock Solution Integrity A->B Possible Cause C Prepare Fresh mCPP Stock Solution B->C D Verify Solution Preparation Protocol (Solvent, Concentration) B->D E Review Storage Conditions (Temp, Light, Container) B->E F Run Control Experiment: Fresh vs. Old Stock C->F G Results Consistent? F->G H Issue Resolved: Discard Old Stock G->H Yes I Investigate Other Variables (Assay, Instruments, etc.) G->I No

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Compound Precipitation in Aqueous Buffer

mCPP, particularly the free base, has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous assay buffer, it can precipitate, leading to inaccurate results.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of mCPP in your assay.

  • Increase Co-solvent: If your assay permits, slightly increasing the final percentage of DMSO can help maintain solubility. Be cautious, as DMSO can affect cell-based assays (typically keep below 0.5%)[2].

  • pH Adjustment: The solubility of piperazine-containing compounds is often pH-dependent. Adjusting the pH of your aqueous buffer may improve solubility.

  • Prepare Fresh Dilutions: Avoid storing diluted aqueous solutions of mCPP. Prepare them fresh from the DMSO stock immediately before each experiment.

Quantitative Data Summary

Table 1: General Stability of Piperazine Derivatives in Whole Blood [4]

Piperazine TypeStorage ConditionStability after 12 MonthsKey Takeaway
Benzyl Piperazines Room Temp (~20°C)Significant DegradationAvoid room temperature storage.
(e.g., MBZP)Refrigerated (4°C)Moderate StabilityRefrigeration is better than room temp.
Frozen (-20°C)Good Stability (>70% remaining) Freezing is the optimal storage condition.
Phenyl Piperazines Room Temp (~20°C)Complete loss after 6 monthsHighly unstable at room temperature.
(e.g., MeOPP)Refrigerated (4°C)Complete loss after 6 monthsUnstable even when refrigerated.
Frozen (-20°C)Significant DegradationMore prone to degradation than benzyl piperazines.

Note: this compound is a benzyl piperazine and is expected to have better stability compared to phenyl piperazines.

Experimental Protocols

Protocol 1: Preparation of mCPP Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound (MW: 196.67 g/mol ) in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or polypropylene tube with a screw cap

  • Vortex mixer

Procedure:

  • Tare a clean, dry amber vial on the analytical balance.

  • Carefully weigh approximately 1.97 mg of mCPP solid into the vial. Record the exact weight.

  • Calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (mL) = (Weight in mg / 196.67 g/mol ) / 10 mmol/L

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Secure the cap tightly and vortex the solution until the solid is completely dissolved.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • For storage, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light[4].

Protocol 2: Forced Degradation Study to Assess Stability

Objective: To evaluate the stability of an mCPP stock solution under stress conditions (e.g., elevated temperature, light exposure).

Materials:

  • mCPP stock solution (e.g., 10 mM in DMSO)

  • HPLC-grade acetonitrile and water

  • Appropriate buffers and acids/bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC system with a UV detector or an LC-MS system[7]

  • Temperature-controlled incubator/oven

  • Photostability chamber or light source

Procedure:

  • Initial Analysis (T=0): Dilute the freshly prepared mCPP stock solution to a suitable concentration (e.g., 100 µM) with your mobile phase or a suitable solvent. Inject this sample into the HPLC/LC-MS system to obtain a baseline chromatogram. Record the peak area of the parent mCPP compound.

  • Apply Stress Conditions:

    • Thermal Stress: Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours)[7].

    • Photolytic Stress: Expose an aliquot in a UV-transparent container to a controlled light source[7]. Wrap a control sample in foil and keep it alongside the exposed sample.

    • Acidic/Basic Hydrolysis: Dilute the stock solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and incubate at room temperature or slightly elevated temperature[7].

  • Time-Point Analysis: At each designated time point, remove a sample from the stress condition.

  • Sample Preparation: Neutralize the acid/base hydrolysis samples if necessary. Dilute all stressed samples to the same concentration as the T=0 sample.

  • HPLC/LC-MS Analysis: Analyze each sample using the same method as the initial analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples to the T=0 sample.

    • Calculate the percentage of mCPP remaining by comparing its peak area to the T=0 peak area.

    • Note the appearance and relative area of any new peaks, which represent degradation products.

Visualized Degradation Pathway

While the exact degradation products of mCPP are complex, a potential primary pathway involves oxidation of the piperazine ring, a common route for such compounds.

G mCPP This compound (Parent Compound) Products Potential Degradation Products (e.g., N-oxides, Ring-Opened Species) mCPP->Products Degradation Oxidation Oxidative Stress (e.g., O2, Light, Heat) Oxidation->mCPP Accelerates

Caption: Potential oxidative degradation pathway for mCPP.

References

Technical Support Center: LC-MS/MS Analysis of 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 1-(3-Chlorobenzyl)piperazine (mCPP). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for detecting this compound?

A1: For this compound (mCPP), the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 197.1. While specific fragment ions should be optimized in your laboratory, a common transition for a related compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, is m/z 273.2 → 120.1.[1] For mCPP, after determining the precursor ion, fragmentation can be induced to find stable product ions. A deuterated internal standard, such as mCPP-d8, is recommended for accurate quantification.[2]

Q2: What type of analytical column is best suited for mCPP analysis?

A2: A C18 reversed-phase column is a common and effective choice for the separation of piperazine derivatives like mCPP.[1][2] A column with dimensions such as 100 mm x 4.6 mm and a particle size of 3.5 µm has been shown to provide good chromatographic performance for similar compounds.[1]

Q3: What are the recommended mobile phase compositions?

A3: A common mobile phase for analyzing piperazine derivatives consists of a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of 5.0 mM ammonium acetate in water and acetonitrile in a 30:70 (v/v) ratio has been used successfully for a related compound.[1][3] Another option is a gradient elution with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in methanol as mobile phase B.[2] The acidic pH helps in the protonation of the basic mCPP molecule, leading to better ionization efficiency in positive ion mode.

Q4: How can I prepare my sample for analysis, particularly from a biological matrix?

A4: Sample preparation aims to remove interferences and concentrate the analyte. Common techniques for biological matrices include:

  • Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent like acetonitrile is added to the sample (e.g., plasma or serum) to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract by using a solid sorbent to retain the analyte while interferences are washed away.

The choice of method depends on the sample matrix, the required limit of detection, and the complexity of the sample.

Q5: What are the key validation parameters to assess for an LC-MS/MS method for mCPP?

A5: According to ICH guidelines, the key validation parameters for an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: No or Low Signal Intensity
Potential Cause Troubleshooting Steps
Incorrect Mass Spectrometer Settings - Verify the precursor and product ion m/z values for mCPP and the internal standard. - Ensure the mass spectrometer is in the correct ionization mode (positive electrospray ionization, ESI+). - Check and optimize source parameters such as ion spray voltage, gas flows (nebulizing, drying, and heating gas), and temperatures.[2]
Improper Sample Preparation - Evaluate the efficiency of your extraction method. Consider trying an alternative like SPE for cleaner samples. - Ensure the final sample solvent is compatible with the mobile phase to avoid precipitation in the autosampler or on the column.
LC System Issues - Check for leaks in the LC system. - Ensure the mobile phase reservoirs are not empty and that the solvent lines are properly primed. - Verify the injection volume and ensure the autosampler is functioning correctly.
Analyte Degradation - Prepare fresh standards and samples. - Investigate the stability of mCPP in the sample matrix and storage conditions.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Steps
Column Issues - Equilibrate the column with a sufficient volume of mobile phase before injection. - If the column is old or has been used with incompatible samples, try flushing it or replacing it. - A void at the head of the column can cause peak splitting; reversing the column and flushing may help temporarily, but replacement is the long-term solution.
Inappropriate Mobile Phase - The pH of the mobile phase can affect the peak shape of basic compounds like mCPP. Ensure the pH is appropriate to maintain a consistent ionization state. - Mismatch between the injection solvent and the mobile phase can cause peak distortion. Ideally, the injection solvent should be weaker than the mobile phase.
Secondary Interactions - mCPP, being a basic compound, can interact with residual silanol groups on the silica-based column, leading to peak tailing. Using a column with end-capping or adding a small amount of a competing base to the mobile phase can mitigate this.
Problem 3: High Background Noise or Contamination
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily. - Check for contamination in the water purification system.
Carryover from Previous Injections - Implement a rigorous needle wash protocol in the autosampler method, using a strong solvent. - Inject a blank solvent after a high-concentration sample to check for carryover.
Dirty Mass Spectrometer Source - A dirty ion source can lead to high background noise. Follow the manufacturer's instructions for cleaning the ion source components.

Experimental Protocols

General LC-MS/MS Method Parameters

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

Parameter Recommended Setting
LC Column C18, 100 mm x 4.6 mm, 3.5 µm
Mobile Phase A 5.0 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 30:70 A:B) or Gradient
Flow Rate 0.8 mL/min (can be split before MS)[1]
Column Temperature 40 °C[1]
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor [M+H]⁺ ~197.1, optimize product ions
Ion Spray Voltage ~5500 V[1]
Declustering Potential ~50 V[1]
Curtain Gas ~25 psi[1]
Nebulizer Gas (GS1) ~28 psi[1]
Heater Gas (GS2) ~30 psi[1]
Sample Preparation Protocol: Protein Precipitation
  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Autosampler Injection Supernatant->Injection Column C18 Column Injection->Column Elution Gradient/Isocratic Elution Column->Elution Ionization ESI Source Elution->Ionization Quad1 Q1: Precursor Ion Selection Ionization->Quad1 Quad2 Q2: Fragmentation (CID) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Processing Chromatogram Processing Detector->Processing Quantification Quantification Processing->Quantification

Caption: A typical workflow for LC-MS/MS analysis.

Troubleshooting_Tree Start Start: No or Low Signal CheckMS Check MS Settings (Ions, Mode, Source) Start->CheckMS SignalOK1 Signal OK? CheckMS->SignalOK1 CheckLC Check LC System (Leaks, Solvents, Syringe) SignalOK1->CheckLC No Resolved Problem Resolved SignalOK1->Resolved Yes SignalOK2 Signal OK? CheckLC->SignalOK2 CheckSample Check Sample (Preparation, Degradation) SignalOK2->CheckSample No SignalOK2->Resolved Yes SignalOK3 Signal OK? CheckSample->SignalOK3 SignalOK3->Resolved Yes ContactSupport Contact Support SignalOK3->ContactSupport No

Caption: A decision tree for troubleshooting low signal issues.

References

Addressing off-target effects of 1-(3-Chlorobenzyl)piperazine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Chlorobenzyl)piperazine (mCPP). This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the known off-target effects of mCPP in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected physiological or behavioral response in my animal model after mCPP administration that doesn't align with its primary serotonergic mechanism. What could be the cause?

A1: This is a common issue and likely due to mCPP's off-target activities. mCPP is known to interact with several other receptors, including adrenergic and dopaminergic receptors, which can lead to complex physiological and behavioral outcomes. For instance, anxiogenic effects may be mediated by its action on 5-HT2C receptors, while cardiovascular changes could involve adrenergic receptor interactions.[1][2] We recommend a systematic approach to dissect these effects, as outlined in our troubleshooting guides.

Q2: My in vitro assay using mCPP is showing inconsistent results or a different potency profile than expected. How can I troubleshoot this?

A2: Inconsistent in vitro results can stem from mCPP's interactions with multiple receptor subtypes present in your cell line or tissue preparation. mCPP has a broad affinity profile across various serotonin (5-HT) receptor subtypes, often with similar potency.[3] This can lead to a composite effect that masks the contribution of your target of interest. Consider using cell lines with a more defined receptor expression profile or employing selective antagonists to isolate the effect of a single receptor subtype. Refer to the experimental protocols below for guidance on using selective antagonists.

Q3: Are there known metabolites of mCPP that I should be aware of in my experiments?

A3: Yes, mCPP is a known active metabolite of several drugs, including the antidepressant trazodone.[1] It is primarily metabolized in the liver by the CYP2D6 enzyme.[1] When designing long-term in vivo studies or interpreting pharmacokinetic data, it is important to consider the potential contribution of mCPP if the parent compound is a piperazine derivative that can be metabolized to mCPP.

Q4: Can mCPP directly affect neurotransmitter release in addition to its receptor agonist activity?

A4: Yes, mCPP has been shown to act as a serotonin releasing agent and a serotonin reuptake inhibitor, which can increase extracellular serotonin levels.[1][4] This is an important consideration as it adds another layer of complexity to its mechanism of action beyond direct receptor agonism. This presynaptic action can influence the overall serotonergic tone in your experimental system.[4]

Quantitative Data Summary

The following tables provide a summary of the binding affinities (Ki) and functional activities (IC50) of mCPP for various receptors and transporters. These values have been compiled from multiple sources and should be used as a reference for understanding the potential for off-target interactions at different concentrations.

Table 1: mCPP Receptor and Transporter Binding Affinities (Ki, nM)

TargetKi (nM)Notes
Serotonin Receptors
5-HT1A~360 - 1300[3]
5-HT1B~360 - 1300[3]
5-HT1D~360 - 1300[3]
5-HT2A32.1[1]
5-HT2B28.8[1]
5-HT2C3.4[1]
Adrenergic Receptors
α1-adrenergic~2500 - 24000[3]
α2-adrenergic570[3]
Dopamine Receptors
D2-like>10,000[5]
Transporters
Serotonin Transporter (SERT)230 (IC50)[4]
Norepinephrine Transporter (NET)Some affinity[1]

Table 2: mCPP Functional Activity (IC50, nM)

TargetActivityIC50 (nM)Assay Type
5-HT Receptor SubtypesAgonist360 - 1300Radioligand binding in human brain membranes
α2-adrenergic Receptor570Radioligand binding with 3H-rauwolscine
α1-adrenergic, β-adrenergic, Dopamine, Muscarinic Cholinergic Receptors2500 - 24,000Radioligand binding
Serotonin Transporter (SERT)Inhibition230[125I]RTI-55 binding in human occipital cortex

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects in In Vivo Models

Symptom: Administration of mCPP leads to changes in blood pressure and/or heart rate that are inconsistent with a purely serotonergic mechanism.

Potential Cause: Off-target activation of α-adrenergic receptors. mCPP has a moderate affinity for α2-adrenergic receptors and lower affinity for α1-adrenergic receptors.[3]

Troubleshooting Workflow:

G A Unexpected Cardiovascular Effects Observed B Administer Selective α-Adrenergic Antagonist Prior to mCPP A->B C Prazosin (α1 antagonist) Yohimbine (α2 antagonist) B->C D Monitor Cardiovascular Parameters (Blood Pressure, Heart Rate) B->D E Cardiovascular Effects Attenuated? D->E F YES: Off-target α-adrenergic activity is likely involved. Further investigate specific subtype. E->F Yes G NO: Consider other off-target mechanisms or downstream effects. E->G No

Caption: Troubleshooting workflow for unexpected cardiovascular effects.

Experimental Protocol: Pharmacological Blockade of Adrenergic Receptors

  • Objective: To determine if the observed cardiovascular effects of mCPP are mediated by α1 or α2-adrenergic receptors.

  • Materials:

    • mCPP

    • Prazosin (selective α1-antagonist)

    • Yohimbine (selective α2-antagonist)

    • Vehicle (e.g., saline, DMSO)

    • In vivo model (e.g., rat, mouse) equipped for cardiovascular monitoring.

  • Procedure:

    • Establish a baseline recording of cardiovascular parameters in the anesthetized or conscious animal model.

    • Administer the selective antagonist (Prazosin or Yohimbine) at a dose known to block its target receptor. A vehicle control group should also be included.

    • Allow sufficient time for the antagonist to reach its site of action (typically 15-30 minutes, but should be optimized).

    • Administer the dose of mCPP that previously elicited the unexpected cardiovascular response.

    • Continuously monitor cardiovascular parameters for a defined period post-mCPP administration.

  • Interpretation:

    • If prazosin pre-treatment blocks the mCPP-induced effect, it suggests the involvement of α1-adrenergic receptors.

    • If yohimbine pre-treatment blocks the effect, it points to α2-adrenergic receptor involvement.

    • If neither antagonist has an effect, the cardiovascular response is likely independent of these adrenergic receptors.

Issue 2: Confounding Anxiogenic or Anorectic Effects

Symptom: mCPP induces anxiety-like behaviors or a reduction in food intake in your animal model, which may interfere with the primary endpoint of your study.

Potential Cause: These effects are strongly linked to mCPP's high affinity and agonist activity at the 5-HT2C receptor.[1][2]

Troubleshooting Workflow:

G A Anxiogenic or Anorectic Effects Observed B Pre-treat with a Selective 5-HT2C Antagonist A->B C SB 242084 B->C D Perform Behavioral Assay (e.g., Elevated Plus Maze, Feeding Study) B->D E Anxiogenic/Anorectic Effects Blocked? D->E F YES: The observed effect is mediated by 5-HT2C receptors. E->F Yes G NO: Consider involvement of other 5-HT receptor subtypes or off-target effects. E->G No

Caption: Troubleshooting workflow for confounding behavioral effects.

Experimental Protocol: Selective Blockade of the 5-HT2C Receptor

  • Objective: To confirm the involvement of the 5-HT2C receptor in the anxiogenic or anorectic effects of mCPP.

  • Materials:

    • mCPP

    • SB 242084 (selective 5-HT2C antagonist)

    • Vehicle

    • Appropriate behavioral apparatus (e.g., elevated plus maze, open field, feeding chambers).

  • Procedure:

    • Habituate the animals to the experimental procedures and environment.

    • On the test day, administer SB 242084 or vehicle.

    • After a suitable pre-treatment interval, administer mCPP or vehicle. This creates four experimental groups: Vehicle/Vehicle, Vehicle/mCPP, SB 242084/Vehicle, and SB 242084/mCPP.

    • Conduct the behavioral test at the time of expected peak effect of mCPP.

  • Interpretation:

    • A significant reduction in the anxiogenic or anorectic effects of mCPP in the SB 242084/mCPP group compared to the Vehicle/mCPP group indicates that these effects are mediated by the 5-HT2C receptor.

Signaling Pathways

The following diagram illustrates the primary and major off-target signaling pathways of mCPP.

G cluster_0 Primary Serotonergic Signaling cluster_1 Off-Target Adrenergic Signaling mCPP mCPP HT2C 5-HT2C Receptor mCPP->HT2C Gq Gq/11 HT2C->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Anxiety, Anorexia) Ca_PKC->Neuronal_Excitation mCPP_off mCPP Alpha2 α2-Adrenergic Receptor mCPP_off->Alpha2 Gi Gi/o Alpha2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Cardiovascular_Modulation Cardiovascular Modulation cAMP->Cardiovascular_Modulation

Caption: Simplified signaling pathways for mCPP's primary and a key off-target interaction.

References

Technical Support Center: Purity Analysis of 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1-(3-Chlorobenzyl)piperazine samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common methods for analyzing the purity of this compound?

The most prevalent and reliable methods for purity analysis of this compound and related piperazine derivatives are High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed for its high sensitivity and specificity, particularly in identifying unknown impurities.[3]

Q2: I am seeing unexpected peaks in my chromatogram. What could be the potential impurities?

Unexpected peaks in your chromatogram could be attributed to several sources:

  • Synthesis Precursors: Residual starting materials from the synthesis process, such as 3-chloroaniline and piperazine.[4][5]

  • Related Piperazine Derivatives: The presence of other substituted piperazines like 1-benzylpiperazine (BZP) or 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[2][6]

  • Degradation Products: Depending on storage conditions, degradation may occur. The compound is known to be hygroscopic, so exposure to moisture should be avoided.[7]

  • Metabolites (if applicable to the sample source): If analyzing biological matrices, metabolites such as hydroxy-mCPP isomers may be present.[8] 1-(3-Chlorophenyl)piperazine itself is a known metabolite of the antidepressant trazodone.[9][10][11][12]

Q3: My sample shows a high moisture content. How should I handle and store this compound?

This compound is hygroscopic, meaning it readily absorbs moisture from the air.[7] To ensure the integrity of the sample:

  • Storage: Store the compound in a tightly sealed container in a dry and well-ventilated place, under an inert atmosphere if possible.[7] Long-term storage at -20°C is recommended for powders.[9][13]

  • Handling: When handling, minimize exposure to the atmosphere. Use of a glove box or a dry inert gas flush can be beneficial.

Q4: What are the typical instrument conditions for HPLC analysis?

While methods must be validated for specific laboratory conditions, a general starting point for HPLC analysis can be found in the experimental protocols section below. Key parameters to consider are the choice of a suitable C18 column, a mobile phase consisting of an appropriate buffer and organic solvent (e.g., acetonitrile or methanol), and a UV detection wavelength where the compound has significant absorbance (e.g., around 211, 249, or 288 nm).[9]

Q5: Can I analyze this compound using GC-MS without derivatization?

Yes, GC-MS analysis of underivatized this compound is feasible and can provide qualitative identification based on its characteristic mass spectrum.[6] However, for quantitative analysis, derivatization may sometimes be employed to improve chromatographic peak shape and sensitivity.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number23145-91-7[13][14]
Molecular FormulaC11H15ClN2[14][15]
Molecular Weight210.70 g/mol [14][15]
AppearanceLiquid or Crystalline Powder (white to off-white)[16][17]
Boiling Point120-123 °C at 1.5 mmHg[16]
Melting Point98-101 °C (for solid form)[17]

Table 2: Common Analytical Techniques and Typical Parameters

TechniqueCommon ApplicationKey ParametersReference
HPLC-UV/DADQuantitative Purity AnalysisColumn: C18; Mobile Phase: Acetonitrile/Buffer; Detection: UV (211, 249, 288 nm)[1][9]
GC-MSQualitative Identification of ImpuritiesColumn: Capillary (e.g., VF-5MS); Carrier Gas: Helium[6][8][18]
LC-MSHigh-Sensitivity Purity and Impurity ProfilingIonization: Electrospray (ESI), Positive Mode[3]

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol.

    • Further dilute 1 mL of this solution to 10 mL with methanol to achieve a final concentration of approximately 0.1 mg/mL.[2]

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent).

    • Mobile Phase: A gradient elution may be used. For example, starting with a higher proportion of aqueous buffer (e.g., ammonium acetate) and increasing the organic phase (e.g., acetonitrile) over the run.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at 249 nm.[9]

  • Analysis:

    • Inject a blank (diluent), a standard solution of known concentration, and the sample solution.

    • The purity is calculated by comparing the peak area of the main component in the sample to the total peak area of all components (Area Percent method) or by using a reference standard for external calibration.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1 mg) in 1 mL of a suitable solvent like methanol.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column such as one with a 5% phenyl-methylpolysiloxane stationary phase is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 290°C) to ensure separation of volatile impurities.[6]

    • Injection: Splitless or split injection can be used depending on the sample concentration.

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV.

    • Scan Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 500) to capture the parent ion and characteristic fragments.

  • Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

    • Analyze the mass spectra of any additional peaks by comparing them to spectral libraries (e.g., NIST) to tentatively identify impurities.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Receive Sample weigh Weigh Sample start->weigh dissolve Dissolve & Dilute weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for Purity Analysis using HPLC.

Logical_Troubleshooting cluster_causes Potential Causes cluster_actions Corrective Actions issue Unexpected Peak in Chromatogram cause1 Synthesis Impurity issue->cause1 cause2 Degradation issue->cause2 cause3 Contamination issue->cause3 cause4 Related Substance issue->cause4 action3 Review Synthesis Route cause1->action3 action4 Check Storage Conditions cause2->action4 action1 Analyze Blank & Solvents cause3->action1 action2 Run GC-MS for Identification cause4->action2

Caption: Troubleshooting Unexpected Chromatographic Peaks.

References

Validation & Comparative

The Efficacy of Protease Inhibitors: A Comparative Analysis Amidst Data Scarcity for 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of drug discovery, particularly concerning protease inhibitors, rigorous, peer-reviewed data is the cornerstone of scientific advancement. While commercial entities may sometimes outpace formal publication in the listing of novel compounds, the scientific community relies on validated experimental evidence to assess efficacy and mechanism of action. This guide addresses the current understanding of 1-(3-Chlorobenzyl)piperazine in the context of well-established protease inhibitors, highlighting a significant disparity in available data.

A commercial supplier describes this compound (1CBPZ) as a selective and reversible inhibitor of ns3 protease, with potential applications in plant resistance. However, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of studies validating this claim or providing any quantitative data on its efficacy, such as IC50 or Ki values. This lack of publicly available research prevents a direct and meaningful comparison of this compound with other known protease inhibitors.

In contrast, the field of virology, particularly concerning Hepatitis C Virus (HCV), Dengue Virus (DENV), and Zika Virus (ZIKV), offers a wealth of information on the development and characterization of NS3/NS3-NS2B protease inhibitors. These viral proteases are essential for viral replication, making them a prime target for antiviral therapies.

A Comparative Overview of Established NS3 Protease Inhibitors

To provide a useful benchmark for researchers, this guide presents a comparative overview of several well-documented NS3 protease inhibitors. The following tables summarize key efficacy data for inhibitors targeting HCV, DENV, and ZIKV NS3 proteases.

Table 1: Efficacy of Selected HCV NS3/4A Protease Inhibitors
InhibitorIC50 / KiCell-Based Assay (EC50)Mechanism of ActionReference
Telaprevir Ki = 7 nMEC50 = 350 nMReversible, covalent[1]
Boceprevir Ki = 14 nMEC50 = 200 nMReversible, covalent[1]
Simeprevir IC50 = 0.5 nMEC50 = 16 nMNon-covalent, reversible[1]
Danoprevir Ki = 0.2-0.6 nMEC50 = 1.6 nMNon-covalent, reversible[2]
Table 2: Efficacy of Selected DENV and ZIKV NS2B/NS3 Protease Inhibitors
InhibitorTarget VirusIC50Cell-Based Assay (EC50)Mechanism of ActionReference
Compound 48 ZIKVIC50 = 280 nM-Covalent[3]
Macrocyclic Inhibitor 53 ZIKVIC50 = 0.62 µM-Covalent[3]
BP2109 DENVIC50 = 5.2 µMEC50 = 1.3 µM-[4]
AR-12 ZIKVIC50 = 1.25 µMEC50 = 0.78 µM-[5]

Experimental Protocols

The determination of inhibitor efficacy relies on standardized experimental protocols. Below are generalized methodologies for key assays cited in the comparison.

In Vitro Protease Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of the target protease by 50%.

  • Reagents and Materials : Purified recombinant NS3 protease, a fluorogenic substrate peptide, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 5 mM DTT), and the test inhibitor at various concentrations.

  • Procedure :

    • The inhibitor is serially diluted in the assay buffer.

    • The purified NS3 protease is pre-incubated with the inhibitor dilutions for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.

    • The initial reaction rates are calculated from the linear phase of the fluorescence curve.

  • Data Analysis : The reaction rates are plotted against the inhibitor concentrations. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Antiviral Assay (EC50 Determination)

This assay measures the concentration of a compound required to inhibit viral replication by 50% in a cellular context.

  • Reagents and Materials : A susceptible cell line (e.g., Huh-7 cells for HCV), viral stock, cell culture medium, and the test compound at various concentrations.

  • Procedure :

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are infected with the virus at a known multiplicity of infection (MOI).

    • After a short incubation period to allow for viral entry, the inoculum is removed, and the cells are treated with serial dilutions of the test compound.

    • The cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication : Viral replication can be quantified by various methods, such as:

    • qRT-PCR : Measuring the levels of viral RNA.

    • Immunofluorescence : Staining for viral proteins.

    • Reporter virus assays : Using viruses that express a reporter gene (e.g., luciferase or GFP).

  • Data Analysis : The level of viral replication is plotted against the compound concentrations. The EC50 value is calculated by fitting the data to a dose-response curve.

Visualizing the Drug Discovery Workflow

The process of identifying and validating protease inhibitors follows a structured pathway, from initial screening to preclinical evaluation. The following diagram illustrates a typical workflow.

G cluster_0 High-Throughput Screening cluster_1 Lead Identification & Optimization cluster_2 Preclinical Evaluation cluster_3 Candidate Selection HTS Compound Library Screening Hit_ID Hit Identification HTS->Hit_ID IC50 In Vitro IC50 Determination Hit_ID->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Assay Cell-Based Antiviral Assays (EC50) Lead_Opt->Cell_Assay Tox Toxicity & ADME Studies Cell_Assay->Tox Animal In Vivo Animal Models Tox->Animal Candidate Preclinical Candidate Animal->Candidate

A generalized workflow for the discovery and development of protease inhibitors.

Conclusion

While this compound is commercially presented as a protease inhibitor, the absence of supporting data in peer-reviewed literature makes it impossible to validate this claim or assess its efficacy. Researchers and drug development professionals are encouraged to rely on compounds that have been rigorously characterized through established scientific methodologies. The extensive research on viral NS3 protease inhibitors provides a robust framework for comparison and highlights the standards of evidence required to substantiate claims of inhibitory activity. As new compounds emerge, their progression through the discovery and validation workflow, as outlined above, will be critical for their acceptance and potential clinical application.

References

A Comparative Guide to the Pharmacological Activity of 1-(3-Chlorobenzyl)piperazine and 1-(3-Chlorophenyl)piperazine (mCPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of two structurally related piperazine derivatives: 1-(3-Chlorobenzyl)piperazine and 1-(3-Chlorophenyl)piperazine (mCPP). While both compounds share a piperazine core and a chlorophenyl moiety, a key structural difference dictates their known biological activities. mCPP features a direct linkage between the phenyl ring and the piperazine nitrogen, whereas this compound contains a methylene bridge, classifying it as a benzylpiperazine. This distinction significantly influences their pharmacological profiles.

Overview of Pharmacological Activity

1-(3-Chlorophenyl)piperazine (mCPP) is a well-characterized psychoactive compound with a broad spectrum of activity, primarily at serotonin (5-HT) receptors. It is also an active metabolite of several antidepressant drugs, including trazodone. In contrast, publicly available pharmacological data for this compound on central nervous system (CNS) targets is scarce. It is primarily documented as a chemical intermediate and has been investigated for activities outside the CNS, such as a selective and reversible inhibitor of the NS3 protease.

Quantitative Comparison of Receptor Binding Affinities

The following tables summarize the extensive binding affinity data available for mCPP at various CNS receptors. No comparable quantitative binding data for this compound at these targets has been identified in the current scientific literature.

Table 1: Binding Affinities (Ki, nM) of mCPP at Serotonin (5-HT) Receptors

ReceptorKi (nM)
5-HT1A130
5-HT1B130
5-HT1D26
5-HT2A32.1
5-HT2B28.8
5-HT2C3.4
5-HT333
5-HT78.5
SERT160

Table 2: Binding Affinities (Ki, nM) of mCPP at Other Receptors

ReceptorKi (nM)
α1-adrenergic560
α2-adrenergic570
H13400
NET3100

Data compiled from various sources. Ki values can vary between studies depending on the experimental conditions.

Functional Activity Profile

mCPP exhibits a complex functional profile, acting as an agonist, partial agonist, or antagonist at different 5-HT receptor subtypes. This contributes to its wide range of physiological and behavioral effects, including anxiety, headaches, and changes in appetite[1].

Table 3: Functional Activity of mCPP at Serotonin (5-HT) Receptors

ReceptorFunctional Activity
5-HT1AAgonist
5-HT1BAgonist
5-HT2APartial Agonist
5-HT2BAntagonist
5-HT2CAgonist/Partial Agonist
5-HT3Agonist

For This compound , there is a lack of published data regarding its functional activity at these specific CNS receptors. Benzylpiperazine (BZP), the parent compound of this compound, is known to be a non-selective serotonin receptor agonist and also acts as a dopamine and norepinephrine releasing agent. It is plausible that this compound shares some of these properties, but without experimental data, this remains speculative.

Signaling Pathways

The primary targets of mCPP, the 5-HT2 family of receptors, are G-protein coupled receptors (GPCRs) that signal through the Gq pathway, leading to the activation of phospholipase C (PLC). The 5-HT3 receptor, another target of mCPP, is a ligand-gated ion channel.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane GPCR 5-HT2 Receptor (GPCR) Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ligand mCPP Ligand->GPCR Binds Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets Ca2 ER->Ca2 Releases Ca2->CellularResponse Triggers

Gq Protein-Coupled Receptor Signaling Pathway

Ligand_Gated_Ion_Channel_Pathway cluster_membrane Plasma Membrane Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Na_ion Na⁺ Receptor->Na_ion Allows Influx Ca_ion Ca²⁺ Receptor->Ca_ion Allows Influx Ligand mCPP Ligand->Receptor Binds Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion->Depolarization CellularResponse Cellular Response Depolarization->CellularResponse

5-HT3 Ligand-Gated Ion Channel Signaling

Experimental Protocols

The following are generalized protocols for key assays used to determine the pharmacological activity of compounds like mCPP.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor.

Radioligand_Binding_Workflow A Prepare receptor membranes (e.g., from cells expressing the target receptor) B Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify bound radioactivity (e.g., using a scintillation counter) C->D E Plot the percentage of inhibition versus test compound concentration D->E F Calculate IC50 and Ki values E->F

Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction. The protein concentration is determined.

  • Assay Setup: In a multi-well plate, the receptor membranes are incubated with a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors) and a range of concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine if a compound acts as an agonist or antagonist at Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

cAMP_Assay_Workflow A Culture cells expressing the GPCR of interest (Gs or Gi coupled) B Incubate cells with the test compound (for Gi, co-stimulate with forskolin) A->B C Lyse the cells to release intracellular cAMP B->C D Quantify cAMP levels (e.g., using HTRF or ELISA) C->D E Generate dose-response curves D->E F Determine EC50 (agonist) or IC50 (antagonist) values E->F

cAMP Functional Assay Workflow

Detailed Steps:

  • Cell Culture: Cells stably or transiently expressing the target Gs or Gi-coupled receptor are plated in a multi-well plate.

  • Compound Addition: The cells are treated with various concentrations of the test compound. For Gi-coupled receptors, cells are also stimulated with an adenylyl cyclase activator like forskolin to induce a measurable baseline of cAMP production.

  • Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: The cells are lysed, and the amount of cAMP in the lysate is quantified using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of the test compound.

Phosphoinositide Hydrolysis (IP1) Assay

This assay measures the functional activity of Gq-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.

Detailed Steps:

  • Cell Culture: Cells expressing the Gq-coupled receptor of interest are seeded in a multi-well plate.

  • Compound Stimulation: The cells are incubated with varying concentrations of the test compound in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.

  • Cell Lysis: After incubation, the cells are lysed to release the accumulated intracellular IP1.

  • IP1 Detection: The amount of IP1 in the cell lysate is measured, typically using a competitive immunoassay kit (e.g., HTRF). This involves the competition between the cellular IP1 and a labeled IP1 analog for binding to a specific antibody.

  • Data Analysis: The signal is inversely proportional to the amount of IP1 produced. Dose-response curves are plotted to determine the EC50 of an agonist or the IC50 of an antagonist.

Conclusion

1-(3-Chlorophenyl)piperazine (mCPP) is a pharmacologically promiscuous compound with well-documented activity at a multitude of serotonin receptors, as well as other CNS targets. Its complex profile of agonism, partial agonism, and antagonism contributes to its diverse physiological effects. In stark contrast, this compound remains largely uncharacterized in the context of CNS pharmacology. While its structural similarity to other psychoactive benzylpiperazines suggests potential activity at monoamine transporters and receptors, a comprehensive understanding of its pharmacological profile is absent from the current literature. Further research, including in vitro binding and functional assays, is necessary to elucidate the specific molecular targets and functional consequences of this compound exposure. This would enable a direct and meaningful comparison with its structurally related phenylpiperazine counterpart, mCPP.

References

Cross-Reactivity Profile of 1-(3-Chlorobenzyl)piperazine and its Analogs with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-(3-Chlorobenzyl)piperazine with various receptor systems. Due to the limited availability of specific binding data for this compound in the public domain, this guide focuses on the well-characterized cross-reactivity profile of its close structural analog, 1-(3-Chlorophenyl)piperazine (mCPP), and the broader class of arylpiperazines. The structural similarity between these compounds allows for an informed estimation of the potential off-target interactions of this compound.

The primary difference between this compound and mCPP is the presence of a methylene bridge connecting the chlorophenyl moiety to the piperazine ring. This structural variation may influence binding affinities and functional activities at various receptors. The data presented herein is derived from extensive in vitro studies on mCPP and other arylpiperazines, providing a valuable reference for anticipating the pharmacological profile of this compound.

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki or IC50 in nM) of mCPP and other relevant arylpiperazine compounds for a range of G-protein coupled receptors (GPCRs) and transporters. This data highlights the promiscuous nature of the arylpiperazine scaffold, with significant interactions observed at serotonergic, dopaminergic, and adrenergic receptors.

Receptor/TransporterLigandBinding Affinity (Ki/IC50, nM)Reference
Serotonin Transporter (SERT) 1-(3-Chlorophenyl)piperazine (mCPP)230 (IC50)[1]
Serotonin Receptor 5-HT1A 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one16 (Ki)[4]
Serotonin Receptor 5-HT2 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)53 (Ki)[2]
Serotonin Receptor 5-HT7 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one278 (Ki)[4]
Dopamine Transporter (DAT) 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)0.04 (Ki)[2]
Dopamine D2-like Receptors 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)327 (Ki)[2]
Dopamine D3 Receptor N-phenylpiperazine analog (6a)0.2 (Ki)[5]
Dopamine D4 Receptor N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide0.057 (IC50)[6]
Norepinephrine Transporter (NET) 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)1107 (Ki)[2]
Adrenergic α1A Receptor Phenylpiperazine-hydantoin derivative (14)11.9 (Ki)[7]
Adrenergic α1D Receptor Phenylpiperazine-hydantoin derivative (14)High Affinity[7]
Adrenergic α2A Receptor N-phenylpiperazine analog (6a)15.2 (Ki)[5]

Experimental Protocols

The binding affinity and functional activity data for arylpiperazines are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay Protocol

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand with known high affinity and specificity for the receptor.

  • Unlabeled test compound (this compound).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation (Cell Membranes) Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay Protocol

Functional assays, such as the cAMP assay, are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR.

Objective: To measure the effect of a test compound on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a common second messenger for many GPCRs.

Materials:

  • Cells stably or transiently expressing the GPCR of interest.

  • Test compound (this compound).

  • Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

  • Plate reader capable of detecting the signal from the chosen cAMP kit.

Procedure:

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate multi-well plates.

  • Compound Addition: The test compound is added to the cells at various concentrations. For antagonist testing, the cells are co-incubated with the test compound and a known agonist. For Gi-coupled receptors, forskolin is often added to stimulate cAMP production, and the inhibitory effect of the test compound is measured.

  • Incubation: The cells are incubated for a specific period to allow for receptor activation and subsequent changes in intracellular cAMP levels.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format provided by the detection kit.

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways

Arylpiperazines can modulate multiple signaling pathways by interacting with different GPCR subtypes. The diagram below illustrates the canonical signaling pathways for Gs, Gi, and Gq-coupled receptors, which are the primary pathways affected by interactions with serotonin, dopamine, and adrenergic receptors.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Gs_Receptor Gs-coupled Receptor Gs Gs Gs_Receptor->Gs Agonist Gi_Receptor Gi-coupled Receptor Gi Gi Gi_Receptor->Gi Agonist Gq_Receptor Gq-coupled Receptor Gq Gq Gq_Receptor->Gq Agonist AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP PIP2 PIP2 PIP2->IP3 Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Activates Cellular_Response_Ca Cellular Response PKC->Cellular_Response_Ca

Caption: Overview of major GPCR signaling pathways.

References

Validating the Binding Affinity of 1-(3-Chlorobenzyl)piperazine and Its Analogs to Serotonergic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinity of key arylpiperazine compounds, focusing on meta-Chlorophenylpiperazine (mCPP), a close structural and functional analog of 1-(3-Chlorobenzyl)piperazine. Due to the extensive characterization of mCPP in scientific literature, it serves as a robust reference for understanding the binding properties of this chemical class at various neurotransmitter receptors and transporters. The information presented is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry.

Comparative Binding Affinity of Arylpiperazine Derivatives

This compound belongs to the arylpiperazine class of compounds, which are known to interact with a wide range of biological targets, primarily within the serotonergic system. Its close analog, mCPP, is a non-selective serotonin receptor agonist and has been extensively profiled.[1] The compound displays significant affinity for multiple 5-HT (serotonin) receptor subtypes and the serotonin transporter (SERT).[2][3] The binding affinities of mCPP and other relevant reference compounds are summarized below. The inhibition constant (Kᵢ) is a measure of binding affinity; a smaller Kᵢ value indicates a stronger binding interaction.

CompoundTargetKᵢ (nM)Compound Class
m-Chlorophenylpiperazine (mCPP) 5-HT₂C Receptor3.4Phenylpiperazine
5-HT₂B Receptor28.8Phenylpiperazine
5-HT₂A Receptor32.1Phenylpiperazine
5-HT₁A Receptor130Phenylpiperazine
5-HT₁B Receptor160Phenylpiperazine
Serotonin Transporter (SERT)230 (IC₅₀)Phenylpiperazine
α₂-Adrenergic Receptor570Phenylpiperazine
Trazodone 5-HT₂A Receptor1.8Triazolopyridine
α₁-Adrenergic Receptor3.8Triazolopyridine
H₁ Receptor53Triazolopyridine
Serotonin Transporter (SERT)160Triazolopyridine
WAY-100635 5-HT₁A Receptor0.9Phenylpiperazine
Ketanserin 5-HT₂A Receptor2.5Quinazoline
H₁ Receptor3.1Quinazoline
α₁-Adrenergic Receptor10Quinazoline

Note: Data compiled from multiple sources.[2][4][5][6] mCPP is an active metabolite of trazodone.[1][7]

Experimental Methodologies

The binding affinity data presented are typically generated using competitive radioligand binding assays. This technique is a gold standard for quantifying the interaction between a ligand and a receptor.[8][9]

Protocol: Competitive Radioligand Binding Assay for 5-HT Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., mCPP) for a specific serotonin receptor subtype (e.g., 5-HT₂C).

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes expressing the human 5-HT receptor of interest (e.g., from HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]mesulergine for 5-HT₂C).

  • Test Compound: The unlabeled compound whose affinity is to be measured (e.g., mCPP).

  • Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8][10]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Fluid: A solution for detecting radioactive decay.

  • 96-well Microplates and Glass Fiber Filter Mats.

2. Membrane Preparation:

  • Cells expressing the target receptor are harvested and homogenized in an ice-cold lysis buffer.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is resuspended in fresh assay buffer, and the protein concentration is determined. Aliquots are stored at -80°C.[11]

3. Assay Procedure:

  • Assay Setup: In a 96-well plate, set up reactions in triplicate:

    • Total Binding: Radioligand + Membranes + Assay Buffer.

    • Non-specific Binding: Radioligand + Membranes + A high concentration of an unlabeled competing ligand.

    • Test Compound: Radioligand + Membranes + Serial dilutions of the test compound.[11]

  • Incubation: The plate is incubated (e.g., 60 minutes at 25°C) with gentle agitation to allow the binding to reach equilibrium.[10][11]

  • Harvesting: The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the bound radioligand from the unbound.[10]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Detection: The filter mats are dried, and scintillation fluid is added. The radioactivity on each filter is measured using a liquid scintillation counter.[11]

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for binding assays and a representative signaling pathway for the primary targets of mCPP.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffers, Ligands, Membranes) plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound) reagents->plate_setup add_ligands Add Radioligand & Test Compound plate_setup->add_ligands add_membranes Add Receptor Membranes add_ligands->add_membranes incubate Incubate to Equilibrium add_membranes->incubate harvest Harvest & Wash via Filtration incubate->harvest count Liquid Scintillation Counting harvest->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze

Caption: A flowchart of the competitive radioligand binding assay protocol.

G Simplified Serotonin GPCR Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT Receptor (GPCR) g_protein G-Protein (α, β, γ) receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates camp cAMP (Second Messenger) effector->camp produces ligand mCPP (Agonist) ligand->receptor binds atp ATP atp->effector response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) camp->response activates

Caption: Agonist binding to a G-protein coupled 5-HT receptor.

References

Comparative Analysis of Trazodone and 1-(3-Chlorobenzyl)piperazine Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Trazodone Metabolism

Trazodone undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathway involves N-dealkylation to form its principal active metabolite, m-chlorophenylpiperazine (mCPP).[1][2][3][4][5] Other significant pathways include hydroxylation and N-oxidation.[1][2]

The formation of mCPP from trazodone is predominantly catalyzed by the CYP3A4 isoenzyme.[1][3][5] Studies using human liver microsomes and cDNA-expressed CYP enzymes have confirmed the major role of CYP3A4 in this conversion.[3][5] Minor contributions to trazodone metabolism are made by CYP2D6 and CYP2C19.[1] The active metabolite, mCPP, is further metabolized, primarily through hydroxylation to p-hydroxy-mCPP, a reaction catalyzed by CYP2D6.[6]

Quantitative Data on Trazodone Metabolism

The following table summarizes key quantitative parameters related to the metabolism of trazodone and its primary metabolite, mCPP.

ParameterValueEnzymeSubstrateMetaboliteSource
Km (mCPP formation)163 ± 21 µMCYP3A4TrazodonemCPP[7]
Km (mCPP formation)180 µMCYP3A4TrazodonemCPP[7]
Ki (Ketoconazole inhibition)0.12 ± 0.01 µMCYP3A4TrazodonemCPP[7]
Ki (Ritonavir inhibition)0.14 ± 0.04 µMCYP3A4TrazodonemCPP[7]
Experimental Protocols for Trazodone Metabolism Studies

In Vitro Metabolism using Human Liver Microsomes:

  • Objective: To identify the major CYP450 enzymes involved in the formation of mCPP from trazodone.

  • Method: Trazodone (100 µM) is incubated with human liver microsomal preparations (characterized for the activities of various P450 isoforms). The formation of mCPP is monitored over time. To identify the specific isoforms, incubations are also performed with microsomes from cells expressing individual human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Further confirmation is obtained by using selective chemical inhibitors of specific CYP isoforms (e.g., ketoconazole for CYP3A4).[3][5]

  • Analysis: The concentration of mCPP is quantified using methods such as high-performance liquid chromatography (HPLC).[8][9][10]

Metabolism by Recombinant Human CYP Enzymes:

  • Objective: To confirm the specific CYP isoform responsible for a particular metabolic reaction.

  • Method: Trazodone is incubated with individual, heterologously expressed human CYP enzymes. The formation of the metabolite of interest is then measured.[3][7]

  • Analysis: Metabolite formation is quantified using appropriate analytical techniques, such as LC-MS.

Visualizing Trazodone Metabolism

The following diagrams illustrate the primary metabolic pathway of trazodone and the experimental workflow for identifying the enzymes involved.

Trazodone_Metabolism Trazodone Trazodone mCPP m-chlorophenylpiperazine (mCPP) (Active Metabolite) Trazodone->mCPP CYP3A4 (major) N-dealkylation Other_Metabolites Other Metabolites (Hydroxylation, N-oxidation) Trazodone->Other_Metabolites CYP2D6, CYP2C19 (minor) pHydroxy_mCPP p-hydroxy-mCPP mCPP->pHydroxy_mCPP CYP2D6 Hydroxylation

Caption: Primary metabolic pathway of trazodone.

Experimental_Workflow cluster_invitro In Vitro Metabolism Studies cluster_analysis Analysis cluster_conclusion Conclusion Microsomes Incubation of Trazodone with Human Liver Microsomes Quantification Quantification of Metabolites (e.g., HPLC, LC-MS) Microsomes->Quantification Recombinant_Enzymes Incubation with individual cDNA-expressed CYP enzymes Recombinant_Enzymes->Quantification Inhibitors Incubation with selective CYP inhibitors Inhibitors->Quantification Identification Identification of Primary Metabolizing Enzymes Quantification->Identification

Caption: Experimental workflow for identifying trazodone metabolizing enzymes.

1-(3-Chlorobenzyl)piperazine: A Hypothesized Metabolic Profile

Direct experimental data on the metabolism of this compound is scarce. However, based on its structural similarity to trazodone's active metabolite, mCPP (1-(3-chlorophenyl)piperazine), we can hypothesize its potential metabolic fate. The key structural difference is the presence of a benzyl group attached to one of the piperazine nitrogens in this compound, whereas mCPP has a direct phenyl attachment.

Studies on the metabolism of mCPP in rats have shown two primary pathways: hydroxylation of the aromatic ring and degradation of the piperazine moiety.[1][11] The degradation of the piperazine ring can lead to the formation of N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline.[1][11]

Given these findings, it is plausible that this compound could undergo similar transformations.

Potential Metabolic Pathways for this compound (Hypothetical)
  • N-debenzylation: A common metabolic reaction for N-benzyl compounds is the cleavage of the benzyl group, which would yield piperazine and 3-chlorobenzaldehyde.

  • Hydroxylation: The aromatic rings (both the chlorophenyl and the benzyl rings) are susceptible to hydroxylation, likely mediated by CYP enzymes.

  • Piperazine Ring Opening: Similar to mCPP, the piperazine ring could be cleaved, leading to various degradation products.

  • N-oxidation: The nitrogen atoms in the piperazine ring could undergo oxidation.

Visualizing the Hypothesized Metabolism of this compound

The following diagram illustrates a hypothetical metabolic pathway for this compound, which requires experimental validation.

Hypothetical_Metabolism Parent This compound Debenzylated Piperazine + 3-Chlorobenzaldehyde Parent->Debenzylated N-debenzylation (Hypothesized) Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated Aromatic Hydroxylation (Hypothesized) Ring_Opened Piperazine Ring-Opened Products Parent->Ring_Opened Ring Cleavage (Hypothesized)

Caption: Hypothesized metabolic pathways for this compound.

Conclusion and Future Directions

The metabolism of trazodone is well-characterized, with CYP3A4 playing a crucial role in the formation of its active metabolite, mCPP, which is subsequently metabolized by CYP2D6. In contrast, the metabolic fate of this compound remains largely unexplored. Based on the metabolism of the structurally similar compound mCPP, we have proposed several hypothetical metabolic pathways for this compound, including N-debenzylation, aromatic hydroxylation, and piperazine ring cleavage.

This comparative analysis highlights a significant knowledge gap regarding the biotransformation of this compound. Future research should focus on conducting in vitro and in vivo metabolism studies to elucidate its metabolic pathways, identify the responsible enzymes, and characterize the resulting metabolites. Such studies are essential for understanding the compound's pharmacokinetic profile, potential drug-drug interactions, and overall safety, which are critical for any future drug development efforts. The experimental protocols outlined for trazodone can serve as a valuable template for initiating these investigations.

References

Comparative Analysis of 1-(3-Chlorobenzyl)piperazine: In Vitro and In Vivo Activity Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the bioactivity of 1-(3-Chlorobenzyl)piperazine and its structurally related analogues. Due to the limited specific experimental data available for this compound, this document focuses on a detailed comparison with the extensively studied compound, 1-(3-chlorophenyl)piperazine (mCPP), along with other relevant piperazine derivatives. This approach allows for an objective assessment based on available scientific literature.

Introduction to Piperazine Derivatives

Piperazine and its derivatives are a class of organic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Many piperazine-containing compounds have been developed as successful drugs targeting a variety of receptors and enzymes.[1] This guide specifically examines this compound and its analogues to provide a consolidated resource for researchers.

This compound is a piperazine derivative with a 3-chlorobenzyl group attached to one of the nitrogen atoms. While it is commercially available and used as a scaffold in drug discovery, detailed in vitro and in vivo pharmacological data in publicly accessible literature is sparse.[2] One supplier notes its activity as a selective and reversible inhibitor of ns3 protease, with some antibacterial and liver-protective effects observed in rats, though comprehensive studies are not widely published.[3]

1-(3-chlorophenyl)piperazine (mCPP) , a close structural analogue, is a well-characterized psychoactive compound. It is known to act primarily as a non-selective serotonin receptor agonist and is also a metabolite of some antidepressant drugs like trazodone.[4][5] Its effects on the central nervous system have been extensively studied, making it a valuable comparator.

In Vitro Activity Comparison

The in vitro activity of piperazine derivatives is often characterized by their binding affinity to various neurotransmitter receptors. For mCPP, a significant amount of data is available, whereas for this compound, specific receptor binding data is not readily found in the literature.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
1-(3-chlorophenyl)piperazine (mCPP) α2-adrenergic receptorRadioligand Binding ([3H]p-aminoclonidine)-600[6]
Benzodiazepine ReceptorRadioligand Binding ([3H]flunitrazepam)-360,000[6]

Note: Data for this compound is not available in the cited literature.

In Vivo Activity Comparison

In vivo studies, primarily in rodent models, are crucial for understanding the physiological and behavioral effects of these compounds. The most common assays include locomotor activity tests and the forced swim test to assess stimulant/depressant and antidepressant-like effects, respectively.

CompoundAnimal ModelAssayDoseObserved EffectReference
1-(3-chlorophenyl)piperazine (mCPP) RatLocomotor ActivityNot specifiedDose-dependent suppression of spontaneous ambulatory behavior.[7]
MouseLocomotor ActivityNot specifiedDecreased locomotor activity.[8]
RatSocial Interaction500 µg/kg IP (ED50)Anxiogenic-like effect (decreased social interaction).[9]
1-Benzylpiperazine (BZP) MouseLocomotor ActivityNot specifiedDose-dependent increase in locomotor activity.[8]
1-(3-trifluoromethylphenyl)piperazine (TFMPP) MouseLocomotor ActivityNot specifiedDecreased locomotor activity.[8]

Note: In vivo activity data for this compound is not available in the cited literature.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the methodologies used to assess these compounds, the following diagrams illustrate a typical receptor binding assay workflow and the general signaling pathway for serotonin receptors, which are primary targets for many phenylpiperazines.

G Experimental Workflow: Radioligand Receptor Binding Assay prep Prepare cell membranes expressing the target receptor radioligand Incubate membranes with a radiolabeled ligand (e.g., [3H]p-aminoclonidine) prep->radioligand competitor Add increasing concentrations of the test compound (e.g., mCPP) radioligand->competitor incubate Incubate to allow binding to reach equilibrium competitor->incubate separate Separate bound from unbound radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of the bound ligand separate->measure analyze Analyze data to determine IC50/Ki values measure->analyze

Caption: Workflow for a competitive radioligand binding assay.

G Simplified Serotonin Receptor Signaling Pathway ligand Serotonergic Agonist (e.g., mCPP) receptor 5-HT Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP, IP3, DAG) effector->second_messenger Generates cellular_response Cellular Response (e.g., neuronal excitation/inhibition) second_messenger->cellular_response Leads to

Caption: Serotonergic agonist signal transduction.

Detailed Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to a specific receptor, such as the serotonin or adrenergic receptors, using a competitive binding assay.

Objective: To determine the IC50 and/or Ki value of a test compound.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand with known affinity for the receptor (e.g., [3H]p-aminoclonidine for α2-adrenergic receptors).[6]

  • Test compound (e.g., mCPP) at various concentrations.

  • Assay buffer (composition depends on the receptor).

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in the assay buffer to a final protein concentration optimized for the specific assay.

  • Reaction Mixture: In test tubes, combine the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. A "total binding" tube (no test compound) and a "non-specific binding" tube (excess of a known non-labeled ligand) are also prepared.

  • Incubation: Add the diluted cell membranes to each tube to initiate the binding reaction. Incubate the mixture for a specified time and at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measurement: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Locomotor Activity Test in Mice (General Protocol)

This test is used to assess the effects of a compound on general motor activity, which can indicate stimulant or depressant properties.[11]

Objective: To measure changes in horizontal and vertical movement after administration of a test compound.

Materials:

  • Test animals (e.g., male C57BL/6J mice).

  • Test compound and vehicle control.

  • Locomotor activity chambers (e.g., clear acrylic boxes, 40 cm x 40 cm x 30 cm).[11]

  • Automated activity monitoring system with infrared beams.

  • Syringes for injection (if applicable).

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment begins.[12]

  • Habituation (Optional but Recommended): To reduce novelty-induced hyperactivity, mice can be habituated to the testing chambers for a period (e.g., 30-60 minutes) on a day prior to the test day.

  • Administration: Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Testing: Immediately after administration, place each mouse individually into the center of a locomotor activity chamber.

  • Data Collection: Record locomotor activity using the automated system for a set duration (e.g., 30-60 minutes). The system will track parameters such as total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).[13]

  • Data Analysis: Analyze the collected data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the activity levels of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[13]

  • Cleaning: Thoroughly clean the chambers with a 70% ethanol solution between each animal to eliminate olfactory cues.[14]

Forced Swim Test in Mice (General Protocol)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[12]

Objective: To assess the effect of a compound on the duration of immobility, which is interpreted as a measure of behavioral despair.

Materials:

  • Test animals (e.g., male mice).

  • Test compound and vehicle control.

  • Cylindrical containers (e.g., 25 cm tall, 10 cm diameter) filled with water.

  • Water maintained at 23-25°C.[15]

  • Video recording equipment or trained observers.

  • Towels and a warming area for post-test recovery.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes prior to the test.[12]

  • Administration: Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes, depending on the drug's pharmacokinetics).

  • Test Session: Gently place each mouse individually into a cylinder filled with water (depth of ~15 cm, preventing the mouse from touching the bottom or escaping). The total test duration is typically 6 minutes.[16]

  • Scoring: The behavior is typically recorded for the entire 6-minute session, but only the last 4 minutes are scored.[16] An animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.

  • Termination and Recovery: At the end of the 6-minute session, remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage, possibly with a heat source, until it is fully dry and has resumed normal activity.[12]

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle control groups using statistical methods like a t-test or ANOVA. A significant reduction in immobility time is indicative of an antidepressant-like effect.

  • Cleaning: The water should be changed between animals to ensure consistent temperature and cleanliness.[16]

Conclusion

While direct pharmacological data for this compound is limited, a comparative analysis with its close structural analogue, 1-(3-chlorophenyl)piperazine (mCPP), provides valuable insights. mCPP demonstrates clear in vitro affinity for serotonergic and adrenergic receptors and produces distinct behavioral changes in vivo, primarily characterized by decreased locomotor activity and anxiogenic-like effects. In contrast, other piperazine derivatives like BZP show stimulant properties.

This guide highlights the necessity for further research to fully characterize the in vitro and in vivo profile of this compound. The provided experimental protocols serve as a foundation for conducting such studies, enabling a direct and quantitative comparison with the established activities of related piperazine compounds. Researchers investigating novel piperazine derivatives are encouraged to utilize these standardized assays to build a comprehensive understanding of their pharmacological properties.

References

Head-to-head comparison of different 1-(3-Chlorobenzyl)piperazine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 1-(3-Chlorobenzyl)piperazine, a key intermediate in the synthesis of various pharmaceuticals, can be approached through several synthetic routes. The choice of method often depends on factors such as desired yield, purity, cost of starting materials, and scalability. This guide provides a head-to-head comparison of three primary synthesis methods: Direct Alkylation, Reductive Amination, and a Multi-step Synthesis starting from 3-Chloroaniline.

At a Glance: Performance Comparison

Synthesis MethodKey ReactantsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Direct Alkylation Piperazine, 3-Chlorobenzyl chloride~80% (estimated)3-5 hoursOne-step reaction, readily available starting materials.Potential for di-alkylation, requiring careful control of reaction conditions.
Reductive Amination Piperazine, 3-Chlorobenzaldehyde, Sodium triacetoxyborohydrideHigh (expected)12-24 hoursHigh selectivity for mono-alkylation, mild reaction conditions.Requires a specific and relatively expensive reducing agent.
Multi-step Synthesis 3-Chloroaniline, Diethanolamine, Thionyl chloride, 3-Chlorobenzyl chloride~70-80% (overall)> 48 hoursUtilizes inexpensive starting materials for the piperazine core.Multiple steps, longer overall reaction time, more complex workup.

Visualizing the Synthetic Pathways

The logical flow of each synthetic approach is depicted below, highlighting the key transformations.

Synthesis Pathways for this compound cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Reductive Amination cluster_2 Method 3: Multi-step Synthesis DA_start Piperazine + 3-Chlorobenzyl chloride DA_product This compound DA_start->DA_product Base, Solvent RA_start Piperazine + 3-Chlorobenzaldehyde RA_intermediate Imine Intermediate RA_start->RA_intermediate RA_product This compound RA_intermediate->RA_product NaBH(OAc)3 MS_start1 3-Chloroaniline + Diethanolamine MS_intermediate1 N-(3-chlorophenyl)diethanolamine MS_start1->MS_intermediate1 MS_intermediate2 Bis(2-chloroethyl)(3-chlorophenyl)amine MS_intermediate1->MS_intermediate2 SOCl2 MS_intermediate3 1-(3-Chlorophenyl)piperazine MS_intermediate2->MS_intermediate3 Cyclization MS_product This compound MS_intermediate3->MS_product 3-Chlorobenzyl chloride

Caption: Comparative flowchart of the three main synthesis routes.

Experimental Protocols

Method 1: Direct Alkylation of Piperazine

This method involves the direct reaction of piperazine with 3-chlorobenzyl chloride. To favor mono-alkylation, an excess of piperazine is typically used.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (3 equivalents) in a suitable solvent such as toluene or a two-phase system of water and benzene.

  • Add a base, for instance potassium hydroxide (1.2 equivalents), and a phase-transfer catalyst like hexadecyltrimethylammonium bromide if using a two-phase system.[1]

  • Heat the mixture to reflux (approximately 80-110°C depending on the solvent).

  • Slowly add a solution of 3-chlorobenzyl chloride (1 equivalent) in the same solvent to the refluxing mixture over 1 hour.

  • Continue refluxing for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a two-phase system was used, separate the organic layer. If a single solvent was used, filter the mixture to remove any inorganic salts.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound. A similar reaction with benzyl chloride has been reported to yield approximately 80%.[1]

Method 2: Reductive Amination

This approach utilizes the reaction of piperazine with 3-chlorobenzaldehyde to form an imine intermediate, which is then reduced in situ to the desired product. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.

Protocol:

  • To a stirred solution of piperazine (2 equivalents) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-chlorobenzaldehyde (1 equivalent).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Method 3: Multi-step Synthesis from 3-Chloroaniline

This pathway involves the initial synthesis of 1-(3-chlorophenyl)piperazine, followed by N-benzylation.

Protocol:

Step 1: Synthesis of bis(2-chloroethyl)amine hydrochloride

  • In a flask equipped with a dropping funnel and a reflux condenser, add diethanolamine (1 equivalent) to a solvent like chloroform.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (2.2 equivalents).

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain bis(2-chloroethyl)amine hydrochloride.

Step 2: Synthesis of 1-(3-chlorophenyl)piperazine

  • Dissolve 3-chloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in a high-boiling solvent such as xylene.

  • Heat the mixture to reflux (around 140°C) for 24 hours.[2]

  • Cool the reaction mixture and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 1-(3-chlorophenyl)piperazine can be purified by distillation under reduced pressure. This step has a reported yield of 86%.[2]

Step 3: N-benzylation of 1-(3-chlorophenyl)piperazine

  • Dissolve 1-(3-chlorophenyl)piperazine (1 equivalent) in a suitable solvent like acetone or acetonitrile.

  • Add a base such as potassium carbonate (1.5 equivalents).

  • Add 3-chlorobenzyl chloride (1.1 equivalents) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • The residue can be purified by column chromatography to yield the final product, this compound.

Workflow Comparison

The following diagram illustrates the general workflow for each synthesis method, from starting materials to the purified product.

General Workflow Comparison cluster_da Direct Alkylation cluster_ra Reductive Amination cluster_ms Multi-step Synthesis da1 Reaction Setup da2 Reflux da1->da2 da3 Workup & Extraction da2->da3 da4 Purification da3->da4 ra1 Imine Formation ra2 Reduction ra1->ra2 ra3 Quenching & Workup ra2->ra3 ra4 Purification ra3->ra4 ms1 Step 1: Synthesis of Intermediate 1 ms2 Step 2: Synthesis of Intermediate 2 ms1->ms2 ms3 Step 3: Final Benzylation ms2->ms3 ms4 Purification ms3->ms4

Caption: High-level workflow for each synthesis method.

Conclusion

The choice of the optimal synthesis method for this compound is a trade-off between efficiency, cost, and scalability.

  • Direct Alkylation offers a straightforward, one-pot synthesis but requires careful control to minimize the formation of the di-substituted byproduct.

  • Reductive Amination provides a more selective route to the mono-substituted product under mild conditions, though the cost of the reducing agent may be a consideration for large-scale production.

  • The Multi-step Synthesis from 3-chloroaniline is a viable option when starting from inexpensive bulk chemicals, but the multiple steps and longer reaction times may be less desirable for rapid synthesis.

Researchers and process chemists should evaluate these factors based on their specific needs to select the most appropriate synthetic strategy.

References

Benchmarking 1-(3-Chlorobenzyl)piperazine Against Known Serotonergic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the serotonergic agent 1-(3-Chlorobenzyl)piperazine (mCPP) with a selection of well-established serotonergic drugs. The following sections detail the receptor binding profiles and functional activities of these compounds, supported by experimental data and methodologies, to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound (mCPP)

This compound, commonly known as m-Chlorophenylpiperazine (mCPP), is a psychoactive compound belonging to the phenylpiperazine class of drugs. It is recognized for its broad activity across a range of serotonin (5-HT) receptors, where it primarily acts as an agonist. Its complex pharmacology, involving interactions with multiple 5-HT receptor subtypes and the serotonin transporter, has made it a subject of interest in neuroscience research. This guide benchmarks mCPP against key serotonergic agents to elucidate its relative pharmacological profile.

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a compound for its receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Ki, nM) of mCPP and selected benchmark serotonergic agents for various serotonin receptors and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)5-HT3 (Ki, nM)SERT (Ki, nM)
mCPP 13014016032.128.83.4360-1300230
Buspirone 10-24>1000>1000>1000>1000>1000>10000-
Fluoxetine --->1000>1000>1000-0.9-2.6
Sumatriptan 1991142511100010000>10000-
Ondansetron >10000>10000>10000>10000>10000>100000.4-6.16-
DOI 1000100010000.6-2.5134.5>10000-

Comparative Analysis of Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. The following table presents the functional potencies (EC50/IC50, nM) and efficacies (Emax, % relative to serotonin) of mCPP and the benchmark agents.

CompoundReceptorAssay TypeEC50/IC50 (nM)Emax (%)
mCPP 5-HT2ACalcium Flux~1000Partial Agonist (~25%)[1]
5-HT2CCalcium Flux10-100Full Agonist (~65-100%)[1][2]
Buspirone 5-HT1AcAMP Inhibition15-48.4Partial Agonist[3]
Sumatriptan 5-HT1B/1DAdenylate Cyclase4-34 (inhibition)Agonist[4]
Coronary Artery Contraction--Agonist[5]
DOI 5-HT2ACalcium Flux1-10Partial Agonist (22-58%)[2]
5-HT2CCalcium Flux10-30Full Agonist[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Objective: To measure the ability of a compound to inhibit the production of cyclic AMP (cAMP).

General Protocol:

  • Cell Culture: Cells stably expressing the target Gi/o-coupled receptor are cultured in appropriate media.

  • Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

  • Incubation: The cells are incubated for a specified time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50 or IC50) is determined. The maximal effect (Emax) is also calculated relative to a reference full agonist.

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

General Protocol:

  • Cell Culture: Cells stably expressing the target Gq/11-coupled receptor are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal increase in fluorescence (EC50) is determined. The maximal response (Emax) is also calculated relative to a reference full agonist.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway for Gq-coupled serotonin receptors and a typical experimental workflow for characterizing serotonergic compounds.

Gq_Signaling_Pathway Agonist Serotonergic Agonist (e.g., mCPP, DOI) Receptor 5-HT2 Receptor (Gq-coupled) Agonist->Receptor Binds to G_protein Gαq/11 GTP Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled 5-HT receptor signaling pathway.

Experimental_Workflow start Start: Compound of Interest binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assays (e.g., cAMP, Calcium Flux) start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_determination Determine Ki (Binding Affinity) data_analysis->ki_determination ec50_emax_determination Determine EC50/IC50 & Emax (Potency & Efficacy) data_analysis->ec50_emax_determination comparison Comparative Analysis Against Benchmarks ki_determination->comparison ec50_emax_determination->comparison conclusion Conclusion: Pharmacological Profile comparison->conclusion

Caption: Experimental workflow for serotonergic compound characterization.

Conclusion

This comparative guide provides a quantitative and methodological framework for benchmarking this compound (mCPP) against a panel of established serotonergic agents. The data presented in the tables, alongside the detailed experimental protocols and visual diagrams, offer a valuable resource for researchers seeking to understand the pharmacological nuances of mCPP and its place within the broader landscape of serotonergic drugs. The multifaceted nature of mCPP's interactions with various 5-HT receptors underscores the importance of comprehensive profiling in drug discovery and development.

References

Reproducibility of Published Data on 1-(3-Chlorobenzyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the publicly available data on 1-(3-Chlorobenzyl)piperazine, a piperazine derivative with potential biological activities. Due to the limited specific experimental data for this compound in peer-reviewed literature, this document also includes established protocols for assays relevant to its described activities and comparative data from related piperazine derivatives to provide a framework for reproducibility and further research.

Overview of this compound

This compound (also referred to as 1CBPZ) is a chemical compound identified as a selective and reversible inhibitor of ns3 protease, an enzyme significant in plant resistance.[1] It has also been noted for its efficacy in controlling the growth of certain bacteria and in preventing liver lesions in rat models.[1] In the realm of drug discovery, it is considered a fragment molecule, serving as a structural scaffold for the synthesis of novel drug candidates.[2]

It is critical to distinguish this compound from the more extensively studied 1-(3-Chlorophenyl)piperazine (mCPP). The latter is a well-documented psychoactive substance and a metabolite of the antidepressant trazodone, with a distinct pharmacological profile.[3][4] This guide focuses exclusively on the benzyl derivative.

Comparative Data on Antibacterial Activity

CompoundOrganismMIC (µg/mL)Reference
This compound Staphylococcus aureusData not availableN/A
This compound Escherichia coliData not availableN/A
Sparfloxacin Derivative (Iminophosphorane) Staphylococcus aureus1-5[5]
Gatifloxacin Derivative (Iminophosphorane) Staphylococcus aureus1-5[5]
Compound 6c (Thiadiazole Derivative) Staphylococcus aureus16[6]
Compound 6d (Thiadiazole Derivative) Staphylococcus aureus16[6]
Compound 6d (Thiadiazole Derivative) Bacillus subtilis16[6]
Compound 7b (Thiadiazole Derivative) Bacillus subtilis16[6]
Compound 6c (Thiadiazole Derivative) Escherichia coli16[6]
Ciprofloxacin (Standard) Bacillus cereus3.125[7]
Ciprofloxacin (Standard) Klebsiella pneumoniae3.125[7]
Ciprofloxacin (Standard) Salmonella typhi3.125[7]
Ciprofloxacin (Standard) Proteus vulgaris3.125[7]

Experimental Protocols

To facilitate the validation and reproduction of the described biological activities of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the antibacterial efficacy of a compound.

1. Preparation of Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
  • Growth Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).
  • Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Positive Control: A standard antibiotic (e.g., Ciprofloxacin).
  • Equipment: 96-well microtiter plates, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Culture bacteria on MHA plates overnight at 37°C.
  • Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of MHB to all wells of a 96-well plate.
  • Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
  • Add 10 µL of the prepared bacterial inoculum to each well.
  • Include a positive control (standard antibiotic) and a negative control (no compound) on each plate.
  • Incubate the plates at 37°C for 18-24 hours.

4. Data Interpretation:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: NS3 Protease Inhibition Assay

This protocol describes a general fluorescence-based assay to screen for inhibitors of a protease like ns3.

1. Preparation of Reagents:

  • Assay Buffer: e.g., 200 mM Tris-HCl, pH 8.5.
  • NS3 Protease Enzyme: Recombinant ns3 protease stored in an appropriate buffer.
  • Fluorogenic Substrate: A specific peptide substrate for the protease, e.g., BOC-Gly-Arg-Arg-AMC.
  • Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.
  • Positive Control: A known inhibitor of the target protease.

2. Assay Procedure:

  • In a 96-well black plate, add the assay components in the following order:
  • Assay buffer.
  • Inhibitor solution at various concentrations (serial dilutions).
  • NS3 protease enzyme (e.g., 0.57 µM final concentration).
  • Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes).
  • Initiate the reaction by adding the fluorogenic substrate (e.g., 100 µM final concentration).
  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 385 nm excitation, 465 nm emission) over time using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence vs. time curve).
  • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualized Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.

G cluster_0 Experimental Workflow: MIC Determination A Prepare bacterial inoculum (0.5 McFarland) C Inoculate 96-well plates with bacteria and compound A->C B Prepare serial dilutions of This compound B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth inhibition D->E F Determine MIC value E->F G cluster_1 Experimental Workflow: Protease Inhibition Assay P1 Dispense assay buffer, inhibitor, and enzyme P2 Pre-incubate mixture at 37°C P1->P2 P3 Add fluorogenic substrate to initiate reaction P2->P3 P4 Monitor fluorescence signal over time P3->P4 P5 Calculate reaction rates and % inhibition P4->P5 P6 Determine IC50 value P5->P6 G cluster_2 Hypothesized Mechanism: NS3 Protease Inhibition Protease NS3 Protease (Active) Products Cleaved Viral Proteins Protease->Products Cleavage InhibitedComplex Inhibited Protease-Inhibitor Complex Protease->InhibitedComplex Binding Substrate Viral Polyprotein Substrate Substrate->Protease Inhibitor 1-(3-Chlorobenzyl) piperazine Inhibitor->InhibitedComplex Replication Viral Replication Products->Replication Leads to InhibitedComplex->Replication Blocks

References

Essential Negative Controls for Robust 1-(3-Chlorobenzyl)piperazine (mCPP) Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential negative control experiments for studies involving 1-(3-Chlorobenzyl)piperazine (mCPP), a compound widely used in neuroscience research to probe the function of the serotonin system. Due to its complex pharmacology, rigorous controls are paramount to ensure the validity and interpretability of experimental findings. This document outlines appropriate negative controls, compares mCPP with alternative pharmacological agents, and provides detailed experimental protocols and data presented in a clear, comparative format.

The Critical Role of Negative Controls in mCPP Research

This compound (mCPP) is a non-selective serotonin receptor agonist and reuptake inhibitor. It exhibits high affinity for multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7 receptors, as well as the serotonin transporter (SERT).[1] Its strongest effects are often attributed to its agonist activity at 5-HT2C receptors, leading to anxiogenic and headache-inducing effects.[1] Given this broad receptor interaction profile, attributing an observed physiological or behavioral effect solely to a single receptor subtype without proper controls can be misleading.

Negative controls are fundamental to dissecting the specific actions of mCPP and ruling out off-target or non-specific effects. The most crucial negative control in any mCPP experiment is the vehicle control . This consists of the same solvent used to dissolve mCPP, administered in the same volume and route as the active drug.[2] This accounts for any effects of the solvent itself on the experimental outcome.

Ideally, a structurally similar, but pharmacologically inactive, analog of mCPP would serve as an excellent negative control. Such a compound would share the basic chemical scaffold of mCPP but lack the key functional groups necessary for binding to serotonin receptors. While a commercially available, validated inactive analog is not readily described in the literature, researchers can consider synthesizing or sourcing a compound like benzylpiperazine (lacking the chloro- group) and empirically demonstrating its lack of activity at the relevant serotonin receptors in their specific assay system.

Comparative Pharmacological Data

To aid in the design of well-controlled experiments, the following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of mCPP and a selection of alternative compounds with more selective pharmacological profiles.

Table 1: Receptor Binding Affinities (Ki, nM) of mCPP and Comparator Compounds

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2CSERTα2-adrenergicD2
mCPP ~360-1300~360-1300~360-130032.128.83.4~230 (IC50)570Weak affinity
TFMPP HighHigh-Low-High---
Ro 60-0175 400--5002.51---
Yohimbine Moderate (p.a.)AntagonistAntagonistAntagonistAntagonist--High (Ant.)Antagonist
Buspirone High (p.a.)--Weak---AntagonistAntagonist

p.a. = partial agonist; Ant. = antagonist. Data compiled from multiple sources.[1][3][4][5][6][7][8][9][10][11]

Table 2: Functional Activity (EC50/IC50, nM) of mCPP and Comparator Agonists

Compound5-HT2C Agonism (EC50)Behavioral Effect (Rodents)
mCPP ~1-100Anxiogenic, Hypolocomotion
TFMPP ~10-150Anxiogenic, Hypophagia
Ro 60-0175 ~32-52Anxiogenic, Hypolocomotion

Data compiled from multiple sources.[7][9][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the implementation of rigorous studies.

In Vitro Experiment: Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human serotonin receptor of interest (e.g., HEK293 cells expressing 5-HT2C receptors).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the membrane pellet in a fresh binding buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand specific for the receptor (e.g., [3H]-mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound (mCPP, negative control, or alternative).

  • Total Binding: Membranes + Radioligand.

  • Non-specific Binding: Membranes + Radioligand + a high concentration of a known competing ligand.

  • Specific Binding: Total Binding - Non-specific Binding.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Experiment: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This test assesses anxiety-like behavior in rodents.

1. Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

2. Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer mCPP, vehicle (negative control), or a comparator drug (e.g., yohimbine as a positive control for anxiogenesis, buspirone for anxiolysis) via the desired route (e.g., intraperitoneal injection).

  • After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the animal's behavior using a video tracking system.

3. Data Analysis:

  • Quantify the time spent in the open arms versus the closed arms.

  • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

  • A significant decrease in open arm time and entries compared to the vehicle control is indicative of an anxiogenic-like effect.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided in the DOT language for Graphviz.

G Experimental Workflow for an mCPP In Vivo Study cluster_1 Experimental Procedure cluster_2 Data Analysis & Interpretation mCPP mCPP (Test Compound) Administration Drug Administration (e.g., IP injection) mCPP->Administration Vehicle Vehicle (Negative Control) Vehicle->Administration Comparator Comparator Drug (e.g., Yohimbine) Comparator->Administration BehavioralTest Behavioral Assay (e.g., Elevated Plus Maze) Administration->BehavioralTest DataCollection Data Collection (Video Tracking) BehavioralTest->DataCollection Analysis Statistical Analysis (e.g., ANOVA) DataCollection->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Experimental workflow for an in vivo mCPP study.

G Simplified mCPP Signaling and Control Logic mCPP mCPP HT2C 5-HT2C Receptor mCPP->HT2C Agonist OtherReceptors Other 5-HT Receptors (e.g., 5-HT2A, 5-HT1A) mCPP->OtherReceptors Agonist Anxiety Anxiety-like Behavior HT2C->Anxiety OtherEffects Other Behavioral Effects OtherReceptors->OtherEffects Vehicle Vehicle Control NoEffect No Behavioral Change (Baseline) Vehicle->NoEffect No interaction Antagonist 5-HT2C Antagonist (e.g., SB 242084) Antagonist->HT2C Blocks

Logical relationships in mCPP signaling and controls.

By incorporating appropriate negative controls and comparing the effects of mCPP with more selective pharmacological agents, researchers can significantly enhance the specificity and impact of their findings. This guide serves as a foundational resource for designing and interpreting experiments involving this complex but valuable research tool.

References

Safety Operating Guide

Safe Disposal of 1-(3-Chlorobenzyl)piperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-(3-Chlorobenzyl)piperazine, a compound requiring careful handling due to its hazardous properties.

Hazard Profile and Safety Precautions

This compound and its close analogs are classified as hazardous materials. Understanding these hazards is the first step in safe handling and disposal.

Key Hazards:

  • Acute Oral Toxicity: Toxic if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Quantitative Hazard Data Summary

For quick reference, the hazard classifications for similar piperazine compounds are summarized below.

Hazard ClassificationCategory
Acute Toxicity, OralCategory 3
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5]

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Do not mix this compound with other waste streams.

    • Keep the chemical in its original, clearly labeled container whenever possible. If transferring to a new container, ensure it is appropriate for chemical waste, properly sealed, and clearly labeled with the chemical name and associated hazards.

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a designated, well-ventilated, and secure waste accumulation area.[3][5]

    • Store the container away from incompatible materials such as strong oxidizing agents.[4]

  • Spill Management (in case of accidental release):

    • Evacuate personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[2][3]

    • Do not allow the chemical to enter drains or waterways.[1][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) if available.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent.

    • Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste along with the chemical.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

start Start: Disposal of This compound assess_hazards Assess Hazards (Toxic, Irritant) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe handle_in_hood Handle in Chemical Fume Hood wear_ppe->handle_in_hood is_spill Accidental Spill? handle_in_hood->is_spill contain_spill Contain Spill & Collect Waste is_spill->contain_spill Yes segregate_waste Segregate Waste (Keep in original/labeled container) is_spill->segregate_waste No contain_spill->segregate_waste store_waste Store Securely in Designated Area segregate_waste->store_waste contact_ehs Contact EHS or Waste Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(3-Chlorobenzyl)piperazine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1][2][3] The compound is a combustible solid. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) for this compound
Eye Protection
Skin Protection
Respiratory Protection

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure and ensure safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] It should be stored locked up and under an inert atmosphere.[1][4] Protect from moisture and air.[4]

Handling and Use
  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[3][4]

  • Preventing Exposure: Avoid dust formation.[3][4] Do not get the chemical in your eyes, on your skin, or on your clothing.[3][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]

  • Hygiene Practices: Wash your face, hands, and any exposed skin thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[1]

Spill and Emergency Procedures
  • Spill Containment: In case of a spill, evacuate the area.[4] Sweep up and shovel the material into suitable containers for disposal.[4] Avoid generating dust.[4]

  • First Aid: Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][4] Seek immediate medical advice.[4]

  • First Aid: Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[4][6] If skin irritation occurs, get medical advice/attention.[1]

  • First Aid: Inhalation: Move the person to fresh air.[1][4] If not breathing, give artificial respiration.[4] Call a poison center or doctor if you feel unwell.[1]

  • First Aid: Ingestion: Rinse mouth.[1] Do NOT induce vomiting.[5] Call a physician or poison control center immediately.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

  • Disposal Procedure: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][4] Do not empty into drains.[4]

  • Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point.[3]

Workflow for Safe Handling of this compound

Receiving Receiving and Storage Handling Handling and Use Receiving->Handling Proceed to use Spill Spill or Exposure Handling->Spill Accident Occurs Disposal Waste Disposal Handling->Disposal Generate waste Spill->Disposal Contaminated Material FirstAid First Aid Procedures Spill->FirstAid Personnel Exposure

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorobenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorobenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.